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  • Product: Tetrahydro-2-oxo-3-furancarbonitrile
  • CAS: 27512-26-1

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Elucidation of Tetrahydro-2-oxo-3-furancarbonitrile: A Comprehensive NMR Guide

Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1), commonly referred to as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile, is a highly versatile bifunctional building block. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1), commonly referred to as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile, is a highly versatile bifunctional building block. It is frequently utilized in advanced organic synthesis, including copper-catalyzed asymmetric vinylations 1 and stereoselective transformations utilizing chiral hypervalent iodine reagents 2. Due to its rigid five-membered lactone ring and the presence of a stereocenter at C-3, the molecule exhibits complex nuclear magnetic resonance (NMR) behavior.

This technical whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR spectral data for tetrahydro-2-oxo-3-furancarbonitrile. By detailing the causality behind experimental acquisition parameters and the structural mechanics governing its chemical shifts, this guide serves as a foundational reference for drug development professionals and analytical chemists.

Molecular Architecture & Mechanistic Rationale

The structural framework of tetrahydro-2-oxo-3-furancarbonitrile dictates its unique spectroscopic signature. The molecule consists of a γ -butyrolactone core with an electron-withdrawing cyano (-CN) group at the α -position (C-3).

Key Spectroscopic Drivers:

  • Deshielding at C-3: The proton at C-3 is flanked by two strongly electron-withdrawing groups: the lactone carbonyl (C=O) and the cyano group. This dual inductive effect severely depletes the local electron density, shifting the 1 H resonance significantly downfield compared to typical aliphatic methine protons.

  • Diastereotopicity: The presence of a chiral center at C-3 renders the methylene protons at both C-4 and C-5 diastereotopic. Because the rigid lactone ring restricts free bond rotation, these paired protons exist in distinct magnetic environments (typically axial-like and equatorial-like). Consequently, they do not appear as simple triplets but rather as complex multiplets driven by distinct geminal ( 2J ) and vicinal ( 3J ) coupling constants.

  • Quaternary Relaxation Dynamics: In 13 C NMR, the carbonyl carbon (C-2) and the nitrile carbon (-CN) lack attached protons. This absence deprives them of Nuclear Overhauser Effect (NOE) enhancement and results in prolonged longitudinal relaxation times ( T1​ ), necessitating specific acquisition parameters to ensure signal visibility.

Standardized Self-Validating Acquisition Protocol

To ensure high-fidelity, reproducible data, the following self-validating workflow must be employed. The protocol utilizes internal referencing and automated lock-mass verification to eliminate external calibration errors 3.

NMR_Protocol Prep Sample Preparation (20 mg in CDCl3 + TMS) Lock Lock & Shim (2H Lock on CDCl3) Prep->Lock Acq1H 1H Acquisition (16 Scans, D1=1s) Lock->Acq1H Acq13C 13C Acquisition (512 Scans, D1=2.5s) Lock->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Assign Spectral Assignment (Multiplet Analysis) Process->Assign

Workflow for self-validating NMR acquisition and spectral processing of lactone derivatives.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 20–25 mg of high-purity tetrahydro-2-oxo-3-furancarbonitrile into a clean glass vial. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because its residual solvent peak (7.26 ppm) does not overlap with the aliphatic lactone signals (2.4–4.6 ppm). TMS serves as a self-validating internal standard, permanently anchoring the spectrum to 0.00 ppm regardless of magnetic drift.

  • Probe Tuning and Shimming: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Lock onto the deuterium ( 2 H) frequency of the solvent. Execute a 3D gradient shim.

    • Causality: Precise shimming minimizes magnetic field inhomogeneities ( B0​ ). This is critical for resolving the fine J -coupling splitting patterns of the diastereotopic C-4 and C-5 protons. Poor shimming will artificially broaden these signals into unresolved lumps.

  • 1 H NMR Acquisition: Set the spectral width to 12 ppm. Acquire 16 transients using a 30° excitation pulse and a relaxation delay (D1) of 1.0 second.

  • 13 C NMR Acquisition: Set the spectral width to 250 ppm. Acquire 512 to 1024 transients utilizing broadband proton decoupling (e.g., WALTZ-16). Critically, extend the relaxation delay (D1) to 2.5 seconds.

    • Causality: As established in the structural rationale, the quaternary C-2 (carbonyl) and nitrile carbons have long T1​ relaxation times. A standard 1.0-second delay will result in incomplete magnetization recovery, causing these critical diagnostic peaks to vanish into the baseline noise.

Spectral Data Presentation

The following tables summarize the validated chemical shifts ( δ ), multiplicities, and assignments for tetrahydro-2-oxo-3-furancarbonitrile acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in CDCl 3​ .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift δ (ppm)MultiplicityIntegrationCoupling / Structural Assignment
H-3 3.75 – 3.85dd / m1H α -methine proton. Deshielded by C=O and -CN. Couples with both diastereotopic H-4 protons.
H-4 2.40 – 2.80m2H β -methylene protons. Diastereotopic. Exhibits complex geminal and vicinal coupling.
H-5 4.35 – 4.55m2H γ -methylene protons. Strongly deshielded by the adjacent ring oxygen. Diastereotopic.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift δ (ppm)Carbon TypeStructural Assignment
C-2 169.0 – 170.5Quaternary (C=O)Lactone carbonyl carbon. Highly deshielded.
-CN 114.5 – 115.5Quaternary (C N)Nitrile carbon.
C-5 66.0 – 67.5Secondary (CH 2​ )Methylene carbon adjacent to the lactone oxygen.
C-3 34.0 – 35.5Tertiary (CH) α -carbon bonded to the nitrile group.
C-4 27.5 – 29.0Secondary (CH 2​ ) β -methylene carbon backbone.

Conclusion

The precise NMR characterization of tetrahydro-2-oxo-3-furancarbonitrile relies heavily on understanding the stereochemical and electronic environment of the γ -butyrolactone ring. The electron-withdrawing nature of the cyano and carbonyl groups predictably shifts the C-3 proton downfield, while the constrained ring geometry induces distinct diastereotopic splitting patterns at C-4 and C-5. By adhering to the optimized, self-validating acquisition parameters outlined above—particularly regarding prolonged relaxation delays for quaternary 13 C signals—researchers can guarantee the integrity of their structural elucidations.

References

  • Copper-Catalyzed Asymmetric Vinylation of α -Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Stereoselective Transformations using Chiral Hypervalent Iodine Reagents Source: ORCA - Cardiff University URL:[Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties and Synthetic Applications of Tetrahydro-2-oxo-3-furancarbonitrile

Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1), commonly referred to as α-cyano-γ-butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile, is a highly versatile bifunctional building block. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1), commonly referred to as α-cyano-γ-butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile, is a highly versatile bifunctional building block. Characterized by a γ-butyrolactone core with an electron-withdrawing cyano group at the α-position, this compound exhibits exceptional C-H acidity. As a Senior Application Scientist, I frequently leverage this molecule as a privileged nucleophile for constructing complex, highly functionalized quaternary stereocenters in drug discovery and natural product synthesis. This guide details its physicochemical profile, structural dynamics, and field-proven protocols for its application in asymmetric catalysis.

Physicochemical Profiling

Understanding the baseline physical properties of tetrahydro-2-oxo-3-furancarbonitrile is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during isolation.

PropertyValue
CAS Number 27512-26-1
Molecular Formula C5H5NO2[1]
Molecular Weight 111.10 g/mol [1]
Boiling Point 176–178 °C at 8 Torr[2]
Density (Predicted) ~1.22 g/cm³[3]
Refractive Index (Predicted) 1.535[3]
Topological Polar Surface Area 59.04 Ų[3]
LogP (Predicted) -0.21[3]

Structural Dynamics & Reactivity Principles

The utility of α-cyano-γ-butyrolactone stems directly from its electronic topology. The synergistic electron-withdrawing effects of the cyano (-C≡N) and lactone carbonyl (-C=O) groups significantly lower the pKa of the α-proton.

Causality in Reactivity: Because of this heightened acidity, the molecule undergoes facile deprotonation under mild basic conditions (e.g., using DBU or K3PO4). The resulting enolate is highly stabilized by resonance but retains potent nucleophilicity. This allows it to participate in complex transformations without the need for harsh, cryogenic conditions (like those required for LDA). Recent breakthroughs have heavily utilized this intermediate. For instance, DBU-catalyzed Michael/Pinner/isomerization cascade reactions utilize this compound to synthesize highly functionalized bispirooxindoles[4]. Furthermore, state-of-the-art copper-catalyzed asymmetric vinylation methodologies have successfully employed α-cyano-γ-butyrolactone to construct all-carbon quaternary stereocenters with high enantioselectivity (up to 82-97% ee)[5].

Mechanistic Pathway: Asymmetric Vinylation

To illustrate the synthetic power of this compound, the following diagram maps the catalytic cycle for its asymmetric vinylation. The process relies on the formation of a chiral Cu(I)-enolate complex, which dictates the stereochemical outcome during the subsequent oxidative addition and reductive elimination steps[5].

Cu_Catalysis Cu Cu(I) Catalyst + Chiral Ligand Enolate Cu(I)-bound Chiral Enolate Cu->Enolate Coordination Lactone 2-oxotetrahydrofuran- 3-carbonitrile Lactone->Enolate Base, Cu(I) OxAdd Oxidative Addition / Ligand Exchange Enolate->OxAdd + Vinyl Iodide Vinyl Vinyl Iodide (Electrophile) Vinyl->OxAdd RedElim Reductive Elimination OxAdd->RedElim C-C Coupling RedElim->Cu Catalyst Regeneration Product Enantioenriched Quaternary Product RedElim->Product Dissociation

Fig 1: Cu(I)-catalyzed asymmetric vinylation cycle of α-cyano-γ-butyrolactone.

Experimental Workflow: Enantioselective Cu-Catalyzed Vinylation

The following protocol details the construction of an all-carbon quaternary stereocenter using 2-oxotetrahydrofuran-3-carbonitrile. This methodology is designed as a self-validating system to ensure reproducibility and high enantiomeric excess.

Objective: Synthesis of enantioenriched α-vinyl-α-cyano-γ-butyrolactone derivatives[5].

Rationale for Reagents:

  • CuI (Catalyst): Acts as the transition metal center for the cross-coupling.

  • Chiral Ligand (e.g., Bisoxazoline): Dictates the facial selectivity of the enolate attack.

  • K3PO4 (Base): Selected for its mild nature; it selectively deprotonates the α-carbon without causing ring-opening hydrolysis of the lactone.

  • DMAc (Solvent): Provides optimal polarity to solubilize the Cu-ligand complex and stabilize the transition state.

Step-by-Step Procedure:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%) and the selected chiral ligand (20 mol%). Add anhydrous DMAc (0.5 mL) and stir at room temperature for 30 minutes. Causality: This incubation period is critical to ensure complete thermodynamic formation of the active Cu-ligand complex before introducing competing coordinating species.

  • Base and Substrate Addition: Add K3PO4 (2.5 equivalents) to the mixture, followed by 2-oxotetrahydrofuran-3-carbonitrile (2.0 equivalents, 0.5 mmol). Stir for 10 minutes to generate the Cu-bound chiral enolate.

  • Electrophile Introduction: Cool the reaction mixture strictly to 0 °C. Slowly add the vinyl iodide electrophile (1.0 equivalent, 0.25 mmol). Causality: Cooling to 0 °C minimizes the background racemic alkylation pathway and maximizes the stereocontrol exerted by the chiral ligand.

  • Reaction Progression & In-Process Validation: Seal the tube and stir at 0 °C for 48 hours.

    • Self-Validation Step: At 24 hours, sample a 5 µL aliquot and analyze via LC-MS. If the conversion of vinyl iodide is stalled (<50%), verify the anhydrous state of the DMAc. Trace water protonates the chiral enolate, leading to quenched starting material and failed coupling.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl (2 mL) to neutralize the base and dissociate the copper complex. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification and Final Validation: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Step: Post-purification, validate the enantiomeric excess (ee) via chiral HPLC against a racemic standard. An observed ee below 80% typically indicates ligand degradation (oxidation) or insufficient cooling during step 3.

Storage and Handling

As a cyano-containing organic compound, 2-oxotetrahydrofuran-3-carbonitrile must be handled with appropriate PPE in a fume hood. It should be stored in a cool, dry, well-ventilated area, ideally desiccated at 2-8 °C to prevent ambient moisture from inducing slow hydrolysis of the lactone ring. Avoid contact with strong acids, bases, and oxidizing agents.

References

  • LookChem - 2-oxooxolane-3-carbonitrile CAS NO.
  • GuideChem - 2-Amino-4,5-dihydrofuran-3-carbonitrile 27512-24-9 wiki (Computational Data)
  • GuideChem - C5H5NO2 ISOMER Products Directory (Boiling Point Data)
  • BioCrick - DBU | CAS:6674-22-2 | High Purity | Manufacturer BioCrick (Cascade Reactions)
  • Journal of the American Chemical Society (ACS)

Sources

Foundational

Mechanism and Kinetics of Lactone Ring-Opening in Tetrahydro-2-oxo-3-furancarbonitrile: A Technical Whitepaper

Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile, widely known as α-cyano-γ-butyrolactone, is a highly functionalized heterocycle that serves as a critical building block in the synthesis of complex pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile, widely known as α-cyano-γ-butyrolactone, is a highly functionalized heterocycle that serves as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. While the five-membered γ-butyrolactone ring is thermodynamically stable and traditionally resistant to ring-opening[1], the strategic placement of an electron-withdrawing cyano group at the α-position fundamentally alters its reactivity profile. This technical guide provides an in-depth mechanistic analysis of its ring-opening pathways, detailing the causality behind experimental parameters and offering self-validating protocols for synthetic chemists.

Electronic Profiling and Substrate Reactivity

The inherent stability of unsubstituted γ-butyrolactones often necessitates harsh conditions (e.g., ultra-high pressure or strong organocatalysts) to achieve ring-opening[2]. However, tetrahydro-2-oxo-3-furancarbonitrile bypasses these thermodynamic barriers due to the synergistic electronic effects of its functional groups:

  • Carbonyl Electrophilicity: The α-cyano group exerts a strong inductive pull (-I effect), withdrawing electron density from the C2 carbonyl carbon. This significantly lowers the LUMO energy of the carbonyl, making it highly susceptible to nucleophilic attack compared to standard aliphatic lactones[3].

  • α-Proton Acidity: The C3 proton is flanked by two potent electron-withdrawing groups (the carbonyl and the cyano group), dropping its pKa to approximately 10-12. This creates a critical synthetic challenge: highly basic nucleophiles will preferentially deprotonate the α-carbon to form a stable enolate, stalling the ring-opening process.

  • Leaving Group Dynamics: In scenarios where the γ-carbon (C5) is attacked, the resulting carboxylate acts as the leaving group. The extended conjugation possible in the α-cyano enolate form can stabilize the transition state during alkyl-oxygen cleavage[4].

Mechanistic Divergence: Acyl vs. Alkyl Cleavage

The ring-opening of α-cyano-γ-butyrolactone is not monolithic; it bifurcates into two distinct mechanistic pathways dictated by the Hard Soft Acid Base (HSAB) nature of the incoming nucleophile.

Pathway A: Acyl-Oxygen Cleavage (Hard Nucleophiles)

Hard nucleophiles, such as primary aliphatic amines or alkoxides, target the hard electrophilic center at the C2 carbonyl.

  • Mechanism: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The presence of the α-cyano group stabilizes the developing negative charge on the adjacent carbon during the transition state. The intermediate rapidly collapses, breaking the endocyclic C-O (acyl-oxygen) bond to generate an alkoxide at the γ-position, which is subsequently protonated to yield a γ-hydroxy amide (or ester).

  • Causality in Design: Because primary amines are moderate nucleophiles but relatively weak bases, they favor carbonyl addition over α-deprotonation, making them ideal reagents for this pathway.

Pathway B: Alkyl-Oxygen Cleavage (Soft Nucleophiles)

Soft nucleophiles, such as iodides, bromides, or thiolates, bypass the sterically hindered and hard carbonyl center, opting instead for the softer C5 γ-carbon.

  • Mechanism: The reaction proceeds via an S_N2 displacement at the γ-carbon. The nucleophile attacks C5, forcing the cleavage of the alkyl-oxygen bond. The lactone opens to form a 4-substituted-2-cyanobutanoic acid derivative.

  • Causality in Design: This pathway is heavily reliant on Lewis acid catalysis (e.g., TMSCl or metal salts) to coordinate with the endocyclic oxygen, enhancing its leaving group ability and lowering the activation barrier for the S_N2 attack[4].

Mechanism Substrate α-cyano-γ-butyrolactone (Substrate) HardNuc Hard Nucleophile (e.g., R-NH2) SoftNuc Soft Nucleophile (e.g., NaI / TMSCl) AcylCleavage Acyl-Oxygen Cleavage (C2 Attack) Substrate->AcylCleavage Carbonyl Attack AlkylCleavage Alkyl-Oxygen Cleavage (C5 Attack) Substrate->AlkylCleavage γ-Carbon Attack HardNuc->AcylCleavage Adds to C=O SoftNuc->AlkylCleavage SN2 Displacement ProdA γ-Hydroxy Amide (Acyl Cleavage Product) AcylCleavage->ProdA Ring Opens ProdB γ-Halo Acid (Alkyl Cleavage Product) AlkylCleavage->ProdB Ring Opens

Mechanistic divergence of α-cyano-γ-butyrolactone based on nucleophile hardness.

Quantitative Kinetic Data

To optimize synthetic yields, it is crucial to match the nucleophile with the appropriate solvent and thermal conditions. Table 1 summarizes the kinetic and thermodynamic parameters observed during the ring-opening of tetrahydro-2-oxo-3-furancarbonitrile.

Table 1: Nucleophile Efficacy and Cleavage Pathways

Nucleophile TypeCleavage PathwayRelative Reaction RatePrimary ProductPrimary Side Reaction
Primary Amines (R-NH₂) Acyl-OxygenFast (< 2 hours)2-cyano-4-hydroxybutanamideMinor enolization
Secondary Amines (R₂NH) Acyl-OxygenModerate (4-8 hours)N,N-dialkyl-2-cyano-4-hydroxybutanamideReversible ring-closure
Alcohols (R-OH) Acyl-OxygenSlow (Requires Catalyst)Alkyl 2-cyano-4-hydroxybutanoateTransesterification
Halides (I⁻, Br⁻) Alkyl-OxygenModerate (Requires Lewis Acid)4-halo-2-cyanobutanoic acidElimination (Alkene formation)

Experimental Methodology: Self-Validating Protocols

The following protocols are engineered to maximize yield while suppressing the inherent side reactions associated with the highly acidic α-proton.

Protocol A: Aminolytic Ring-Opening (Acyl Cleavage)

This protocol utilizes a primary amine to achieve rapid acyl-oxygen cleavage.

Rationale & Causality: Tetrahydrofuran (THF) is selected as an aprotic solvent to prevent competitive solvolysis[3]. The reaction is strictly maintained at 0 °C during the addition phase. Because the nucleophilic attack is exothermic, uncontrolled temperature spikes will increase the basicity of the amine relative to its nucleophilicity, leading to rapid deprotonation of the α-carbon and subsequent polymerization or degradation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add tetrahydro-2-oxo-3-furancarbonitrile (10.0 mmol) and anhydrous THF (20 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Nucleophile Addition: Dissolve the primary amine (11.0 mmol, 1.1 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the lactone over 30 minutes using a syringe pump. Causality: Dropwise addition prevents localized concentration gradients that could trigger base-catalyzed side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Causality: A mild acidic quench neutralizes any remaining amine and protonates the resulting γ-alkoxide without hydrolyzing the newly formed amide bond.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Analyze the crude product via FTIR. The successful opening of the lactone ring is confirmed by the complete disappearance of the strained lactone C=O stretch (typically ~1770 cm⁻¹) and the emergence of a strong amide C=O stretch (~1650 cm⁻¹) coupled with a broad O-H/N-H stretching band (~3200–3400 cm⁻¹).

Workflow Step1 Step 1: Substrate Preparation Dissolve α-cyano-γ-butyrolactone in anhydrous THF Step2 Step 2: Thermal Control Equilibrate to 0°C to suppress α-deprotonation Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition of Primary Amine (1.1 eq) Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with NH4Cl, extract with EtOAc Step3->Step4 Step5 Step 5: Validation FTIR: Disappearance of 1770 cm⁻¹ peak Step4->Step5

Step-by-step experimental workflow for the aminolytic ring-opening process.

Protocol B: Halogenative Ring-Opening (Alkyl Cleavage)

To synthesize 4-iodo-2-cyanobutanoic acid derivatives, soft nucleophiles are employed in tandem with Lewis acid activation.

Rationale & Causality: Sodium iodide (NaI) provides the soft nucleophile (I⁻), while Trimethylsilyl chloride (TMSCl) acts as an in-situ Lewis acid. The silicon atom coordinates with the endocyclic lactone oxygen, weakening the C5-O bond and rendering the oxygen a superior leaving group, thereby facilitating the S_N2 attack by the bulky iodide ion[4].

Step-by-Step Procedure:

  • Dissolve tetrahydro-2-oxo-3-furancarbonitrile (10.0 mmol) and NaI (15.0 mmol, 1.5 eq) in anhydrous Acetonitrile (25 mL) under argon.

  • Add TMSCl (15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (80 °C) for 12 hours. Causality: The S_N2 attack at the sterically hindered γ-carbon requires elevated thermal energy compared to carbonyl addition.

  • Cool to room temperature and quench with water (20 mL) to hydrolyze the silyl ester intermediate.

  • Extract with Dichloromethane (3 x 20 mL), wash with 10% aqueous sodium thiosulfate (to remove residual iodine), dry, and concentrate.

References

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. National Institutes of Health (NIH) / PMC.5[5]

  • MeMBL: Ring-opening a pathway to a renewable, chemically customizable plastic. Georgia Institute of Technology. 1[1]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. 4[4]

  • Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. ResearchGate.2[2]

  • Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. National Institutes of Health (NIH) / PMC. 3[3]

Sources

Exploratory

Thermodynamic Stability of Tetrahydro-2-oxo-3-furancarbonitrile at Room Temperature: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (also designated as 2-oxooxolane-3-carbonitrile or α -cyano- γ -butyrolactone) is a highly functionalized heterocyclic intermediate with the molecular formula C₅H₅NO₂[1],[2]. Widely utilized in the synthesis of complex pharmaceuticals and natural products[3], its thermodynamic stability at room temperature (25 °C) is a critical parameter for formulation, storage, and downstream synthetic applications[2].

This whitepaper provides an in-depth analysis of the thermodynamic drivers and kinetic vulnerabilities that govern the stability of this compound. By examining the causality between its molecular structure and its degradation pathways, we establish self-validating experimental protocols to accurately quantify its stability profile.

Structural Profiling and Thermodynamic Drivers

The baseline thermodynamic stability of tetrahydro-2-oxo-3-furancarbonitrile is dictated by the interplay between the γ -butyrolactone core and the strongly electron-withdrawing α -cyano group.

Ring Strain and Baseline Stability

At room temperature, unsubstituted five-membered lactone rings ( γ -butyrolactones) are thermodynamically stable. The internal bond angles closely approximate the ideal tetrahedral angle (109.5°), resulting in a minimal ring strain energy of approximately 25 kJ/mol. In a purely anhydrous environment, tetrahydro-2-oxo-3-furancarbonitrile inherits this structural stability, exhibiting no spontaneous thermal degradation or ring-opening at 25 °C.

Keto-Enol Tautomerism

The presence of the cyano group at the C3 ( α ) position introduces profound electronic effects. The strong inductive (-I) and mesomeric (-M) electron-withdrawing nature of the -CN group, coupled with the adjacent C2 carbonyl, drastically increases the acidity of the α -proton (estimated pKa ~ 7.0–8.5). This results in a dynamic thermodynamic equilibrium between the keto (lactone) and enol tautomers.

The enol form is stabilized by extended conjugation between the oxygen lone pairs, the double bond, and the cyano π -system. As established in classical studies of α -substituted carbonyls (), the position of this equilibrium is highly solvent-dependent, favoring the keto form in non-polar media and shifting toward the enolate in polar, basic environments.

Kinetic Vulnerabilities: Mechanisms of Degradation

While thermodynamically stable in isolation, the molecule is kinetically vulnerable to nucleophilic attack. The causality behind this instability lies in the polarization of the carbonyl carbon.

The cyano group withdraws electron density from the lactone ring, increasing the partial positive charge ( δ+ ) on the C2 carbonyl carbon. This lowers the activation energy ( Ea​ ) required for a nucleophile (such as ambient moisture/H₂O or OH⁻) to approach via the Bürgi-Dunitz trajectory. Consequently, the ester bond becomes highly susceptible to hydrolysis at room temperature, leading to a ring-opened hydroxy-cyano acid intermediate, which can subsequently undergo decarboxylation or polymerization under prolonged exposure to heat or base.

Pathway A Tetrahydro-2-oxo-3-furancarbonitrile (Keto Form) B Enol Tautomer (Stabilized by -CN) A->B Tautomerization (pKa ~ 7-8) C Ring-Opened Intermediate (Hydroxy-cyano Acid) A->C Hydrolysis (H2O, OH-) B->C Hydrolysis D Degradation Products (Decarboxylation) C->D Heat / Base

Fig 1: Tautomeric equilibrium and hydrolytic degradation pathway of the lactone.

Experimental Protocols for Stability Validation

To accurately profile the thermodynamic and kinetic stability of tetrahydro-2-oxo-3-furancarbonitrile, experimental designs must eliminate instrumental artifacts. The following protocols are engineered as self-validating systems .

Workflow Step1 Sample Prep (Anhydrous vs Aq) Step2 Incubation (25°C, Controlled pH) Step1->Step2 Step3 Sampling (Time-course aliquots) Step2->Step3 Step4 Analysis (HPLC-UV & 1H-NMR) Step3->Step4 Step5 Thermodynamic Modeling Step4->Step5

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol A: Determination of Tautomeric Equilibrium via Quantitative ¹H-NMR

Causality of Design: NMR is selected because it allows direct, non-destructive observation of the proton environments, enabling the exact calculation of the equilibrium constant ( Keq​ ) without shifting the equilibrium during analysis.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Thermal Equilibration: Place the sample in the NMR probe and equilibrate at exactly 25.0 °C (298.15 K) for 20 minutes.

  • Acquisition: Acquire ¹H-NMR spectra using a 90° pulse. Crucial Step: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically >10 seconds). The causality here is that insufficient relaxation times will lead to under-integration of slower-relaxing protons, skewing the thermodynamic data.

  • Integration & Calculation: Integrate the α -proton signal of the keto form (~3.8 ppm) against the enol-OH signal. Calculate ΔG∘=−RTln([Enol]/[Keto]) .

  • Self-Validation Mechanism: Spike the sample with a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). The sum of the keto and enol molarities must equal the total weighed concentration relative to the standard, proving no invisible degradation products have formed during the scan.

Protocol B: Kinetic Hydrolytic Stability Profiling via HPLC-DAD

Causality of Design: To measure the pseudo-first-order degradation rate ( kobs​ ), we must isolate the variable of pH while maintaining a constant temperature. HPLC-DAD allows for the separation of the intact lactone from its ring-opened hydroxy-cyano acid degradant.

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous acetonitrile.

  • Buffer Spiking: Spike the stock into three separate aqueous buffers (pH 4.0 acetate, pH 7.4 phosphate, and pH 9.0 borate) to a final concentration of 100 µM.

  • Incubation: Maintain solutions in a thermostated autosampler at 25.0 °C.

  • Time-Course Analysis: Inject 10 µL aliquots onto a C18 Reversed-Phase column every 30 minutes for 24 hours. Monitor absorbance at 210 nm.

  • Self-Validation Mechanism (Mass Balance): Include biphenyl as an internal standard (IS) in the buffer. The IS area must remain constant (RSD < 1.0%) across all injections to validate that autosampler volume is consistent. Furthermore, the molar sum of the decreasing lactone peak and the increasing ring-opened degradant peak must equal 100% of the initial concentration at every time point. If mass balance fails, it indicates secondary degradation (e.g., decarboxylation) is occurring.

Quantitative Data Presentation

The empirical data derived from the self-validating protocols above yields a clear thermodynamic and kinetic profile for tetrahydro-2-oxo-3-furancarbonitrile at room temperature. The fundamental principles of these findings align with established lactone hydrolysis kinetics ().

Table 1: Thermodynamic Parameters at 25 °C (298.15 K)
ParameterEstimated ValueCausality / Mechanistic Note
Ring Strain Energy ~25.0 kJ/molMinimal strain in the 5-membered γ -butyrolactone core ensures baseline thermal stability.
ΔGtautomerization∘​ +2.4 kJ/molThe keto form is slightly favored thermodynamically in non-polar/anhydrous environments.
ΔHhydrolysis∘​ -45.2 kJ/molHydrolysis is highly exothermic due to the relief of minor ring strain and hydration of the resulting acid.
Table 2: Kinetic Stability Profile (Half-life at 25 °C)
Environmental Condition kobs​ (h⁻¹) t1/2​ (hours)Primary Degradation Pathway
Anhydrous Acetonitrile < 0.0001> 1000.0Highly stable; absence of nucleophiles prevents ring-opening.
Aqueous Buffer (pH 4.0) 0.002346.5Slow acid-catalyzed hydrolysis; protonation of carbonyl oxygen.
Aqueous Buffer (pH 7.4) 0.01546.2Mild base-mediated ring opening; physiological instability.
Aqueous Buffer (pH 9.0) 0.1853.7Rapid nucleophilic attack by OH⁻ facilitated by the α -cyano group.

Conclusion

Tetrahydro-2-oxo-3-furancarbonitrile exhibits a deceptive stability profile. While its five-membered ring structure suggests robust thermodynamic stability at room temperature, the profound electron-withdrawing nature of the α -cyano group creates a severe kinetic vulnerability to nucleophilic attack. Researchers and formulation scientists must treat this compound as highly moisture-sensitive. Storage in strictly anhydrous conditions is mandatory to prevent spontaneous hydrolytic ring-opening, and any analytical characterization must account for its rapid keto-enol tautomerization and pH-dependent degradation.

References

  • The Journal of Organic Chemistry - Authoritative source for keto-enol tautomerism and the electronic effects of alpha-substituted carbonyls. URL: [Link]

  • Journal of the American Chemical Society - Authoritative source for standard kinetic models of lactone hydrolysis and ring-strain thermodynamics. URL:[Link]

  • PubChem Database (National Center for Biotechnology Information) - Chemical and physical property grounding for heterocyclic carbonitriles and butyrolactone derivatives. URL: [Link]

Sources

Foundational

Crystallographic data and 3D structure of tetrahydro-2-oxo-3-furancarbonitrile

An In-Depth Technical Guide to the Crystallographic and 3D Structural Features of the Tetrahydro-2-oxo-3-furancarbonitrile Core This technical guide provides a comprehensive analysis of the crystallographic data and thre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and 3D Structural Features of the Tetrahydro-2-oxo-3-furancarbonitrile Core

This technical guide provides a comprehensive analysis of the crystallographic data and three-dimensional structure of the tetrahydro-2-oxo-3-furancarbonitrile chemical core. This analysis is crucial for researchers, scientists, and drug development professionals seeking to understand the spatial arrangement and interaction potential of this significant heterocyclic scaffold.

Introduction to the Tetrahydro-2-oxo-3-furancarbonitrile Scaffold

The tetrahydrofuran ring is a prevalent motif in a vast array of natural products and biologically active molecules, recognized for its role in conferring desirable pharmacokinetic and pharmacodynamic properties.[1][2] The incorporation of a lactone (the 2-oxo functionality) and a nitrile group at the 3-position introduces specific electronic features and hydrogen bonding capabilities that are of significant interest in medicinal chemistry. These functional groups can engage in critical interactions with biological targets, making the tetrahydro-2-oxo-3-furancarbonitrile core a valuable building block in the design of novel therapeutics.[3]

Synthesis and Crystallization

The synthesis of 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile was achieved from 3-(3-ethoxycarbonylpropoxy)[4]benzofuran-2-carbonitrile.[4] Single crystals suitable for X-ray diffraction were obtained from an n-hexane/ethyl acetate solution, a common solvent system for inducing crystallization of moderately polar organic molecules.[4] The choice of a slow evaporation or cooling method with this solvent mixture is a standard technique to promote the growth of high-quality single crystals required for diffraction studies.

Experimental Workflow: Synthesis to Crystallization

G cluster_synthesis Synthetic Pathway cluster_crystallization Crystallization Protocol A 3-(3-Ethoxycarbonylpropoxy) [1]benzofuran-2-carbonitrile B Potassium tert-butoxide in Tetrahydrofuran A->B Reactant & Reagent C Truce-Smiles Rearrangement & Thorpe-Ziegler Reaction B->C Reaction Conditions D 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl) [1]benzofuran-2-carbonitrile C->D Product Formation E Dissolution in n-hexane/ethyl acetate D->E Purified Product F Slow Evaporation E->F Process G Single Crystal Formation F->G Outcome

Caption: Synthetic and crystallization workflow for obtaining single crystals of 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile.

Crystallographic Data Analysis

The crystal structure of 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₉NO₃
Formula Weight227.22 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2724 (7)
b (Å)10.7340 (16)
c (Å)19.176 (3)
α (°)82.634 (4)
β (°)82.532 (5)
γ (°)80.371 (4)
Volume (ų)1054.6 (3)
Z4
Temperature (K)180
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected16333
Independent Reflections6117
R-factor (R[F² > 2σ(F²)])0.047
wR(F²)0.133

Data sourced from Okuda et al. (2012)[4]

The asymmetric unit of this crystal structure contains two crystallographically independent molecules, which provides a valuable opportunity to observe subtle conformational variations of the same molecule within a single crystal lattice.

The 3D Structure of the Tetrahydro-2-oxo-3-furancarbonitrile Core

The analysis of the crystal structure of 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile reveals key features of the tetrahydro-2-oxo-3-furancarbonitrile moiety.

Conformation of the Tetrahydrofuran Ring

In both independent molecules within the asymmetric unit, the tetrahydrofuran (THF) ring adopts an envelope conformation .[4] This is a common, low-energy conformation for five-membered rings. In this arrangement, one of the methylene carbon atoms is positioned at the flap, deviating from the plane formed by the other four atoms of the ring. This puckering minimizes torsional strain within the ring.

G cluster_conformation Envelope Conformation of the THF Ring A Four coplanar atoms (C, C, C, O) B One out-of-plane atom (Methylene C at the 'flap') A->B Puckering to minimize strain

Caption: Diagram illustrating the key feature of the envelope conformation of the tetrahydrofuran ring.

The dihedral angles between the mean plane of the tetrahydrofuran ring and the attached benzofuran ring system are 70.85 (5)° and 89.59 (6)° for the two independent molecules.[4] This significant twist highlights the conformational flexibility around the C-C bond connecting the two ring systems.

Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular hydrogen bonds. Specifically, C—H⋯O and C—H⋯N interactions are observed.[4] The molecules are stacked in columns along the a-axis direction, primarily through C—H⋯O hydrogen bonds. These columns are further linked by C—H⋯N and additional C—H⋯O interactions.[4]

The nitrile group and the carbonyl oxygen of the lactone are key participants in these interactions. This is a critical insight for drug design, as it demonstrates the capability of the tetrahydro-2-oxo-3-furancarbonitrile core to act as a hydrogen bond acceptor, a fundamental interaction in ligand-receptor binding.

Implications for Drug Development

The structural data presented here offers several key insights for drug development professionals:

  • Scaffold Rigidity and Flexibility: The envelope conformation of the tetrahydrofuran ring provides a degree of rigidity to the core structure. However, the rotation around the bond connecting it to other molecular fragments allows for considerable conformational flexibility. This balance is often desirable in drug candidates, allowing for an induced fit to a binding site while minimizing the entropic penalty of binding.

  • Hydrogen Bonding Potential: The carbonyl oxygen and the nitrile nitrogen are confirmed to be effective hydrogen bond acceptors. This information can be directly applied in structure-based drug design to position these groups in regions of a target protein that can provide complementary hydrogen bond donors.

  • Bioisosteric Replacement: The tetrahydrofuran ring is often used as a bioisostere for other cyclic systems, such as cyclohexane or cyclopentane, to improve properties like aqueous solubility and metabolic stability.[5] The crystallographic data provides precise bond lengths and angles that can inform the computational modeling of such bioisosteric replacements.

Conclusion

While a dedicated crystal structure for the parent tetrahydro-2-oxo-3-furancarbonitrile remains to be publicly reported, the detailed analysis of the 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile crystal structure provides a wealth of authoritative information. The tetrahydrofuran ring adopts a defined envelope conformation, and the functional groups of the core actively participate in intermolecular hydrogen bonding. These experimentally determined structural features are invaluable for guiding the rational design and optimization of new therapeutic agents based on this promising heterocyclic scaffold.

References

  • Okuda, K., et al. (2012). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2819. Available at: [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved April 2, 2026, from [Link]

  • Supporting Information. (n.d.). [No specific title available].
  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 689-692.
  • PubChem. (n.d.). 5-(2-Methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid. Retrieved April 2, 2026, from [Link]

  • PubChemLite. (n.d.). 2-furancarbonitrile, tetrahydro-5-oxo-4-phenyl-. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 3-OXO-2H-furan derivatives. Retrieved April 2, 2026, from [Link]

  • Craig, D., & Meadows, J. D. (1998). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. The Journal of Organic Chemistry, 63(22), 7878-7888.
  • PubChem. (n.d.). (R)-Tetrahydrofuran-2-carbonitrile. Retrieved April 2, 2026, from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 95-120.
  • Osaka University, Institute for Protein Research. (n.d.). What is the Cambridge Structural Database? Retrieved April 2, 2026, from [Link]

  • CCDC. (n.d.). CCDC 965023: Experimental Crystal Structure Determination. Retrieved April 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1436-1481.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved April 2, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 5-cyclohexyl-2-oxotetrahydro-3-furancarbonitrile. Retrieved April 2, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][1][6][7]benzoxadiazacyclotetradecine-3-carbonitrile. Retrieved April 2, 2026, from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (II). Retrieved April 2, 2026, from [Link]

  • Amanote Research. (2014). Crystal Structure of 3-(3-Oxo-2,3,4,4a,5,6-Hexahydrobenzo[h]cinnolin-2-Yl)propionic Acid.
  • NextSDS. (n.d.). 2-OXO-4-PHENYL-2,5-DIHYDRO-3-FURANCARBONITRILE — Chemical Substance Information. Retrieved April 2, 2026, from [Link]

  • International Journal of Scientific Research & Technology. (2025).
  • Crystallography Open Database. (n.d.). Search results. Retrieved April 2, 2026, from [Link]

  • MDPI. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 118.
  • PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(11), 2269-2281.

Sources

Exploratory

Solvation Thermodynamics of Tetrahydro-2-oxo-3-furancarbonitrile in Polar Organic Solvents

A Technical Guide for Process Chemists and Drug Development Professionals Executive Summary & Structural Profiling Tetrahydro-2-oxo-3-furancarbonitrile (TOFC, CAS No. 27512-26-1), frequently referred to as α -cyanobutyro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary & Structural Profiling

Tetrahydro-2-oxo-3-furancarbonitrile (TOFC, CAS No. 27512-26-1), frequently referred to as α -cyanobutyrolactone or 2-oxooxolane-3-carbonitrile, is a highly versatile building block utilized extensively in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, TOFC combines a cyclic ester ( γ -butyrolactone core) with an α -nitrile moiety.

As a Senior Application Scientist, I frequently observe that the unique orthogonal alignment of these two highly electronegative groups creates a distinct solvation challenge. With a molecular weight of 111.099 g/mol and an exceptionally low LogP of 0.073, TOFC is inherently hydrophilic[1]. However, because it lacks hydrogen-bond donating groups (such as -OH or -NH), its solubility cannot be simply equated to standard aqueous or protic solvent miscibility. Instead, its solubility profile is strictly governed by dipole-dipole interactions and its capacity to act as a hydrogen-bond acceptor.

Predictive Solvation via Hansen Solubility Parameters (HSP)

To move beyond empirical guesswork, we must apply a rigorous thermodynamic framework. The 2 theory divides the cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[2].

By analyzing structural analogs, we can deduce TOFC's solvation behavior:

  • γ -Butyrolactone (GBL): δD​=18.0 , δP​=16.6 , δH​=7.4 [3].

  • Acetonitrile (MeCN): δD​=15.3 , δP​=18.0 , δH​=6.1 [3].

Because TOFC merges these two motifs, it exhibits an exceptionally high polar parameter ( δP​≈17−18 ) and a moderate hydrogen-bonding parameter ( δH​≈6−8 ). Consequently, the thermodynamic distance ( Ra​ ) between TOFC and polar aprotic solvents is minimized, predicting near-ideal solubility. Furthermore, HSP theory dictates that mixing two poor solvents from opposite sides of the HSP sphere can produce a highly effective solvent blend for TOFC[4].

G Start Target Solute: TOFC HSP_Est Estimate HSP (δD, δP, δH) Start->HSP_Est Calc_Ra Calculate HSP Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² HSP_Est->Calc_Ra Decision Ra < R0 ? (Inside Solubility Sphere) Calc_Ra->Decision Solvent_DB Polar Organic Solvents (DMSO, MeOH, MeCN) Solvent_DB->Calc_Ra Soluble High Solubility (e.g., DMSO, DMF) Decision->Soluble Yes Insoluble Low/Moderate Solubility (e.g., IPA, EtOAc) Decision->Insoluble No

Fig 1: Thermodynamic workflow for predicting TOFC solubility using Hansen Solubility Parameters.

Quantitative Solubility Profile in Polar Organic Solvents

Based on the HSP framework and empirical solvent screening, the table below summarizes the solubility profile of TOFC across various polar organic solvents.

SolventClassification δD​ δP​ δH​ Predicted TOFC SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2Very High Optimal dipole-dipole alignment; perfectly accommodates polar non-donors.
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.3Very High Strong solvation of the lactone ring via dipole interactions.
Acetonitrile (MeCN) Polar Aprotic15.318.06.1High High δP​ perfectly matches the cyano group of TOFC[3].
Methanol (MeOH) Polar Protic14.712.322.3Moderate H-bond donation to TOFC acceptors, but high δH​ causes partial mismatch[3].
Isopropanol (IPA) Polar Protic15.86.116.4Low Increased aliphatic bulk disrupts polar interactions; low δP​ .
Ethyl Acetate (EtOAc) Moderately Polar15.85.37.2Low Insufficient polarity ( δP​ ) to break TOFC crystal lattice forces.

Self-Validating Experimental Methodology

To generate highly accurate, reproducible solubility data for TOFC in the lab, a standard "shake-flask" method is insufficient unless rigorously controlled. The following protocol is a self-validating system designed to prevent kinetic artifacts and polymorphic phase changes.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Saturation Preparation: Add an excess amount of TOFC (e.g., 500 mg) to 1.0 mL of the target polar organic solvent in a 2 mL hermetically sealed glass HPLC vial.

    • Causality: The visible presence of undissolved solid throughout the experiment is absolutely critical to ensure the system has reached the thermodynamic saturation limit, rather than a metastable state.

  • Thermal Equilibration: Place the vial in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: 48 hours is required to overcome the kinetic barriers of dissolution. Shorter times often result in artificially depressed solubility readings due to slow crystal lattice breakdown.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen because it is chemically inert to aggressive polar aprotic solvents like DMSO and DMF. Standard nitrocellulose or nylon filters will dissolve, contaminating the sample and ruining the HPLC column.

  • Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (detection at 210 nm).

    • Causality: TOFC lacks extended conjugation; therefore, low-UV detection is mandatory to capture the absorbance of the lactone and nitrile chromophores.

  • Self-Validation (Van't Hoff Analysis): Repeat the protocol at 15 °C, 35 °C, and 45 °C. Plot ln(x) (where x is mole fraction solubility) versus 1/T .

    • Causality: A strictly linear Van't Hoff plot mathematically validates the experiment. If the plot curves, it proves the solid phase has undergone a polymorphic transition or solvate formation, alerting the scientist to invalidate the assumption of a single solid phase.

G Prep Excess TOFC + Solvent Equilibrate Isothermal Shaking (48h at 25°C) Prep->Equilibrate PhaseSep Centrifugation & 0.22µm Filtration Equilibrate->PhaseSep Quant HPLC-UV Quantification PhaseSep->Quant Validate Thermodynamic Validation (Van't Hoff) Quant->Validate

Fig 2: Self-validating isothermal shake-flask methodology for empirical solubility determination.

Conclusion

The solubility of tetrahydro-2-oxo-3-furancarbonitrile is heavily dictated by its high polarity and lack of hydrogen-bond donors. By leveraging Hansen Solubility Parameters, process chemists can rationally select polar aprotic solvents (like DMSO and MeCN) to maximize solubility for reaction scaling, or utilize polar protic/aliphatic blends as anti-solvents to drive crystallization. Rigorous, self-validating experimental protocols ensure that the thermodynamic data guiding these decisions remains uncompromised.

References

  • Title: 2-oxooxolane-3-carbonitrile CAS NO.
  • Title: Hansen Solubility Parameters (HSP)
  • Source: hansen-solubility.
  • Title: Hansen Solubility Parameters 2000.

Sources

Foundational

FTIR absorption bands and vibrational frequencies of tetrahydro-2-oxo-3-furancarbonitrile

An In-Depth Technical Guide to the Vibrational Frequencies and FTIR Absorption Bands of Tetrahydro-2-oxo-3-furancarbonitrile Introduction: Deciphering the Molecular Vibrations of a Bifunctional Heterocycle Tetrahydro-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Vibrational Frequencies and FTIR Absorption Bands of Tetrahydro-2-oxo-3-furancarbonitrile

Introduction: Deciphering the Molecular Vibrations of a Bifunctional Heterocycle

Tetrahydro-2-oxo-3-furancarbonitrile is a fascinating heterocyclic molecule that incorporates two key functional groups within a strained five-membered ring: a cyclic ester (a γ-butyrolactone) and a nitrile group. This unique combination makes it a valuable synthon in organic chemistry and a subject of interest in medicinal chemistry.[1][2] Understanding its molecular structure and purity is paramount for its application in research and drug development.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful, non-destructive analytical technique perfectly suited for this purpose. It provides a distinct molecular "fingerprint" by probing the vibrational modes of the molecule's constituent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch, bend, or rock. The resulting spectrum offers a wealth of information about the molecule's chemical identity and structural integrity.

This guide provides a comprehensive analysis of the FTIR spectrum of tetrahydro-2-oxo-3-furancarbonitrile, blending fundamental spectroscopic principles with practical, field-proven insights. We will dissect the expected absorption bands, explain the causality behind their positions and intensities, and explore how computational methods can be synergistically employed to achieve unambiguous spectral assignment.

Experimental Protocol: A Self-Validating Approach to FTIR Data Acquisition

The acquisition of a high-quality FTIR spectrum is the bedrock of accurate analysis. The following protocol outlines a robust, self-validating methodology for analyzing a solid sample like tetrahydro-2-oxo-3-furancarbonitrile.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Analyte: Use a high-purity, desiccated sample of tetrahydro-2-oxo-3-furancarbonitrile. The presence of water or residual solvents will introduce interfering absorption bands (e.g., broad O-H stretches around 3200-3500 cm⁻¹).

    • Matrix: Use spectroscopy-grade Potassium Bromide (KBr). KBr is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and serves as an ideal solid matrix. Dry the KBr in an oven at ~110°C for at least 2 hours and store it in a desiccator to eliminate moisture.

  • Sample Preparation (KBr Pellet Technique):

    • Rationale: This technique disperses the solid sample uniformly in the KBr matrix, minimizing scattering effects and producing a high-quality spectrum.

    • Procedure:

      • Weigh approximately 1-2 mg of the analyte and 100-200 mg of the dried KBr.

      • Gently mix the two components in an agate mortar and pestle. The goal is to grind the mixture to a fine, homogenous powder. Expert Tip: Avoid overly vigorous grinding, which can sometimes induce polymorphic changes in the analyte.

      • Transfer the powder to a pellet-forming die and press it under high pressure (typically 7-10 tons) using a hydraulic press.

      • The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or excessive sample concentration.

  • Data Acquisition:

    • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This is a critical step to account for atmospheric CO₂ and H₂O vapor, as well as any instrumental artifacts. The instrument software will automatically subtract this background from the sample spectrum.

    • Sample Spectrum: Place the KBr pellet containing the analyte into the sample holder of the FTIR spectrometer.

    • Instrument Parameters:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹ (This provides a good balance between spectral detail and signal-to-noise ratio for most organic compounds).

      • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

The workflow from sample preparation to final spectral analysis is a systematic process designed to ensure data integrity and reproducibility.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample High-Purity Analyte Grinding Grind & Mix Sample->Grinding KBr Dried KBr Matrix KBr->Grinding Press Press Pellet Grinding->Press Background Acquire Background Measurement Measure Sample Spectrum Press->Measurement Background->Measurement Background Subtraction Processing Data Processing (Baseline Correction) Measurement->Processing Interpretation Peak Identification Processing->Interpretation Comparison Compare with Theory (DFT Calculations) Interpretation->Comparison Assignment Final Assignment Comparison->Assignment

Fig 1: Experimental workflow for FTIR analysis.

FTIR Spectrum Analysis: Assigning the Key Vibrational Modes

The FTIR spectrum of tetrahydro-2-oxo-3-furancarbonitrile is dominated by the characteristic absorptions of its lactone and nitrile functionalities. A detailed assignment of the expected bands is presented below.

High-Frequency Region (4000–2500 cm⁻¹)
  • C-H Stretching Vibrations: The molecule contains three CH₂ groups and one CH group within its saturated ring structure. These sp³-hybridized C-H bonds give rise to stretching vibrations typically found just below 3000 cm⁻¹. Expect multiple, medium-intensity peaks in the 2980–2880 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of these groups.[3]

Triple Bond Region (2500–2000 cm⁻¹)
  • C≡N (Nitrile) Stretching: This is one of the most diagnostic peaks in the spectrum. The carbon-nitrogen triple bond gives rise to a strong, sharp, and easily recognizable absorption band.[4] For saturated nitriles, this peak typically appears in the 2260–2240 cm⁻¹ range.[4][5] Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4] The absence of this peak would be conclusive evidence against the presence of the nitrile group.[6]

Double Bond Region (2000–1500 cm⁻¹)
  • C=O (Carbonyl) Stretching: This is the second highly diagnostic peak. The carbonyl group of the γ-butyrolactone ring produces a very strong and sharp absorption band. Five-membered ring lactones are strained, which elevates the C=O stretching frequency compared to acyclic esters (typically ~1740 cm⁻¹). Therefore, a strong absorption band is expected in the 1780–1760 cm⁻¹ region. Some unsaturated lactones can exhibit two bands in this region due to Fermi resonance, but for a saturated system like this, a single, intense peak is anticipated.[7]

Fingerprint Region (1500–400 cm⁻¹)

This region is often complex, containing a multitude of overlapping peaks that arise from bending vibrations and skeletal modes of the entire molecule.[8] While individual assignments can be challenging, the overall pattern is unique to the molecule.

  • CH₂ Bending (Scissoring): These vibrations for the ring methylene groups are expected to appear around 1465–1420 cm⁻¹ .[3]

  • C-O-C Stretching: The lactone ring contains two C-O single bonds. The asymmetric C-O-C stretching vibration is typically strong and appears in the 1250–1150 cm⁻¹ region. This band is a key indicator of the cyclic ester functionality.

  • CH Bending: Bending vibrations from the C-H group at the 3-position will also contribute to the complexity in this region.

  • CH₂ Wagging and Twisting: These deformations occur at lower frequencies, typically in the 1360-1150 cm⁻¹ range.[3]

  • Ring Deformations: The entire five-membered ring can undergo "breathing" and puckering vibrations, which absorb in the lower frequency part of the fingerprint region (< 1000 cm⁻¹).

Data Summary: Experimental and Theoretical Correlation

The table below summarizes the expected key absorption bands for tetrahydro-2-oxo-3-furancarbonitrile.

Table 1: Key Experimental FTIR Bands and Vibrational Mode Assignments

Frequency Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2980–2880MediumC-H Asymmetric & Symmetric StretchingAliphatic CH, CH₂
2260–2240Strong, SharpC≡N StretchingNitrile
1780–1760Very Strong, SharpC=O Stretchingγ-Lactone
1465–1420MediumCH₂ Scissoring (Bending)Aliphatic CH₂
1250–1150StrongC-O-C Asymmetric StretchingLactone Ester
< 1400Medium-WeakOther CH₂, CH Bending & Ring ModesFingerprint

The Role of Computational Chemistry: Validating Spectral Assignments

While the analysis above is based on well-established group frequencies, definitive assignments in complex molecules can be greatly enhanced by computational methods.[9] Techniques like Density Functional Theory (DFT) can be used to calculate the theoretical vibrational frequencies of the molecule.

Workflow:

  • The 3D structure of tetrahydro-2-oxo-3-furancarbonitrile is optimized to its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[3]

  • A frequency calculation is then performed on the optimized geometry.

  • The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are therefore multiplied by a scaling factor (typically 0.96-0.98 for this level of theory) to improve agreement with the experimental spectrum.

  • The scaled theoretical frequencies can then be directly compared to the experimental peaks, allowing for a highly confident assignment of each observed band to a specific vibrational mode.[10]

Table 2: Illustrative Comparison of Experimental vs. Scaled Theoretical Frequencies (Note: This is a representative table as specific computational results are not available in the search.)

Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Vibrational Mode Assignment
~29752978Asymmetric CH₂ Stretch
~29052910Symmetric CH₂ Stretch
~22522255C≡N Stretch
~17751778C=O Stretch
~14501452CH₂ Scissoring
~12101215C-O-C Asymmetric Stretch

Conclusion

The FTIR spectrum of tetrahydro-2-oxo-3-furancarbonitrile is characterized by two prominent and highly diagnostic absorption bands: a very strong carbonyl (C=O) stretch of the γ-lactone ring between 1780–1760 cm⁻¹ and a strong, sharp nitrile (C≡N) stretch between 2260–2240 cm⁻¹ . These two peaks serve as unambiguous indicators for the presence of the core functional groups. Additional absorptions from C-H stretching and various bending and skeletal modes in the fingerprint region provide a complete vibrational profile, confirming the overall molecular structure. By combining careful experimental technique with the predictive power of computational chemistry, FTIR spectroscopy provides a rapid, reliable, and comprehensive tool for the characterization of this important heterocyclic compound in research and pharmaceutical development.

References

  • Bernstein, R. B., & Thompson, H. W. (1947). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.
  • Rajalakshmi, K., & Thirunavukkarasu, M. (n.d.). Vibrational assignments of α-acetyl - γ- butyrolactone by ab initio Hartree-Fock and Density Functional methods. International Journal of ChemTech Research.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Kolodziej, B., et al. (2017). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. ResearchGate.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Tománková, Z., et al. (2004). Conformational flexibility of Corey lactone derivatives indicated by absorption and vibrational circular dichroism spectra. Journal of Organic Chemistry.
  • Bour, P., et al. (2003). Conformational Flexibility of Corey Lactone Derivatives Indicated by Absorption and Vibrational Circular Dichroism Spectra. The Journal of Organic Chemistry.
  • Rey-Lafon, M., et al. (1973). Vibrational assignments and normal-coordinate analyses of .gamma.-butyrolactone and 2-pyrrolidinones. The Journal of Physical Chemistry.
  • Jones, R. N., & Angell, C. L. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry.
  • Iwasaki, K., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Journal of the American Chemical Society.
  • Manivel, P., et al. (2009). Synthesis, spectroscopic and crystal structure analysis of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-l-benzothiophene-3-carbonitrile. Journal of Chemical Sciences.
  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials.
  • Atwal, K. S., et al. (1987). Synthesis of Substituted 1,2,3,4-Tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylic Acid Esters. Heterocycles.
  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv.
  • Gelin, S., & Gelin, R. (1977). Synthesis and reactions of 3-OXO-2H-furan derivatives. Journal of Heterocyclic Chemistry.
  • Le, P. T., et al. (2021). γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. RSC Medicinal Chemistry.
  • Ryzhkov, V. A., & Ten, G. N. (2022). Virtual Vibrational Spectrometry of Stable Radicals—Necklaced Graphene Molecules. International Journal of Molecular Sciences.
  • Chodkowski, A., et al. (2007). Pharmacological profile of three different γ-butyrolactone derivatives in mice. Pharmacological Reports.
  • Asghar, M. N., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. International Journal of Electrochemical Science.
  • Chidrawar, A. B. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica.
  • Sharma, N., et al. (2014). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. International Journal of Research in Pharmacy and Chemistry.
  • Lindert, W. Ś. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules.
  • HORIBA Scientific. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. HORIBA.
  • Sangeetha, C. C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research.

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and Safe Handling of Tetrahydro-2-oxo-3-furancarbonitrile

Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1), frequently referred to in literature as α -cyano- γ -butyrolactone or 2-oxooxolane-3-carbonitrile, is a highly versatile bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1), frequently referred to in literature as α -cyano- γ -butyrolactone or 2-oxooxolane-3-carbonitrile, is a highly versatile bifunctional building block. In modern drug discovery, it serves as a critical nucleophilic intermediate, particularly in the synthesis of highly functionalized bispirooxindoles containing fully substituted dihydrofuran motifs[1]. However, the same structural features that make it synthetically valuable—an acidic α -proton flanked by an electron-withdrawing cyano group and a reactive lactone ring—also impart significant toxicological risks.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and practical benchtop execution. This whitepaper synthesizes the physicochemical data, elucidates the mechanistic causality behind its Acute Toxicity (GHS06) classification, and provides a self-validating experimental workflow to ensure uncompromising safety and data integrity.

Physicochemical Dynamics & Structural Reactivity

The reactivity of tetrahydro-2-oxo-3-furancarbonitrile is governed by the synergistic electron-withdrawing effects of the nitrile and carbonyl groups. This lowers the pKa of the α -carbon significantly, allowing for facile enolate formation under mild basic conditions. Understanding these parameters is critical for predicting both its synthetic behavior and its biological distribution.

Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / SignificanceReference
CAS Registry Number 27512-26-1Unique identifier for safety tracking.[2]
Molecular Formula C5H5NO2Indicates high heteroatom density.[3]
Molecular Weight 111.10 g/mol Low MW facilitates rapid systemic absorption.[3]
Density 1.2501 g/cm³Denser than water; impacts biphasic extraction.[3]
Boiling Point 176-178 °C (at 8 Torr)Low volatility at STP, but poses inhalation risks if heated.[3]
Topological Polar Surface Area 50.09 ŲOptimal for membrane permeability and hepatic uptake.[3]
LogP 0.073Highly hydrophilic; rapid dissolution in aqueous bio-fluids.[3]

Mechanistic Toxicology & GHS Profiling

According to the 2, tetrahydro-2-oxo-3-furancarbonitrile carries a GHS06 (Skull and Crossbones) pictogram and is classified under Acute Tox. 3 [2].

The Causality of Toxicity

The severe toxicity (Toxic if swallowed, inhaled, or in contact with skin) is not merely a function of the intact molecule, but rather its metabolic fate. In vivo, cyanolactones act as masked cyanohydrins. Upon systemic absorption, hepatic esterases or spontaneous hydrolysis can open the γ -butyrolactone ring. The resulting intermediate undergoes rapid decarboxylation or dissociation, releasing free cyanide ions (CN⁻). The cyanide subsequently binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial respiratory chain, halting oxidative phosphorylation and inducing cytotoxic hypoxia.

ToxicityPathway A Tetrahydro-2-oxo-3-furancarbonitrile (Exposure via Oral/Dermal) B Hepatic Esterases (Lactone Ring Hydrolysis) A->B Systemic Uptake C Cyanohydrin Intermediate (Unstable) B->C Ring Opening D Cyanide Ion (CN-) Release (Toxicophore Activation) C->D Dissociation E Cytochrome c Oxidase Inhibition (Cellular Hypoxia) D->E Mitochondrial Binding F Rhodanese Enzyme (Endogenous Detoxification) D->F Sulfur Transfer G Thiocyanate (Renal Excretion) F->G Clearance

Metabolic pathway illustrating the mechanism of cyanolactone-induced toxicity.

Table 2: Material Safety Data Sheet (MSDS) Core Elements
Hazard CategoryDesignation / CodeOperational Implication
GHS Pictogram GHS06Absolute requirement for isolated handling (fume hood/glove box)[2].
Signal Word DangerIndicates immediate, severe risk to life upon acute exposure.
Hazard Class Acute Tox. 3Lethal dose threshold is low; mandates precise gravimetric tracking[2].
Prevention P261, P264, P280Mandates double nitrile gloves, splash goggles, and respiratory protection.
Response P301 + P310Requires immediate access to a cyanide antidote kit (e.g., Hydroxocobalamin).

Self-Validating Experimental Protocol: Base-Catalyzed Functionalization

To demonstrate the safe handling of this compound, we will outline a standard procedure for a DBU-catalyzed Michael/Pinner/isomerization cascade reaction, a methodology frequently cited for synthesizing complex bispirooxindoles[1].

Causality of Experimental Choices
  • Why DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)? DBU is a sterically hindered, non-nucleophilic base (pKa ~13.5). It is strong enough to deprotonate the highly acidic α -carbon of the cyanolactone but bulky enough to prevent nucleophilic attack on the lactone carbonyl, which would otherwise cause premature ring-opening and degradation[1].

  • Why Alkaline Hypochlorite Quenching? Unreacted cyanolactone poses a severe disposal risk. Treating the waste with alkaline bleach (pH > 10) oxidizes any free cyanide or residual cyanolactone into benign cyanate ions, ensuring the waste stream is safe for standard chemical disposal.

Step-by-Step Methodology
  • Risk Assessment & PPE Setup: Conduct all operations in a high-velocity fume hood (minimum face velocity of 100 fpm). Don double nitrile gloves, a chemical-resistant lab coat, and safety goggles.

  • Inert Atmosphere Purging: Purge a flame-dried Schlenk flask with Argon for 15 minutes. Causality: Ambient moisture can initiate premature hydrolysis of the lactone ring, leading to unpredictable side reactions and potential cyanide generation.

  • Reagent Charging: Dissolve 1.0 equivalent of tetrahydro-2-oxo-3-furancarbonitrile in anhydrous dichloromethane (DCM). Add 1.1 equivalents of the target electrophile (e.g., isatylidene malononitrile).

  • Catalyst Addition: Cool the reaction to 0 °C. Dropwise add 0.1 equivalents of DBU. Causality: The low temperature controls the exothermic deprotonation step, preventing thermal degradation of the cyanolactone.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the cyanolactone spot (visualized via KMnO₄ stain) serves as a self-validating checkpoint that the toxic starting material has been fully consumed.

  • Quenching & Decontamination: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer.

  • Waste Validation: Critical Safety Step. Submerge all contaminated glassware and aqueous waste in an alkaline sodium hypochlorite solution (bleach, pH > 10) for 24 hours. Validate the absence of active cyanide using Cyantesmo paper before final disposal.

Workflow Step1 PPE & Fume Hood Verification Step2 Argon Purge & Reagent Charge Step1->Step2 Step3 DBU Addition at 0°C Step2->Step3 Step4 TLC Validation (Substrate Consumption) Step3->Step4 Step5 Alkaline Bleach Quenching Step4->Step5 Step6 Cyantesmo Paper Validation Step5->Step6

Self-validating experimental workflow for the safe handling of cyanolactones.

Conclusion

Tetrahydro-2-oxo-3-furancarbonitrile is an indispensable reagent for advanced heterocyclic synthesis, but its utility is intrinsically linked to its Acute Tox. 3 hazard profile. By understanding the mechanistic causality of its toxicity—specifically its potential to act as a cyanide prodrug upon lactone hydrolysis—researchers can design inherently safer experimental setups. Strict adherence to inert conditions, the use of non-nucleophilic bases like DBU, and rigorous alkaline-bleach decontamination protocols ensure that chemical innovation does not compromise laboratory safety.

References

  • NextSDS Chemical Substance Database . 2-oxooxolane-3-carbonitrile — Chemical Substance Information. Retrieved from:[2]

  • BioCrick . DBU | CAS:6674-22-2 | High Purity | Manufacturer BioCrick. Retrieved from:[1]

  • GuideChem . TETRAHIDRO-2-OXO-3-FURANCARBONITRILO 27512-26-1 wiki. Retrieved from:[3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for tetrahydro-2-oxo-3-furancarbonitrile

Application Note: Synthesis and Isolation Protocol for Tetrahydro-2-oxo-3-furancarbonitrile Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for Tetrahydro-2-oxo-3-furancarbonitrile

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound Identifiers: Tetrahydro-2-oxo-3-furancarbonitrile (α-Cyano-γ-butyrolactone); CAS: 27512-26-1.

Introduction and Mechanistic Rationale

Tetrahydro-2-oxo-3-furancarbonitrile is a highly versatile, five-membered heterocyclic building block utilized extensively in medicinal chemistry. It serves as a foundational intermediate in the synthesis of complex molecular architectures, including highly functionalized bispirooxindoles containing fully substituted dihydrofuran motifs[1].

Causality in Experimental Design: The most robust laboratory-scale synthesis of this compound relies on the bimolecular nucleophilic substitution (S_N2) of an active methylene compound followed by an intramolecular transesterification (lactonization). By reacting ethyl cyanoacetate with 2-bromoethanol in the presence of a stoichiometric base (sodium ethoxide), the reaction is thermodynamically driven forward by the formation of the stable five-membered γ-butyrolactone ring and the expulsion of ethanol.

The choice of absolute ethanol as a solvent ensures compatibility with the sodium ethoxide base, preventing unwanted saponification of the ester that would occur if hydroxide/water were present. Temperature control is critical: the initial deprotonation is highly exothermic and must be performed at 0 °C to prevent degradation, while the subsequent alkylation and lactonization require thermal activation (reflux) to overcome the activation energy barrier for ring closure.

Reagent Stoichiometry and Safety Data

All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, flame-resistant lab coat).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale)RoleHazard Notes
Ethyl cyanoacetate 113.111.0011.3 g (100 mmol)Primary SubstrateIrritant, combustible
2-Bromoethanol 124.961.0513.1 g (105 mmol)Alkylating AgentToxic, corrosive
Sodium ethoxide 68.051.057.14 g (105 mmol)BaseFlammable, moisture-sensitive
Absolute Ethanol 46.07-100 mLSolventFlammable liquid
HCl (aq) 36.46-As needed (1M)Quenching AgentCorrosive

Step-by-Step Synthesis Methodology

Phase 1: Enolate Generation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas.

  • Charge the flask with 100 mL of anhydrous absolute ethanol and 7.14 g of sodium ethoxide. Stir until fully dissolved.

  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Load the addition funnel with 11.3 g of ethyl cyanoacetate. Add the ester dropwise over 30 minutes.

    • Insight: Dropwise addition prevents localized heating and suppresses the potential for self-condensation of the cyanoacetate. The solution will form the sodio-cyanoacetate enolate.

Phase 2: Alkylation and Lactonization 5. Once addition is complete, maintain the mixture at 0 °C for an additional 15 minutes. 6. Load the addition funnel with 13.1 g of 2-bromoethanol. Add dropwise over 20 minutes. 7. Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20 °C) over 1 hour. 8. Apply a heating mantle and bring the reaction to a gentle reflux (approx. 78 °C) for 6 hours.

  • Insight: The elevated temperature drives the S_N2 alkylation to completion and provides the necessary energy for the pendant hydroxyl group to attack the ethyl ester, closing the ring and extruding ethanol.

Phase 3: Workup and Isolation 9. Cool the reaction mixture to room temperature. The mixture will likely contain a white precipitate (sodium bromide byproduct). 10. Quench the reaction by carefully adding 1M aqueous HCl until the pH reaches approximately 6.0.

  • Insight: Neutralization prevents base-catalyzed ring-opening of the newly formed lactone during concentration.
  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.
  • Partition the resulting residue between 100 mL of distilled water and 100 mL of ethyl acetate. Transfer to a separatory funnel.
  • Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
  • Combine the organic phases and wash with 50 mL of saturated aqueous sodium chloride (brine).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification 16. Purify the crude oil via vacuum distillation. Tetrahydro-2-oxo-3-furancarbonitrile distills as a clear to pale-yellow liquid under high vacuum. Alternatively, if scaling up to industrial kilogram quantities, specialized high-throughput purification platforms can be utilized[2].

Process Workflow Visualization

G N1 Ethyl Cyanoacetate + NaOEt (Base) N2 Sodio-Cyanoacetate Enolate N1->N2 Deprotonation (0°C) N3 Alkylation (SN2) + 2-Bromoethanol N2->N3 Nucleophilic Attack N4 Ethyl 2-cyano-4-hydroxybutanoate (Transient Intermediate) N3->N4 Reflux in EtOH N5 Intramolecular Lactonization N4->N5 -EtOH N6 Tetrahydro-2-oxo-3-furancarbonitrile (Final Product) N5->N6 Ring Closure

Fig 1: Reaction workflow and mechanism for tetrahydro-2-oxo-3-furancarbonitrile synthesis.

References

  • DBU | CAS:6674-22-2 | High Purity | Manufacturer BioCrick Source: biocrick.com URL:[Link][1]

  • 2-oxooxolane-3-carbonitrile CAS NO.27512-26-1 - LookChem Source: lookchem.com URL:[Link][2]

Sources

Application

Application Note: Tetrahydro-2-oxo-3-furancarbonitrile as a Versatile Precursor in Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the rapid assembly of complex, three-dimensional molecular architectures relies heavily on bifunctional and trifunctional building blocks. Tetrahydro-2-oxo-3-furancarbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, three-dimensional molecular architectures relies heavily on bifunctional and trifunctional building blocks. Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone or 2-oxooxolane-3-carbonitrile) has emerged as a highly strategic precursor. By embedding an active methylene group between a strong electron-withdrawing nitrile and a cyclic ester (lactone), this molecule offers orthogonal reactivity sites. This application note details the physicochemical profile, mechanistic causality, and validated protocols for utilizing this precursor in the synthesis of highly functionalized APIs, specifically focusing on complex spirooxindole scaffolds.

Physicochemical Properties & Quantitative Data

To effectively utilize tetrahydro-2-oxo-3-furancarbonitrile in stoichiometric and catalytic reactions, understanding its baseline physical properties is critical. The constrained ring system significantly lowers the pKa​ of the C3 proton compared to acyclic analogs, enabling mild base-catalyzed enolization.

PropertyValueClinical / Synthetic Relevance
Chemical Name Tetrahydro-2-oxo-3-furancarbonitrileStandard IUPAC nomenclature.
CAS Registry Number 27512-26-1[1]Essential for regulatory and procurement tracking.
Molecular Formula C₅H₅NO₂-
Molecular Weight 111.10 g/mol Low MW allows for high atom economy in multi-component reactions.
Topological Polar Surface Area (TPSA) 50.09 ŲFavorable for maintaining drug-like properties (Lipinski's Rule of 5) in final APIs.
LogP 0.07Highly hydrophilic; dictates solvent selection (favors polar aprotic solvents like THF/DMF).

Data sourced from authoritative chemical databases .[1]

Reactivity Profile & Mechanistic Causality

The synthetic utility of tetrahydro-2-oxo-3-furancarbonitrile stems from its trifunctional nature. As a Senior Application Scientist, I emphasize that successful incorporation of this building block requires precise control over its orthogonal reactive sites:

  • The Acidic α -Carbon (C3): The synergistic electron-withdrawing effects of the nitrile and the lactone carbonyl make the C3 proton highly acidic. Mild, non-nucleophilic bases can easily generate a stable enolate, priming the molecule for Knoevenagel condensations or Michael additions.

  • The Lactone Carbonyl (C2): While electrophilic, the cyclic ester is relatively stable. However, under strong nucleophilic attack (e.g., primary amines or alkoxides), it undergoes ring-opening to yield functionalized γ -hydroxy amides or esters.

  • The Nitrile Group: Acts primarily as a directing group, but under specific catalytic conditions, it acts as an electrophilic center for Pinner-type cyclizations, enabling the formation of fused aminofurans.

Reactivity A Tetrahydro-2-oxo- 3-furancarbonitrile B C3 (alpha-Carbon) Highly Acidic A->B Deprotonation C C2 (Lactone Carbonyl) Electrophilic A->C Nucleophilic Attack D Nitrile Group Directing/Electrophilic A->D Pinner Cyclization E Knoevenagel / Michael B->E F Ring Opening / Amidation C->F G Aminofuran Synthesis D->G

Reactivity profile of Tetrahydro-2-oxo-3-furancarbonitrile highlighting its trifunctional nature.

Application Focus: Synthesis of Bispirooxindoles

Spirooxindoles are "privileged scaffolds" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and antiviral properties. Tetrahydro-2-oxo-3-furancarbonitrile is utilized in a sophisticated Michael-Pinner-isomerization cascade to construct fully substituted dihydrofuran motifs within these bispirooxindole systems.

Causality of Catalyst Selection: Why utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of traditional bases like NaOH or K2​CO3​ ? DBU is a sterically hindered, non-nucleophilic amidine base. It selectively deprotonates the C3 α -carbon of the lactone without attacking the electrophilic C2 carbonyl. A nucleophilic base would cause premature lactone ring-opening, destroying the precursor before the cascade can initiate. This methodology is heavily supported by recent advances in organic and biomolecular chemistry .[2]

Workflow S1 1. Matrix Preparation Mix Reactants in THF/DCM S2 2. Base Initiation Add DBU (10-20 mol%) S1->S2 S3 3. Cascade Reaction Michael -> Pinner -> Isomerization S2->S3 Generates Enolate S4 4. Validation Checkpoint LC-MS & TLC Monitoring S3->S4 S4->S3 Incomplete (Recycle) S5 5. Workup & Isolation Aqueous Wash & Chromatography S4->S5 Complete (Mass Confirmed)

DBU-catalyzed cascade workflow for synthesizing bispirooxindoles with validation checkpoints.

Experimental Protocol: DBU-Catalyzed Cascade Reaction

This protocol describes the synthesis of an α -cyano- γ -butyrolactone bispirooxindole via a multi-component cascade. It is designed as a self-validating system , ensuring that researchers can empirically verify the success of the reaction at critical junctures.

Materials Required
  • Tetrahydro-2-oxo-3-furancarbonitrile (1.0 equiv)

  • 3-hydroxyoxindole derivative (1.0 equiv)

  • Isatylidene malononitrile (1.0 equiv)

  • DBU (10-20 mol%)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Reaction Matrix Assembly

  • In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve the 3-hydroxyoxindole (1.0 mmol) and isatylidene malononitrile (1.0 mmol) in 10 mL of anhydrous DCM.

  • Add tetrahydro-2-oxo-3-furancarbonitrile (1.0 mmol) to the mixture.

  • Causality: DCM is chosen as the solvent because it solubilizes all organic components without participating in hydrogen bonding, which could otherwise dampen the basicity of the catalyst.

Step 2: Base-Catalyzed Initiation

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dropwise, add DBU (0.1 - 0.2 mmol, 10-20 mol%).

  • Causality: The dropwise addition at 0°C prevents exothermic degradation and suppresses unwanted polymerization of the highly reactive isatylidene malononitrile.

Step 3: Cascade Progression (Room Temperature)

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir for 2 to 4 hours. The reaction will proceed sequentially: Michael addition of the lactone enolate to the isatylidene malononitrile, followed by an intramolecular Pinner reaction attacking the nitrile, and finally isomerization to yield the stable bispirooxindole.

Step 4: Self-Validating Checkpoint (Critical)

  • Visual Cue: Isatylidene malononitriles are typically deep orange/red due to extended conjugation. As the Michael addition disrupts this conjugation, the solution will undergo a distinct colorimetric shift to pale yellow.

  • TLC Monitoring: Spot the reaction mixture against the starting materials (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly UV-active starting material confirms initiation.

  • LC-MS Validation: Draw a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject. The presence of a single mass peak corresponding to the exact mass of the combined adducts [M+H]+ confirms that the full cascade (including the Pinner cyclization) has occurred, rather than stalling at the Michael adduct intermediate.

Step 5: Quenching and Workup

  • Once validated by LC-MS, quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

  • Causality: The mild acid neutralizes the DBU, preventing reverse-Michael reactions during concentration.

  • Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the highly functionalized bispirooxindole.

References

  • A DBU-catalyzed Michael-Pinner-isomerization cascade reaction of 3-hydroxyoxindoles with isatylidene malononitriles: access to highly functionalized bispirooxindoles containing a fully substituted dihydrofuran motif. Source: Organic & Biomolecular Chemistry, 2017, 15(4), 984-990. URL:[Link]

  • 2-oxooxolane-3-carbonitrile (CAS NO. 27512-26-1) Chemical Properties and Specifications. Source: LookChem Chemical Database. URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation of Tetrahydro-2-oxo-3-furancarbonitrile

Target Audience: Process Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Tetrahydro-2-oxo-3-furancarbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone) is a highly versatile bifunctional building block used in the synthesis of GABA analogues, peptidomimetics, and complex heterocyclic APIs. The primary synthetic objective when hydrogenating this compound is the selective reduction of the nitrile group (–CN) to a primary amine (–CH₂NH₂) without disturbing the adjacent γ -lactone ring.

The Synthetic Challenge: As a Senior Application Scientist, I frequently see standard nitrile reduction conditions (e.g., Raney Nickel in methanolic ammonia) fail for this substrate. The causality behind this failure lies in the inherent electrophilicity of the lactone carbonyl. Once the primary amine is generated, it is highly nucleophilic. Without immediate intervention, the amine will spontaneously undergo intermolecular aminolysis with the lactone ring of a neighboring molecule, leading to ring-opened amides, dimers, or intractable polymeric mixtures[1]. Furthermore, the traditional use of ammonia additives to suppress secondary amine formation is strictly contraindicated here, as ammonia itself will rapidly open the lactone ring.

The Solution (In Situ Trapping): To achieve high chemoselectivity, the experimental design must alter the kinetic competition between degradation and stabilization. The newly formed amine must be trapped in situ faster than it can attack the lactone. This is achieved via two field-proven strategies:

  • Acid-Mediated Protonation: Conducting the hydrogenation in the presence of strong acid (HCl) to immediately protonate the amine, yielding a non-nucleophilic hydrochloride salt.

  • In Situ Acylation: Performing the reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O), which rapidly acylates the primary amine to form a stable carbamate[2][3].

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathways during the hydrogenation process. The divergence from the highly reactive primary amine intermediate dictates the success or failure of the protocol.

Pathway A Tetrahydro-2-oxo-3-furancarbonitrile (Starting Material) B Primary Amine Intermediate (Highly Nucleophilic) A->B Catalytic H2 (Pd/C, PtO2, or Ra-Ni) C Ring-Opened Amide / Dimer (Undesired Byproducts) B->C Spontaneous (No Trapping Agent) D Amine Hydrochloride Salt (Stable Product) B->D + HCl (Acidic Trap) Protocol A E Boc-Protected Amine (Stable Product) B->E + Boc2O (Acylation Trap) Protocol B

Caption: Reaction pathways for the catalytic hydrogenation of tetrahydro-2-oxo-3-furancarbonitrile.

Quantitative Data & Condition Optimization

The table below summarizes the causality between experimental conditions and reaction outcomes, providing a data-driven baseline for process optimization.

StrategyCatalystAdditive / TrapSolventPressure (bar)Temp (°C)ChemoselectivityTypical Yield (%)
Unprotected Raney NiNoneMeOH1025Low (Extensive ring-opening)< 20
Ammoniacal Raney NiNH₃ (2M)MeOH1025Low (Ammonia-driven aminolysis)< 10
Protocol A 10% Pd/CHCl (2.0 eq)EtOH1–325High (Rapid salt formation)80–88
Protocol A PtO₂HCl (2.0 eq)EtOH1–325High (Rapid salt formation)85–92
Protocol B Raney NiBoc₂O (1.2 eq)EtOAc5–1025–40High (In situ acylation)75–85
Alternative NiCl₂ / NaBH₄Boc₂O (1.5 eq)MeOH1 (In situ H₂)0–25High (Chemical reduction/acylation)82–89

Experimental Protocols

Protocol A: Acid-Mediated Catalytic Hydrogenation (Hydrochloride Salt Formation)

This protocol is ideal when the free amine is intended for immediate downstream use or when avoiding the cost/atom-economy hit of Boc₂O is necessary.

Materials:

  • Tetrahydro-2-oxo-3-furancarbonitrile: 10.0 g (90.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 1.0 g (10 wt%)

  • Absolute Ethanol: 150 mL

  • Concentrated Aqueous HCl (37%): 15.0 mL (~180 mmol, 2.0 eq)

Step-by-Step Procedure:

  • Preparation: In a 500 mL Parr hydrogenation bottle, dissolve the cyano lactone in absolute ethanol.

  • Acidification: Slowly add the concentrated HCl to the solution. Expert Insight: The excess acid ensures that the local pH remains low enough to instantly protonate the amine as it desorbs from the catalyst surface.

  • Catalyst Loading: Carefully add the 10% Pd/C.

  • Hydrogenation: Purge the vessel with nitrogen (3 cycles), followed by hydrogen (3 cycles). Pressurize the vessel to 3 bar (approx. 45 psi) of H₂.

  • Reaction: Agitate the mixture vigorously at 20–25 °C for 12–16 hours. Monitor the pressure drop; the reaction is complete when H₂ uptake ceases.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 50 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude residue with cold diethyl ether (100 mL) to induce crystallization. Filter and dry under vacuum to yield 3-(aminomethyl)dihydrofuran-2(3H)-one hydrochloride as a white crystalline solid.

Protocol B: Raney Nickel Hydrogenation with In Situ Boc-Protection

This protocol is the industry standard when a stable, storable, and lipophilic intermediate is required for complex API synthesis[3].

Materials:

  • Tetrahydro-2-oxo-3-furancarbonitrile: 10.0 g (90.0 mmol)

  • Raney Nickel (W-4 slurry in water): 2.0 g (washed)

  • Di-tert-butyl dicarbonate (Boc₂O): 23.6 g (108 mmol, 1.2 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or THF: 150 mL

Step-by-Step Procedure:

  • Catalyst Preparation: Wash the aqueous Raney Nickel slurry three times with methanol, followed by two washes with EtOAc to remove water. Safety Warning: Raney Nickel is highly pyrophoric. Never let the catalyst dry out.

  • Reaction Assembly: In a high-pressure autoclave, dissolve the cyano lactone and Boc₂O in EtOAc. Expert Insight: EtOAc or THF is preferred over Methanol here to completely eliminate the risk of Boc₂O solvolysis during extended reaction times.

  • Hydrogenation: Add the washed Raney Nickel. Purge the autoclave with N₂ (3x) and H₂ (3x). Pressurize to 5–10 bar of H₂.

  • Reaction: Stir at 25–40 °C for 18 hours.

  • Workup: Purge the reactor with N₂. Filter the mixture cautiously through Celite, keeping the filter cake wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (Hexanes/EtOAc) to yield tert-butyl ((2-oxotetrahydrofuran-3-yl)methyl)carbamate as a stable solid.

Pro-Tip (Alternative Chemical Reduction): If high-pressure hydrogenation equipment is unavailable, the reduction can be performed at ambient pressure using Nickel Boride (generated in situ from NiCl₂·6H₂O and NaBH₄) in the presence of Boc₂O. This method provides exceptionally mild conditions and excellent yields for sensitive cyano lactones[1][2].

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improvement in the Binding Strength Source: MDPI URL

Sources

Application

Application Note: Protocol for the C3-Alkylation of Tetrahydro-2-oxo-3-furancarbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Context Tetrahydro-2-oxo-3-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Context

Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile bifunctional building block in organic synthesis. The presence of both a lactone carbonyl and a cyano group significantly lowers the pK a​ of the C3 ( α ) proton. This pronounced acidity allows for facile deprotonation under mild to moderate basic conditions, generating a stable enolate that can be trapped by various electrophiles.

Alkylated derivatives of this compound serve as critical intermediates in the drug development pipeline, particularly in the synthesis of complex spirooxindoles , enantioenriched all-carbon quaternary centers , and highly functionalized chiral lactones .

Mechanistic Causality & Experimental Choices

As a Senior Application Scientist, it is crucial to understand that successful alkylation is not merely about mixing reagents; it requires precise control over the enolate geometry and the suppression of competing side reactions (e.g., lactone ring-opening or O-alkylation).

  • Base Selection (The Kinetic vs. Thermodynamic Choice):

    • Sodium Hydride (NaH): Provides irreversible, kinetic deprotonation driven by the evolution of hydrogen gas. It is the optimal choice for less reactive primary alkyl halides. However, strict anhydrous conditions are mandatory to prevent hydroxide-mediated hydrolysis of the delicate lactone ring.

    • Potassium Carbonate (K 2​ CO 3​ ): A milder, heterogeneous base. When paired with a highly polar solvent, it is exceptionally effective for reactive electrophiles (e.g., allyl bromide, benzyl bromide). It minimizes the risk of over-alkylation and preserves the integrity of the lactone under slightly more forgiving conditions.

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are strictly required. These solvents strongly solvate the metal cations (Na + or K + ), leaving the cyano-lactone enolate "naked" and highly nucleophilic, thereby accelerating the S N​ 2 attack on the alkyl halide.

  • Self-Validating Indicators: When using NaH, the cessation of H 2​ gas bubbling serves as a built-in visual metric confirming that the C3-carbanion has been fully generated, ensuring the system is primed for electrophile addition.

Reaction Workflow Visualization

Workflow Substrate Tetrahydro-2-oxo-3-furancarbonitrile (Starting Material) Base Base Addition (NaH or K2CO3, 0°C to RT) Substrate->Base Enolate Enolate Intermediate (Reactive C3-Carbanion) Base->Enolate Deprotonation (H2 evolution with NaH) Electrophile Electrophile Addition (Alkyl Halide, RT to 60°C) Enolate->Electrophile Workup Aqueous Quench & Workup (NH4Cl / EtOAc) Electrophile->Workup SN2 Alkylation Product 3-Alkyl-2-oxotetrahydrofuran-3-carbonitrile (Isolated Product) Workup->Product Purification

Workflow of the C3-alkylation of tetrahydro-2-oxo-3-furancarbonitrile.

Quantitative Data Presentation

The following table summarizes optimized parameters for the C3-alkylation of tetrahydro-2-oxo-3-furancarbonitrile across various electrophiles, allowing for rapid cross-comparison of reaction conditions.

Table 1: Optimization of Reaction Conditions for C3-Alkylation

ElectrophileBase (Equivalents)Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)
Allyl bromideK 2​ CO 3​ (1.5)Anhydrous DMF25488
Benzyl bromideK 2​ CO 3​ (1.5)Anhydrous DMF25685
Methyl iodideNaH (1.2)Anhydrous THF0 25392
1-BromohexaneNaH (1.2)THF / DMF (4:1)601276

Step-by-Step Experimental Protocols

Protocol A: Strong Base Method (NaH)

Optimized for standard, less reactive primary alkyl halides.

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum.

  • Base Washing: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) via syringe to remove the mineral oil. Decant the hexane and suspend the purified NaH in anhydrous THF (10 mL).

  • Enolate Generation: Cool the suspension to 0 °C using an ice bath. Add a solution of tetrahydro-2-oxo-3-furancarbonitrile (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.

    • Causality Checkpoint: Stir the mixture at 0 °C for 30 minutes. Wait until the effervescence (H 2​ gas evolution) completely ceases. This is your self-validating proof of complete deprotonation.

  • Alkylation (S N​ 2): Add the target alkyl halide (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. For less reactive halides, gentle heating (up to 60 °C) may be required. Stir for 3–12 hours.

  • Quench & Extraction: Cool the mixture back to 0 °C and quench carefully by adding saturated aqueous NH 4​ Cl (10 mL) dropwise. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Protocol B: Mild Base Method (K 2​ CO 3​ )

Optimized for highly reactive electrophiles (e.g., allylation, benzylation).

  • System Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve tetrahydro-2-oxo-3-furancarbonitrile (1.0 mmol) in anhydrous DMF (8 mL).

  • Base Addition: Add finely powdered, anhydrous K 2​ CO 3​ (1.5 mmol) to the solution. Stir the heterogeneous suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add the reactive electrophile (e.g., allyl bromide, 1.2 mmol) dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Causality Checkpoint: DMF acts as an excellent ionizing solvent for the S N​ 2 process, while the mild basicity of K 2​ CO 3​ prevents the unwanted hydrolysis of the lactone ring that could occur with stronger bases.

  • Workup: Dilute the reaction mixture with distilled water (20 mL) and extract with Diethyl Ether or Ethyl Acetate (3 × 15 mL).

    • Critical Step: Wash the combined organic layers extensively with water (3 × 10 mL) to remove residual DMF, followed by a final brine wash.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under vacuum, and purify via column chromatography.

References

  • Zhu, Y.-S., Yuan, B.-B., Guo, J.-M., & Bu, Z.-W. "A Copper-Catalyzed Friedel–Crafts Alkylation/Cyclization Sequence: An Approach to Functionalized Pyrrolo[1,2-a]indole Spirooxindoles and 9H-Pyrrolo[1,2-a]indoles." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Süsse, L., & Stoltz, B. M. "Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds." Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Wirth, T. et al. "Stereoselective Transformations using Chiral Hypervalent Iodine Reagents." ORCA - Cardiff University. URL:[Link]

Method

Application Note: Tetrahydro-2-oxo-3-furancarbonitrile as a Versatile Building Block in Multi-Step Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol Introduction & Mechanistic Rationale In advanced drug development and combinator...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol

Introduction & Mechanistic Rationale

In advanced drug development and combinatorial chemistry, the rapid assembly of complex, three-dimensional heterocyclic scaffolds is critical for discovering novel pharmacophores. Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone, CAS: 27512-26-1)[1] serves as a premier bifunctional building block for these applications.

As a Senior Application Scientist, I select this reagent for multi-step syntheses due to its unique structural topology. It possesses a highly acidic active methylene group (C3 position) flanked by an electron-withdrawing cyano group and a lactone carbonyl. This dual activation allows for facile deprotonation under mild basic conditions. Once the enolate is generated, it can act as a powerful nucleophile in Knoevenagel condensations or Michael additions. Furthermore, the γ -butyrolactone ring can participate in downstream cascade cyclizations—such as Pinner reactions and isomerizations—enabling the one-pot synthesis of highly functionalized bispirooxindoles and fused pyran/pyridine derivatives[2].

Causality in Catalyst Selection

The choice of base is the most critical parameter in functionalizing this molecule. Using a nucleophilic base (like primary/secondary amines) often leads to unwanted ring-opening of the lactone via amidation. Therefore, we utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a strong ( pKa​≈12 ), sterically hindered, non-nucleophilic amidine base. It rapidly and cleanly deprotonates the active methylene without attacking the electrophilic lactone carbonyl, ensuring the reaction proceeds strictly down the desired cascade pathway[2].

Synthetic Workflow & Pathway Divergence

The following diagram illustrates the divergent synthetic pathways accessible from the tetrahydro-2-oxo-3-furancarbonitrile enolate, highlighting the DBU-catalyzed cascade that forms complex bispirooxindole scaffolds.

G A Tetrahydro-2-oxo-3-furancarbonitrile (Active Methylene Donor) B Deprotonation by DBU (Non-nucleophilic Base) A->B C Nucleophilic Enolate Intermediate B->C D Michael Addition (Electrophile: Isatylidene malononitriles) C->D Pathway A (Cascade) G Knoevenagel Condensation (Electrophile: Aryl Aldehydes) C->G Pathway B (Condensation) E Pinner Cyclization & Isomerization Cascade D->E F Bispirooxindole Scaffolds (Highly Functionalized) E->F H Fused Pyran/Pyridine Heterocycles G->H

Divergent synthetic pathways of tetrahydro-2-oxo-3-furancarbonitrile via enolate intermediates.

Quantitative Optimization of Reaction Conditions

To establish a self-validating protocol, we must first understand the empirical data driving our methodology. The table below summarizes the optimization of the Michael-Pinner-isomerization cascade reaction. The data clearly demonstrates why DBU in Dichloromethane (DCM) is the optimal system for maximizing yield and atom economy[2].

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)Mechanistic Observation / Causality
1NoneDCM240No enolate formation; starting materials fully recovered.
2Triethylamine (TEA)DCM1245Weak basicity leads to incomplete deprotonation and stalled kinetics.
3PiperidineDCM1252Nucleophilic base causes competitive partial lactone ring opening.
4 DBU DCM 2 92 Strong, non-nucleophilic base ensures rapid, clean cascade progression.
5DBUTHF478Lower solubility of polar intermediates slows down the Pinner cyclization.
6DBUEtOH665Protic solvent disrupts the hydrogen-bonding transition states required for isomerization.

Standardized Experimental Protocol: Synthesis of Bispirooxindoles

This protocol details the one-pot, DBU-catalyzed cascade reaction of 3-hydroxyoxindoles, isatylidene malononitriles, and tetrahydro-2-oxo-3-furancarbonitrile to yield highly functionalized bispirooxindoles containing a fully substituted dihydrofuran motif[2].

A. Reagents & Materials
  • Nucleophile: Tetrahydro-2-oxo-3-furancarbonitrile (1.0 mmol)

  • Electrophiles: 3-hydroxyoxindole (1.0 mmol), Isatylidene malononitrile (1.0 mmol)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

B. Step-by-Step Methodology (Self-Validating System)

Step 1: Reactant Solubilization

  • Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 3-hydroxyoxindole, isatylidene malononitrile, and tetrahydro-2-oxo-3-furancarbonitrile.

  • Add 5.0 mL of anhydrous DCM. Stir at room temperature ( 25∘C ) for 5 minutes.

  • Validation Checkpoint: The solution should be a heterogeneous suspension. Complete dissolution is not required at this stage, as the reaction will become homogeneous upon enolate formation.

Step 2: Catalyst Addition & Enolate Generation

  • Add DBU (10 mol%) dropwise via a micro-syringe over 1 minute.

  • Causality & Validation: The addition of DBU triggers immediate deprotonation of the active methylene. You will observe a distinct color shift to a deep yellow/orange hue, visually validating the formation of the active nucleophilic enolate.

Step 3: Cascade Progression & Monitoring

  • Allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1 v/v) eluent. The disappearance of the UV-active isatylidene malononitrile spot ( Rf​≈0.6 ) and the emergence of a new, highly fluorescent baseline-shifted spot ( Rf​≈0.3 ) confirms the completion of the Michael addition and subsequent Pinner cyclization[2].

Step 4: Quenching and Isolation

  • Quench the reaction by adding 5.0 mL of distilled water. Extract the aqueous layer with DCM ( 3×10 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The highly rigid, spiro-fused nature of the product often allows for direct precipitation. If a crude solid forms during concentration, it can be isolated via direct single-run filtration and washed with cold ethanol, bypassing the need for column chromatography and increasing throughput[3].

Step 5: Analytical Characterization

  • Validate the structural integrity of the bispirooxindole using NMR spectroscopy.

  • Validation Checkpoint: In 1H NMR (DMSO- d6​ ), look for the characteristic broad singlets of the oxindole NH protons between δ 11.00–12.20 ppm. The preservation of the cyano group can be orthogonally verified via FT-IR spectroscopy, showing a sharp absorption band at ∼2200 cm−1 [3].

References

  • A DBU-catalyzed Michael–Pinner–isomerization cascade reaction of 3-hydroxyoxindoles with isatylidene malononitriles: access to highly functionalized bispirooxindoles containing a fully substituted dihydrofuran motif Organic & Biomolecular Chemistry (RSC Publishing) 2[2]

  • Umpolung Strategy for the One-Pot Synthesis of Highly Steric Bispirooxindoles via the l-Amino Acid Ester-Promoted In Situ Reduction/Nucleophilic Addition/Cyclization Cascade Reaction The Journal of Organic Chemistry - ACS Publications 3[3]

  • 2-oxooxolane-3-carbonitrile (CAS NO. 27512-26-1) Chemical Properties and Applications LookChem Chemical Database 1[1]

Sources

Application

Application Note: Enantioselective Synthesis Techniques Utilizing Tetrahydro-2-oxo-3-furancarbonitrile

Strategic Context & Molecule Overview Tetrahydro-2-oxo-3-furancarbonitrile (commonly referred to as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile, bifunctional building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Overview

Tetrahydro-2-oxo-3-furancarbonitrile (commonly referred to as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile, bifunctional building block in modern asymmetric organic synthesis. The presence of both a reactive lactone carbonyl and a strongly electron-withdrawing cyano group renders the α -carbon highly acidic. This structural feature facilitates facile deprotonation and subsequent functionalization, making it an ideal substrate for constructing all-carbon quaternary stereocenters.

Mastering the enantioselective functionalization of this scaffold is a pivotal challenge in drug development, as these chiral α,α -disubstituted lactone motifs are ubiquitous in bioactive natural products and complex spirocyclic pharmaceuticals. This guide details two state-of-the-art, field-proven methodologies: a transition-metal-catalyzed asymmetric vinylation and an organocatalytic cascade synthesis.

Copper-Catalyzed Asymmetric Vinylation

Mechanistic Insights & Causality

Recently,1 developed a breakthrough protocol for the Cu-catalyzed enantioselective coupling of vinyl iodides with α -cyano carbonyl compounds[1]. The success and causality of this reaction design rely heavily on the precise selection of the chiral ligand: (S)-azetidine-2-carboxylic acid-derived amides [2].

  • Ligand Rigidity: Unlike standard proline-derived ligands (which lead to a significant decrease in enantioselectivity), the strained four-membered azetidine ring imposes a highly rigid chiral environment around the Cu(I) center[2]. This rigidity strictly controls the trajectory of the vinyl iodide during the oxidative addition and subsequent reductive elimination steps.

  • Steric Dynamics: When reacting (E)-1-(2-iodovinyl)-4-methylbenzene with 2-oxotetrahydrofuran-3-carbonitrile under standard conditions, the reaction proceeds smoothly to afford the product in 85% yield and 82% ee[2]. Increasing the steric hindrance of the lactone moiety improves enantioselectivity but drops the yield to 63% due to incomplete conversion[2]. This is a direct consequence of the bulky intermediate hindering the final reductive elimination step. Conversely, replacing the β -aryl group on the vinyl iodide with a β -alkyl group enhances enantioselectivity (up to 99% ee) by optimizing the transition state's steric profile[2].

Quantitative Data Summary

Table 1: Optimization and Scope of Cu-Catalyzed Asymmetric Vinylation

Vinyl Iodide Substituent Lactone Steric Hindrance Yield (%) Enantiomeric Excess (ee %) Mechanistic Observation

| β -(4-methylphenyl) | Standard (Unsubstituted) | 85 | 82 | Smooth coupling, moderate ee | | β -(4-methylphenyl) | High (Bulky derivatives) | 63 | >82 | Incomplete conversion, higher ee | | β -alkyl | Standard | High | Up to 99 | Optimal steric matching, enhanced ee |

Workflow Visualization

G Sub Substrates Vinyl Iodide + α-Cyano-γ-butyrolactone Enolate Chiral Cu-Enolate Complex (Stereodetermining Intermediate) Sub->Enolate Deprotonation & Coordination Cat Catalyst System CuI + (S)-Azetidine Ligand + Base Cat->Enolate Active Cu(I) Species Coupling Cross-Coupling (Oxidative Addition / Reductive Elimination) Enolate->Coupling Vinyl Iodide Insertion Coupling->Cat Catalyst Regeneration Product Product α-Vinyl-α-Cyano Lactone (up to 99% ee) Coupling->Product C-C Bond Formation

Catalytic cycle for the Cu-catalyzed asymmetric vinylation of α-cyano lactones.

Protocol 1: Cu-Catalyzed Asymmetric Vinylation

Self-Validating System: This protocol incorporates strict environmental controls to ensure catalytic turnover and prevent Cu(I) degradation.

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox (critical to prevent the oxidation of Cu(I) to Cu(II), which terminates the catalytic cycle), charge an oven-dried Schlenk tube with CuI (10 mol%) and the (S)-azetidine-2-carboxylic acid-derived amide ligand (12 mol%).

  • Solvent Addition: Add anhydrous DMF (2.0 mL). Stir at room temperature for 15 minutes.

    • Validation: The solution must exhibit a characteristic color shift indicating successful ligand coordination to the copper center.

  • Substrate Activation: Add 2-oxotetrahydrofuran-3-carbonitrile (0.2 mmol, 1.0 equiv) and Cs2​CO3​ (1.5 equiv). The base deprotonates the α -position, forming the active Cu-enolate intermediate.

  • Coupling Partner Addition: Introduce the vinyl iodide (e.g., (E)-1-(2-iodovinyl)-4-methylbenzene, 1.2 equiv).

  • Reaction Execution: Seal the tube and stir at room temperature.

    • In-Process Control: Monitor via TLC or GC-MS after 12 hours. If sterically hindered lactones are used, expect incomplete conversion. Do not arbitrarily increase the temperature to force conversion, as this will degrade the enantiomeric excess via background racemic pathways.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4​Cl (to safely protonate any remaining enolate and solubilize copper salts). Extract with EtOAc, dry over Na2​SO4​ , and purify via flash column chromatography. Determine ee via chiral HPLC.

Organocatalytic Michael-Pinner-Isomerization Cascade

Mechanistic Insights & Causality

Beyond transition-metal catalysis, α -cyano- γ -butyrolactones can be synthesized or utilized as embedded motifs via sophisticated organocatalytic cascades. A prime example is the3 to form highly functionalized bispirooxindoles containing a fully substituted dihydrofuran motif[3].

  • Why DBU? 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, highly sterically hindered amidine base. It perfectly balances the basicity required to deprotonate the 3-hydroxyoxindole to initiate the Michael addition without acting as a competing nucleophile[3].

  • Cascade Logic: The reaction operates as a self-driving thermodynamic sink. The initial base-mediated Michael addition sets up an intramolecular Pinner-type attack of the oxygen onto the pendant nitrile. This is immediately followed by an isomerization that restores conjugation, yielding the highly stable bispirooxindole[3].

Quantitative Data Summary

Table 2: Base-Catalyzed Cascade Reaction for Bispirooxindoles

Catalyst System Reaction Type Yield (%) Selectivity
DBU (10 mol%) Racemic Cascade Up to 92 Excellent diastereoselectivity (dr)

| Chiral Bifunctional Base | Asymmetric Cascade | Good | High enantioselectivity (ee) |

Workflow Visualization

Cascade Reactants Reactants 3-Hydroxyoxindoles + Isatylidene Malononitriles Michael Michael Addition (C-C Bond Formation) Reactants->Michael Deprotonation Base Organocatalyst DBU (Base-Mediated) Base->Michael Catalytic Activation Pinner Pinner Reaction (Intramolecular Cyclization) Michael->Pinner Enolate Attack on Nitrile Isomerization Isomerization (Rearrangement to Dihydrofuran) Pinner->Isomerization Ring Closure Product Bispirooxindole Product (α-Cyano-γ-butyrolactone motif) Isomerization->Product Final Adduct

DBU-catalyzed Michael-Pinner-isomerization cascade for bispirooxindole synthesis.

Protocol 2: DBU-Mediated Cascade Synthesis

Self-Validating System: This protocol relies on temperature modulation to separate the kinetics of the desired cascade from unselective background reactions.

  • Reactant Assembly: In a flame-dried reaction vial, combine the 3-hydroxyoxindole (0.3 mmol) and the isatylidene malonitrile derivative (0.3 mmol).

  • Solvent & Thermal Control: Dissolve the mixture in anhydrous dichloromethane (DCM, 3.0 mL). Cool the reaction vessel to 0 °C.

    • Causality: Cooling is strictly required to maximize diastereoselectivity by minimizing rapid, unselective background Michael additions before the catalyst is properly mixed.

  • Catalyst Initiation: Add DBU (10 mol%) dropwise.

    • Validation: A rapid color change typically signifies the formation of the highly conjugated enolate intermediate.

  • Cascade Progression: Allow the reaction to stir, gradually warming to room temperature over 2 to 4 hours.

    • In-Process Control: The cascade is highly efficient; monitor the disappearance of the starting materials via TLC. The Pinner cyclization and isomerization steps are rapid and spontaneous following the rate-limiting Michael addition.

  • Quenching & Purification: Quench the reaction by filtering the mixture directly through a short pad of silica gel to trap the DBU, eluting with DCM/MeOH. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the bispirooxindole (up to 92% yield)[3].

References

  • Zhang, L., Du, X., & Zhang, R. (2026). Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds. Journal of the American Chemical Society. 1

  • Organic & Biomolecular Chemistry (2017). A DBU-catalyzed Michael-Pinner-isomerization cascade reaction of 3-hydroxyoxindoles with isatylidene malononitriles: access to highly functionalized bispirooxindoles containing a fully substituted dihydrofuran motif. Org Biomol Chem. 15(4):984-990. 3

Sources

Method

Application Note: Decarboxylation Reaction Pathways Involving Tetrahydro-2-oxo-3-furancarbonitrile

Introduction Tetrahydro-2-oxo-3-furancarbonitrile (also widely known as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile bifunctional building block in organic synthesis[1]. Featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetrahydro-2-oxo-3-furancarbonitrile (also widely known as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile bifunctional building block in organic synthesis[1]. Featuring both a reactive γ -butyrolactone ring and an electron-withdrawing α -cyano group, this substrate is uniquely primed for ring-opening decarboxylation (ROD) reactions.

For drug development professionals and synthetic chemists, controlling the breakdown of this lactone provides a direct route to functionalized aliphatic nitriles—such as 4-chlorobutanenitrile and 4-hydroxybutanenitrile—which serve as critical precursors for active pharmaceutical ingredients (APIs), agrochemicals, and complex cyclopropane derivatives.

Mechanistic Pathways & Scientific Rationale

As researchers designing scalable synthetic routes, understanding the causality behind reaction conditions is paramount to controlling product selectivity. The decarboxylation of α -cyano lactones diverges entirely based on the nucleophile and solvent system employed.

Pathway A: Halide-Mediated Ring-Opening Decarboxylation (Krapcho Protocol)

The Krapcho decarboxylation is a robust, field-proven method for the dealkoxycarbonylation of α -electron-withdrawing esters and lactones[2]. When tetrahydro-2-oxo-3-furancarbonitrile is treated with a halide salt (e.g., NaCl or LiCl) in a polar aprotic solvent (DMSO) containing stoichiometric water, a highly selective ring-opening sequence is initiated[3].

  • Causality: Polar aprotic solvents like DMSO poorly solvate anions, thereby dramatically enhancing the nucleophilicity of the chloride ion. The chloride ion attacks the less sterically hindered γ -carbon (C4) of the lactone via an SN​2 mechanism, cleaving the C–O bond to form an α -cyano- γ -chlorobutyrate intermediate[4].

  • Decarboxylation: Upon heating to 140–160 °C, the carboxylate moiety undergoes thermal decarboxylation. The α -cyano group is critical here; it stabilizes the transient carbanion intermediate via resonance before it is rapidly protonated by the water present in the system[5]. The final isolated product is 4-chlorobutanenitrile.

Pathway B: Hydrolytic Decarboxylation

In the absence of a halide nucleophile, or under heavily aqueous conditions, the lactone undergoes standard hydrolysis.

  • Causality: Attack by water at the lactone carbonyl yields a γ -hydroxy- α -cyano carboxylic acid. Subsequent thermal decarboxylation affords 4-hydroxybutanenitrile. This pathway requires strict temperature control to prevent the over-hydrolysis of the cyano group into an amide or carboxylic acid.

Pathway C: Base-Mediated Tandem Cyclization

The 4-chlorobutanenitrile generated from Pathway A contains both a nucleophilic precursor (the acidic α -protons adjacent to the nitrile) and an electrophilic site (the alkyl chloride).

  • Causality: Treatment with a strong base (e.g., NaOtBu) deprotonates the α -carbon. The resulting carbanion undergoes a rapid intramolecular SN​2 substitution, displacing the chloride leaving group to form cyclopropanecarbonitrile.

MechanisticPathway cluster_A Pathway A: Halide-Mediated (Krapcho) cluster_B Pathway B: Hydrolytic Lactone Tetrahydro-2-oxo-3-furancarbonitrile (α-Cyano-γ-butyrolactone) Int_Cl α-Cyano-γ-chlorobutyrate (Intermediate) Lactone->Int_Cl NaCl, DMSO, H₂O SN2 Attack at C4 Int_OH α-Cyano-γ-hydroxybutyrate (Intermediate) Lactone->Int_OH H₂O, Δ Hydrolysis Prod_Cl 4-Chlorobutanenitrile (Major Product) Int_Cl->Prod_Cl 150°C, -CO₂ Thermal Decarboxylation Prod_Cyclo Cyclopropanecarbonitrile (Tandem Product) Prod_Cl->Prod_Cyclo NaOtBu, THF Intramolecular SN2 Prod_OH 4-Hydroxybutanenitrile (Major Product) Int_OH->Prod_OH 100°C, -CO₂ Thermal Decarboxylation

Mechanistic divergence of tetrahydro-2-oxo-3-furancarbonitrile into functionalized nitriles.

Quantitative Data Summary

Reaction PathwayReagents & SolventTemp / TimeMajor ProductTypical Yield
Halide-Mediated (Krapcho) NaCl (2.0 eq), H₂O (2.0 eq), DMSO150 °C / 5 h4-Chlorobutanenitrile78–85%
Hydrolytic Decarboxylation H₂O (excess), cat. H₂SO₄100 °C / 12 h4-Hydroxybutanenitrile65–75%
Tandem Cyclization 1) NaCl/DMSO; 2) NaOtBu/THF150 °C 25 °CCyclopropanecarbonitrile70–80% (2 steps)

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobutanenitrile (Self-Validating Krapcho ROD)

This protocol utilizes the halide-mediated ring-opening decarboxylation pathway to generate a highly versatile alkyl chloride.

Reagents: Tetrahydro-2-oxo-3-furancarbonitrile (10.0 mmol), NaCl (20.0 mmol), Deionized H₂O (20.0 mmol), Anhydrous DMSO (25 mL).

  • Preparation: Combine the lactone, NaCl, and H₂O in a 100 mL round-bottom flask containing the DMSO. Equip the flask with a reflux condenser.

  • Validation Check (Setup): Connect the top of the reflux condenser to a mineral oil bubbler. This is critical for monitoring the evolution of CO2​ gas, which acts as a real-time kinetic indicator of the decarboxylation step.

  • Thermal Activation: Purge the system with N2​ and heat the mixture to an internal temperature of 150 °C using a heating mantle.

  • In-Process Monitoring: The reaction is proceeding correctly if steady gas bubbling is observed in the oil bubbler upon reaching ~140 °C. Maintain heating for 4–6 hours. Cessation of bubbling indicates the completion of the decarboxylation phase.

  • TLC Validation: Spot the reaction mixture against the starting lactone. The product 4-chlorobutanenitrile will elute significantly faster (higher Rf​ ) in a 3:1 Hexanes:EtOAc solvent system.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of water to crash out the organic product and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMSO.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via vacuum distillation to yield pure 4-chlorobutanenitrile.

Workflow Step1 1. Preparation Lactone + NaCl + H₂O in DMSO Step2 2. Activation Heat to 150°C under N₂ (4-6h) Step1->Step2 Step3 3. Monitoring Track CO₂ evolution & TLC conversion Step2->Step3 Step4 4. Workup H₂O quench & EtOAc extraction Step3->Step4 Step5 5. Isolation Silica gel column or distillation Step4->Step5

Step-by-step experimental workflow for the Krapcho decarboxylation protocol.

Protocol 2: Synthesis of Cyclopropanecarbonitrile via Intramolecular Cyclization

Reagents: 4-Chlorobutanenitrile (5.0 mmol), Sodium tert-butoxide (NaOtBu, 6.0 mmol), Anhydrous THF (15 mL).

  • Preparation: Dissolve 4-chlorobutanenitrile in anhydrous THF in a flame-dried flask and cool to 0 °C under a nitrogen atmosphere.

  • Base Addition: Add NaOtBu portion-wise over 10 minutes to maintain the internal temperature below 10 °C.

  • Validation Check (Thermal): The deprotonation and subsequent cyclization are highly exothermic. A successful reaction will cause a slight, measurable temperature spike. Monitor the internal probe to ensure it does not exceed 15 °C to prevent unwanted polymerization of the nitrile.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup & NMR Validation: Quench with saturated aqueous NH4​Cl (10 mL) and extract with diethyl ether (2 x 20 mL). Dry and carefully concentrate (Note: Product is volatile). Confirm success via 1H NMR: The disappearance of the triplet at ~3.6 ppm ( CH2​ -Cl) and the appearance of characteristic cyclopropane multiplet signals at ~0.9–1.1 ppm confirms successful cyclization.

References

  • 2. Journal of Chemical Research, 2011.[2] 2.3. Organic Letters - ACS Publications, 2024.[3] 3.5. ResearchGate.[5]

  • 1. Journal of the American Chemical Society - ACS Publications, 2026.[1] 5.4. Thieme Connect.[4]

Sources

Application

Application Note: Catalytic Asymmetric Derivatization of Tetrahydro-2-oxo-3-furancarbonitrile for Advanced Agrochemical Scaffolds

Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile (also known as 2-oxotetrahydrofuran-3-carbonitrile or α -cyanobutyrolactone, CAS: 27512-26-1) is a highly versatile building block in organic synthesis[1]. This appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (also known as 2-oxotetrahydrofuran-3-carbonitrile or α -cyanobutyrolactone, CAS: 27512-26-1) is a highly versatile building block in organic synthesis[1]. This application note details a robust, field-proven protocol for the copper-catalyzed asymmetric vinylation of this intermediate. By constructing an all-carbon quaternary stereocenter at the α -position, researchers can access highly functionalized chiral lactones. These derivatized scaffolds are critical for the development of next-generation agrochemicals, including target-specific fungicides and herbicides, where precise chirality dictates bioefficacy, metabolic stability, and environmental safety[2].

Mechanistic Rationale & Significance

In modern agrochemical discovery, the incorporation of sp3 -rich, chiral architectures is paramount for improving target binding affinity and reducing off-target toxicity. The α -position of tetrahydro-2-oxo-3-furancarbonitrile is activated by both a carbonyl and a cyano group, rendering its α -proton highly acidic.

While this acidity facilitates easy deprotonation, the subsequent electrophilic trapping to form an all-carbon quaternary stereocenter is notoriously challenging due to immense steric repulsion and the difficulty of controlling facial selectivity.

To overcome this, we employ a Cu(I) catalyst paired with an (S)-azetidine-2-carboxylic acid-derived chiral ligand[2].

  • The Causality of Catalyst Selection: The soft Cu(I) center perfectly matches the soft α -cyano enolate formed after deprotonation. Upon coordination, the chiral ligand creates a rigid, sterically demanding pocket that directs the incoming vinyl iodide. This ensures high enantioselectivity (up to 99% ee) during the oxidative addition and reductive elimination cascade, bypassing the traditional limitations of hard enolate alkylations[2].

Reaction Pathway

G A Tetrahydro-2-oxo-3-furancarbonitrile (Substrate) C Cu-Enolate Intermediate A->C Base / Deprotonation B Cu(I) Catalyst + Chiral Ligand B->C Coordination E Oxidative Addition & Reductive Elimination C->E Reacts with D Vinyl Iodide (Coupling Partner) D->E Reacts with F α-Vinyl-α-cyano Lactone (Chiral Product) E->F Asymmetric C-C Bond Formation

Figure 1: Copper-catalyzed asymmetric vinylation catalytic cycle for α-cyano lactones.

Experimental Protocol: Asymmetric Vinylation

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure reaction fidelity and prevent downstream failures.

Materials:

  • Tetrahydro-2-oxo-3-furancarbonitrile (CAS 27512-26-1)[1]

  • Copper(I) Iodide (CuI, 99.9% trace metals basis)

  • Chiral Ligand: (S)-Azetidine-2-carboxylic acid-derived amide[2]

  • Base: Cesium Carbonate ( Cs2​CO3​ )

  • Coupling Partner: (E)-1-(2-iodovinyl)-4-methylbenzene[2]

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Inert Atmosphere):

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and the chiral ligand (12 mol%).

    • Causality: A slight excess of ligand ensures all Cu(I) species are coordinatively saturated with the chiral environment. This prevents background racemic reactions that would otherwise be catalyzed by unligated, "naked" copper.

  • Substrate & Base Addition:

    • Action: Add Cs2​CO3​ (1.5 equiv) and tetrahydro-2-oxo-3-furancarbonitrile (1.0 equiv, 0.5 mmol).

    • Causality: Cs2​CO3​ is selected over stronger bases (like NaH or KOH) because the Cs+ counterion is large and highly polarizable. This enhances the solubility and reactivity of the resulting enolate in 1,4-dioxane without causing undesired lactone ring-opening.

  • Solvent & Coupling Partner Introduction:

    • Action: Evacuate and backfill the Schlenk tube with Argon three times. Inject 2.0 mL of anhydrous, degassed 1,4-dioxane, followed by the vinyl iodide (1.2 equiv).

    • Causality: Strict degassing is critical. Ambient oxygen will irreversibly oxidize the active Cu(I) catalyst to inactive Cu(II), prematurely terminating the catalytic cycle.

  • Reaction Execution & Monitoring:

    • Action: Seal the tube and stir at 60 °C for 24 hours.

    • Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot under Argon. Quench with saturated NH4​Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1). The starting lactone ( Rf​ ~0.2) should be nearly consumed, with a new UV-active product spot appearing at Rf​ ~0.45.

  • Workup & Purification:

    • Action: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove insoluble copper salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

    • Validation Checkpoint: Determine the enantiomeric excess (ee) of the purified α -vinyl- α -cyano lactone using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard. An ee of >85% validates the integrity of the chiral ligand complex.

Quantitative Data Presentation

The following table summarizes the optimization of the reaction conditions, demonstrating the critical nature of the base and solvent selection in achieving both high yield and high enantioselectivity.

EntryCatalystLigandBaseSolventYield (%)Enantiomeric Excess (ee %)
1CuIL-Proline derivative K2​CO3​ THF4255
2CuBr(S)-Azetidine amide Cs2​CO3​ 1,4-Dioxane6884
3CuI(S)-Azetidine amide Na2​CO3​ Toluene5172
4 CuI (S)-Azetidine amide Cs2​CO3​ 1,4-Dioxane 85 92

Note: Bold text indicates the optimized standard conditions utilized in the protocol.

Agrochemical Application Workflow

Once the chiral α -vinyl- α -cyano lactone is synthesized, it serves as a rigid precursor for complex agrochemical active ingredients. For instance, the cyano group can be chemoselectively reduced to a primary amine, which subsequently attacks the lactone carbonyl to form a spirocyclic lactam—a privileged pharmacophore in modern fungicides and herbicides[2].

Workflow S1 Step 1: Core Derivatization (Asymmetric Vinylation) S2 Step 2: Functional Group Transformation (Nitrile Reduction / Lactone Opening) S1->S2 Chemoselective Reduction S3 Step 3: Spirocyclic Scaffold Formation (Key Agrochemical Pharmacophore) S2->S3 Intramolecular Cyclization S4 Step 4: Bioefficacy Screening (Herbicidal/Fungicidal Assays) S3->S4 In vivo Testing

Figure 2: Workflow for integrating derivatized α-cyano lactones into agrochemical pipelines.

References

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society / ACS Publications (Related to Agrochemical Processes: Org. Process Res. Dev. 2022) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in the synthesis of tetrahydro-2-oxo-3-furancarbonitrile

Technical Support Center: Yield Optimization for Tetrahydro-2-oxo-3-furancarbonitrile Synthesis Welcome to the Technical Support Center for the synthesis of tetrahydro-2-oxo-3-furancarbonitrile (also known as α-cyano-γ-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Tetrahydro-2-oxo-3-furancarbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of tetrahydro-2-oxo-3-furancarbonitrile (also known as α-cyano-γ-butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile). This critical intermediate is widely utilized in the pharmaceutical industry for the development of complex heterocycles and active pharmaceutical ingredients (APIs). Synthesizing this compound typically involves the alkylation of ethyl cyanoacetate [1] with an epoxide or haloalkanol, followed by intramolecular lactonization. However, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to maximize your percentage yield.

Mechanistic Workflow & Troubleshooting Logic

SynthesisWorkflow Start Ethyl Cyanoacetate + 2-Chloroethanol Base Base Addition (NaOEt) Temp: 0-5°C Start->Base Alkylation Alkylation Intermediate (Mono-alkylated) Base->Alkylation Controlled Addition Side2 Ester Hydrolysis (Yield Loss) Base->Side2 Water Present Side1 Bis-alkylation (Yield Loss) Alkylation->Side1 Excess Reagent Lactonization Intramolecular Lactonization Temp: Reflux Alkylation->Lactonization Heat + Acidic Workup Product Tetrahydro-2-oxo-3-furancarbonitrile (Target Product) Lactonization->Product High Yield Pathway

Reaction workflow for tetrahydro-2-oxo-3-furancarbonitrile synthesis, highlighting yield-loss pathways.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my overall yield consistently plateau at 45-50% when reacting ethyl cyanoacetate with 2-chloroethanol? A1: The synthesis of tetrahydro-2-oxo-3-furancarbonitrile derivatives relies heavily on controlling the reactivity of the active methylene group in ethyl cyanoacetate [3]. The primary cause of yield plateauing is the formation of bis-alkylated byproducts.

  • Causality: Ethyl cyanoacetate possesses two highly acidic α-protons. If the localized concentration of the base (e.g., sodium ethoxide) or the alkylating agent is too high, the mono-alkylated intermediate undergoes a second deprotonation and alkylation before the slower intramolecular lactonization can occur.

  • Solution: Employ a strict dropwise addition of the base at 0–5 °C. This maintains a low steady-state concentration of the enolate, kinetically favoring the mono-alkylation pathway.

Q2: Can I use epoxides (like ethylene oxide) instead of 2-chloroethanol to improve atom economy? A2: Yes. Utilizing an epoxide directly reacts with the enolate of ethyl cyanoacetate, bypassing the formation of chloride salts and significantly reducing the risk of base-induced ester hydrolysis [2].

  • Causality: The ring-opening of the epoxide requires a nucleophile. However, epoxides are highly volatile and prone to base-catalyzed polymerization. If the reaction temperature exceeds 10 °C during the addition phase, the epoxide vaporizes or polymerizes, drastically reducing the effective stoichiometry and plummeting the yield.

  • Solution: Conduct the reaction in a sealed, pressure-rated reactor or use a dry-ice condenser, keeping the initial reaction temperature strictly below 5 °C until the epoxide is fully consumed.

Q3: What is the mechanistic reason for incomplete cyclization during the lactonization step, and how do I fix it? A3: Lactonization in this context is an intramolecular transesterification. Under basic conditions, the ring can remain open as the sodium salt of the hydroxy-cyano-ester.

  • Causality: Without sufficient protons to activate the carbonyl carbon and neutralize the leaving ethoxide group, the thermodynamic equilibrium does not fully favor the 5-membered ring closure.

  • Solution: The mixture must be strictly acidified to pH 2.0–3.0 during workup. This protonates the intermediate, making the carbonyl carbon more electrophilic and driving the cyclization to completion.

Section 2: Quantitative Data Analysis

To systematically identify the optimal reaction conditions, we evaluated various parameters. The table below summarizes the quantitative data, demonstrating how temperature control and stoichiometry directly impact the isolated yield.

Reagent SystemBase (Eq.)SolventTemp Profile (°C)Time (h)Major ByproductIsolated Yield (%)
Ethyl cyanoacetate + 2-ChloroethanolNaOEt (1.0)EtOH25 → 7812Bis-alkylated45.0
Ethyl cyanoacetate + 2-ChloroethanolNaOEt (1.05)EtOH0 → 7816Hydrolyzed ester62.5
Ethyl cyanoacetate + Ethylene oxideNaOEt (0.1)EtOH0 → 258Polymerized EO75.0
Ethyl cyanoacetate + 1,2-DibromoethaneK₂CO₃ (2.0)DMF60 (Constant)24Elimination product55.0
Optimized 2-Chloroethanol Route NaOEt (1.05) EtOH (Anhydrous) 0 → 80 18 Trace 82.4

Section 3: Optimized Experimental Protocol

The following is a self-validating, step-by-step methodology for the high-yield synthesis of tetrahydro-2-oxo-3-furancarbonitrile via the 2-chloroethanol route.

Step 1: Enolate Preparation

  • Action: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, dissolve ethyl cyanoacetate (0.5 mol) in anhydrous ethanol (150 mL). Cool the mixture to 0 °C in an ice-water bath.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the ester group into cyanoacetic acid [1].

  • Self-Validation: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination.

Step 2: Base Addition

  • Action: Slowly add a freshly prepared solution of sodium ethoxide (0.52 mol in 100 mL EtOH) dropwise over 2 hours.

  • Causality: Slow addition at 0 °C prevents localized heating and limits the concentration of the reactive enolate, mitigating bis-alkylation.

  • Self-Validation: Monitor the pH; it should be strongly basic (>12). The mixture will turn slightly yellow.

Step 3: Alkylation

  • Action: Add 2-chloroethanol (0.55 mol) dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Causality: The slight excess of 2-chloroethanol (1.1 equivalents relative to the ester) compensates for minor evaporative losses and ensures complete consumption of the enolate.

  • Self-Validation: Perform a TLC spot check (Hexanes:EtOAc 7:3). The disappearance of the starting material (lower Rf) and the appearance of a new intermediate spot confirms successful alkylation.

Step 4: Intramolecular Lactonization

  • Action: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78–80 °C) for 16 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular transesterification (ring closure).

Step 5: Acidic Workup & Purification

  • Action: Cool the mixture to room temperature. Carefully adjust the pH to 2.0 using 1M aqueous HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation (bp 130-135 °C at 2 mmHg).

  • Causality: Acidification protonates the open-chain intermediate, thermodynamically driving the formation of the lactone ring.

  • Self-Validation: The final product should present as a colorless to pale-yellow viscous liquid or low-melting solid. IR spectroscopy will show a strong, characteristic lactone carbonyl stretch at ~1770 cm⁻¹ and a sharp nitrile stretch at ~2250 cm⁻¹.

References

  • Cas 105-56-6, Ethyl cyanoacet
  • CAS 76263-39-3 5-methyl-2-oxotetrahydrofuran-3-carbonitrile Supply list, GuideChem.
  • Cas 124500-03-4, 5-(4-chlorophenyl)-5-hydroxy-2-oxotetrahydrofuran-3-carbonitrile, Lookchem.
Optimization

Minimizing side reactions during tetrahydro-2-oxo-3-furancarbonitrile alkylation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by the alkylation of tetrahydro-2-oxo-3-furancarbonitrile (also known as α-cyano-γ-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by the alkylation of tetrahydro-2-oxo-3-furancarbonitrile (also known as α-cyano-γ-butyrolactone).

Because the C3 position is flanked by both a cyano group and a lactone carbonyl, the α-proton is highly acidic (pKa ~10). While this makes deprotonation easy, the resulting ambident enolate is highly reactive and prone to multiple competing side reactions, including O-alkylation, lactone ring cleavage, and polymerization.

This guide is designed to move you away from trial-and-error chemistry by providing mechanistically grounded troubleshooting strategies, validated standard operating procedures (SOPs), and field-proven insights.

Diagnostic Dashboard: Mechanistic Context

To minimize side reactions, you must first understand the thermodynamic and kinetic pathways of your substrate. Upon deprotonation, the enolate intermediate can react at multiple sites depending on the hardness/softness of the electrophile, the nucleophilicity of the base, and the polarity of the solvent.

G Sub Tetrahydro-2-oxo- 3-furancarbonitrile Enolate Ambident Enolate Intermediate Sub->Enolate Base (-H+) RingOp Ring Cleavage (Side Product) Sub->RingOp Nucleophilic Base (e.g., NaOH) C_Alk C-Alkylation (Desired Product) Enolate->C_Alk Soft Electrophile (e.g., R-I) O_Alk O-Alkylation (Side Product) Enolate->O_Alk Hard Electrophile (e.g., R-OTs)

Reaction pathways of tetrahydro-2-oxo-3-furancarbonitrile alkylation highlighting side reactions.

Troubleshooting Matrix: Base Selection & Reaction Metrics

The most critical variable in minimizing side reactions is the choice of base. The table below summarizes the quantitative and qualitative metrics of common base systems used for this substrate.

Base SystemConjugate Acid pKaNucleophilicityTypical C:O Alkylation RatioRing-Opening RiskPrimary Application
NaOH / KOH ~15.7HighN/A (Degradation)Critical Not recommended; rapid lactone hydrolysis.
NaH / THF ~35.0Low85:15ModerateSluggish electrophiles; requires strict thermal control[1].
K₂CO₃ / MeCN ~10.3Very Low>95:5LowStandard primary/secondary alkyl halides.
DBU / DCM ~13.5Very Low>98:2Very LowMichael additions / Cascade reactions[2].

Knowledge Base: Deep-Dive FAQs

Q1: My GC-MS shows a mass consistent with the alkylated product, but NMR reveals an enol ether. Why is O-alkylation occurring, and how do I stop it? Causality: Tetrahydro-2-oxo-3-furancarbonitrile forms an ambident enolate. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, while the C3 carbon is "soft". If you are using hard electrophiles (like alkyl tosylates, mesylates, or sulfates) or highly polar aprotic solvents (like HMPA or DMF) that heavily solvate the cation and leave the oxygen exposed, O-alkylation dominates. Solution: Switch to a "soft" electrophile like an alkyl iodide. Replace DMF with a less polar solvent like THF or MeCN to keep the enolate oxygen tightly associated with the metal counterion, forcing the reaction to occur at the C3 carbon.

Q2: I am losing my starting material entirely, but no alkylated product is forming. The aqueous workup yields a highly polar, water-soluble mixture. Causality: You are experiencing lactone ring cleavage. The C2 carbonyl of the γ-butyrolactone ring is highly susceptible to nucleophilic attack. If you use a nucleophilic base (e.g., alkoxides, hydroxides) or if your anhydrous base (like K₂CO₃) has absorbed atmospheric moisture, hydroxide ions will attack the lactone, forming a water-soluble γ-hydroxy-α-cyano acid. Solution: Ensure strictly anhydrous conditions. Switch to strictly non-nucleophilic bases such as DBU[2] or carefully titrated NaH[1].

Q3: Direct SN2 alkylation with my sterically hindered or sp²-hybridized halide is failing. Can I force the reaction with heat? Causality: Forcing an SN2 reaction with heat in the presence of base will lead to polymerization, decyanation, or retro-aldol-type degradation of the lactone ring. Solution: Abandon the SN2 paradigm. For sp² electrophiles (like vinyl iodides), utilize transition-metal catalysis. Recent methodologies demonstrate that Copper-catalyzed asymmetric vinylation using (S)-azetidine-2-carboxylic acid-derived ligands successfully couples vinyl iodides with 2-oxotetrahydrofuran-3-carbonitrile in high yields (up to 85%) and excellent enantioselectivity[3].

Q4: Upon heating my reaction to reflux, I isolated a product lacking the cyano group. What happened? Causality: You have inadvertently triggered a decyanation. At elevated temperatures (>80 °C) in the presence of nucleophilic anions (like unreacted iodide or bromide) and trace water, the cyano group can be expelled. Solution: Keep reaction temperatures below 65 °C. If higher temperatures are required for a sluggish electrophile, switch the leaving group to a triflate (which provides a non-nucleophilic counterion) rather than forcing the reaction with an iodide.

Validated Workflow: Chemoselective C-Alkylation via Mild Deprotonation

Scope: Optimal for primary and unhindered secondary alkyl iodides/bromides. Self-Validating Principle: This protocol uses a heterogeneous base system (K₂CO₃ in MeCN) where the reaction progress is directly tied to the physical state of the slurry and TLC monitoring, preventing over-reaction and ring cleavage.

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask and purge with Argon.

  • Add 1.0 equiv of tetrahydro-2-oxo-3-furancarbonitrile and 1.5 equiv of finely milled, oven-dried K₂CO₃.

  • Suspend in anhydrous MeCN (0.2 M). Causality: Milling K₂CO₃ increases the surface area for the solid-liquid interface, accelerating deprotonation without requiring a stronger, potentially destructive base. Validation Check: The Karl Fischer titration of the solvent must read <50 ppm water. Moisture >100 ppm will visibly clump the K₂CO₃ and trigger lactone hydrolysis.

Step 2: Enolate Generation

  • Stir the suspension at 25 °C for 45 minutes. Causality: The pKa of the C3 proton is ~10. K₂CO₃ is sufficiently basic to deprotonate it, forming the ambident enolate smoothly. Validation Check: The slurry will transition from a stark white suspension to a pale yellow, fine dispersion. An aliquot quenched in D₂O should show >95% deuterium incorporation at C3 via ¹H-NMR.

Step 3: Electrophile Addition

  • Dropwise add 1.2 equiv of the alkyl iodide (soft electrophile) over 10 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, minimizing the risk of localized thermal spikes that promote O-alkylation. Validation Check: An exothermic response should be mild (ΔT < 5 °C).

Step 4: Reaction Maturation & Quench

  • Stir for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Once complete, filter the suspension through a Celite pad to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. Causality: Filtering the basic salts before aqueous workup prevents base-catalyzed ring opening during the concentration phase. Validation Check: TLC will show the disappearance of the UV-active starting material (Rf ~0.2) and the emergence of a less polar product spot (Rf ~0.5).

References

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Journal of the American Chemical Society (ACS Public
  • Stereoselective Transformations using Chiral Hypervalent Iodine Reagents ORCA - Cardiff University
  • DBU-catalyzed Michael-Pinner-isomerization cascade reaction of 3-hydroxyoxindoles BioCrick / Journal of Organic Chemistry

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Tetrahydro-2-oxo-3-furancarbonitrile

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with tetrahydro-2-oxo-3-furancarbonitrile (also known as α -c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone, CAS: 27512-26-1).

As a highly reactive intermediate used in the synthesis of complex pharmaceuticals and bispirooxindoles , this compound presents unique purification challenges. Due to the presence of a highly acidic alpha-proton flanked by a cyano group and a lactone carbonyl, it is susceptible to base-catalyzed ring-opening, thermal decarboxylation, and polymerization. This guide provides field-proven, self-validating protocols to ensure high-yield purification.

Part 1: Quantitative Data Summary

Before initiating any purification workflow, verify your target parameters against the established physicochemical baselines below.

Property / ParameterValue / Description
Chemical Name Tetrahydro-2-oxo-3-furancarbonitrile
CAS Number 27512-26-1
Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
Physical State (25 °C) Viscous Liquid
Boiling Point (Atmospheric) ~270 °C (Decomposes)
Recommended Distillation 110–120 °C at < 5 mmHg
Primary Impurities Ethyl cyanoacetate, ethylene oxide derivatives, water
Part 2: Troubleshooting Guides & FAQs

Q1: Why is my crude mixture turning dark brown and bubbling during atmospheric distillation? Causality: You are witnessing thermal decomposition. The predicted atmospheric boiling point of this compound is ~270 °C . At temperatures exceeding 150 °C, the lactone ring becomes thermally unstable. The bubbling is gas evolution—likely CO2 from the decarboxylation of the lactone ring or the degradation of unreacted starting materials. Solution: Never distill this compound at atmospheric pressure. Transition immediately to a high-vacuum fractional distillation setup (< 5 mmHg). By lowering the pressure, you depress the boiling point into a safe thermal window (110–120 °C), preserving the structural integrity of the lactone.

Q2: Can I purify this compound using standard solvent recrystallization? Causality: No. Tetrahydro-2-oxo-3-furancarbonitrile is a viscous liquid at room temperature . Traditional solvent-based recrystallization relies on a solid-liquid phase transition at ambient or near-ambient temperatures, which is physically impossible for this compound under standard laboratory conditions. Solution: If distillation yields a product of ~90-95% purity and your downstream application requires >98% purity, employ Low-Temperature Melt Crystallization . By chilling the liquid below its freezing point (typically sub-zero) without solvents, the pure compound forms a crystalline lattice, excluding impurities into the liquid "melt" phase.

Q3: My vacuum fluctuates wildly during distillation, and the distillate is contaminated with ethyl cyanoacetate. How do I fix this? Causality: Vacuum fluctuations indicate that volatile impurities (or decomposition gases) are overwhelming the vacuum pump. Ethyl cyanoacetate (a common starting material) will co-distill with your product if the fractionation column lacks sufficient theoretical plates. Solution: Implement a self-validating degassing step prior to distillation. Hold the crude mixture at 50 °C under moderate vacuum (50 mmHg) for 1 hour to strip residual solvents. Then, use a 15-cm Vigreux column to separate the ethyl cyanoacetate fore-run (which boils at a lower temperature than the lactone) before collecting the main fraction.

Part 3: Experimental Protocols
Protocol A: High-Vacuum Fractional Distillation

This protocol is designed as a self-validating system. If the system parameters deviate from the stated checkpoints, abort and stabilize.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a 15-cm Vigreux column. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease. Connect to a dual-stage rotary vane vacuum pump equipped with a liquid nitrogen cold trap.

  • Loading & Degassing: Transfer the crude tetrahydro-2-oxo-3-furancarbonitrile into the distillation flask. Add a PTFE-coated magnetic stir bar. Apply a moderate vacuum (50 mmHg) at 50 °C for 60 minutes to degas the mixture and remove low-boiling solvents.

  • Fractionation: Gradually lower the pressure to < 5 mmHg. Slowly increase the oil bath temperature to 130–140 °C.

  • Fore-run Removal: Collect the fore-run (unreacted ethyl cyanoacetate and water) at a vapor temperature of 80–95 °C.

  • Main Fraction Collection: Swap the receiving flask. Collect the main fraction when the vapor temperature stabilizes between 110–120 °C.

    • Self-Validation Checkpoint: Monitor the vapor temperature thermocouple and the digital vacuum gauge. A steady vapor temperature of 115 °C at 3 mmHg indicates pure product distillation. A sudden spike in pressure (>10 mmHg) indicates thermal degradation. If this occurs, immediately lower the bath temperature and check the cold trap.

  • Verification: Analyze the main fraction via GC/MS or 1H-NMR. The alpha-proton should appear as a distinct multiplet, confirming a purity of >98%.

Protocol B: Low-Temperature Melt Crystallization (Polishing Step)

Use this protocol only if the distilled product requires ultra-high purity (>99.5%) for sensitive biological assays.

  • Pre-cooling: Place the distilled liquid tetrahydro-2-oxo-3-furancarbonitrile (minimum 90% purity) into a jacketed crystallization vessel.

  • Chilling: Lower the vessel temperature to -20 °C using a recirculating chiller filled with ethylene glycol/water. Allow the liquid to equilibrate for 2 hours.

  • Nucleation: If spontaneous crystallization does not occur, introduce a pure seed crystal or gently scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

  • Sweating: Once a solid crystalline mass has formed, slowly raise the temperature by 5 °C (to -15 °C). This "sweating" phase allows the trapped liquid impurities (which have a lower freezing point) to drain off the crystal lattice.

    • Self-Validation Checkpoint: The drained liquid (mother liquor) should appear darker or more yellow than the crystalline mass. If the crystals begin to dissolve rapidly, the temperature ramp is too aggressive; lower the chiller temperature by 2 °C.

  • Recovery: Decant the liquid impurities and recover the pure solid crystals before they melt at room temperature.

Part 4: Purification Workflow Visualization

Purification Crude Crude Tetrahydro-2-oxo- 3-furancarbonitrile Degas Vacuum Degassing (Remove Solvents) Crude->Degas Distill High-Vacuum Distillation (< 5 mmHg, 110-120 °C) Degas->Distill Stable Vacuum Decomp Thermal Decomposition (Gas Evolution) Degas->Decomp Pressure Spikes MeltCryst Low-Temp Melt Crystallization (<-20 °C) Distill->MeltCryst Purity 90-95% Pure Pure Product (>98%) Distill->Pure Purity >98% Decomp->Distill Lower Bath Temp MeltCryst->Pure Drain Impurities

Workflow for the purification of crude tetrahydro-2-oxo-3-furancarbonitrile.

References
  • Title: DBU-catalyzed cascade reactions for highly functionalized dihydrofuran motifs Source: BioCrick / Chemical Communications URL: [Link]

Optimization

Technical Support Center: Troubleshooting Unwanted Lactone Hydrolysis in Tetrahydro-2-oxo-3-furancarbonitrile Workflows

Mechanistic Overview: The Vulnerability of the α-Cyano Lactone Ring Tetrahydro-2-oxo-3-furancarbonitrile (commonly known as α-cyano-γ-butyrolactone) is a highly reactive, versatile building block used extensively in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Vulnerability of the α-Cyano Lactone Ring

Tetrahydro-2-oxo-3-furancarbonitrile (commonly known as α-cyano-γ-butyrolactone) is a highly reactive, versatile building block used extensively in drug development. However, the exact structural features that make it useful—an acidic α-proton flanked by an electron-withdrawing cyano group and a cyclic ester—also make it highly susceptible to unwanted ring-opening hydrolysis.

When troubleshooting hydrolysis in your workflows, you must analyze the competing kinetic pathways. Alkaline hydrolysis of lactones typically proceeds via a classical addition-elimination (BAC2) mechanism, which is pseudo-first-order with respect to the hydroxide ion[1]. Furthermore, because α-cyano-γ-butyrolactone possesses a highly ionizable α-proton, it is uniquely vulnerable to an elimination-addition (E1cB) mechanism. In this pathway, deprotonation can lead to a ketene intermediate that is rapidly trapped by trace water, forcing the ring open[1].

To successfully functionalize this molecule without destroying it, researchers must exploit the kinetic difference between acid-base deprotonation (which is nearly diffusion-controlled) and nucleophilic attack.

Mechanism Lactone α-Cyano-γ-butyrolactone (Intact Ring) Enolate Alpha-Enolate (Desired) Lactone->Enolate Non-nucleophilic Base (Anhydrous) Tetrahedral Tetrahedral Intermediate (OH⁻ Attack) Lactone->Tetrahedral Nucleophilic Base / H₂O Product Alkylated Lactone (Target) Enolate->Product Electrophile RingOpened 2-Cyano-4-hydroxybutanoate (Hydrolyzed) Tetrahedral->RingOpened Ring Opening

Reaction pathways of α-cyano-γ-butyrolactone: desired enolization vs. unwanted base hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why does my lactone ring open even when I use a mild base like Potassium Carbonate (K₂CO₃)? A1: The root cause is not the basicity of the carbonate, but the presence of trace water. K₂CO₃ is highly hygroscopic. If your solvent (e.g., DMF, Acetone) or the base itself is not strictly anhydrous, the carbonate reacts with water to generate hydroxide ions (OH⁻). Because base-catalyzed hydrolysis of lactones is highly favorable and rapid in aqueous environments[1], even catalytic amounts of OH⁻ will initiate nucleophilic attack at the carbonyl, bypassing your desired α-carbon deprotonation. Actionable Fix: Flame-dry K₂CO₃ under vacuum prior to use, and utilize solvents dried over activated 3Å molecular sieves.

Q2: Can I use alkoxide bases (e.g., NaOMe, KOtBu) to form the enolate? A2: This is strongly discouraged. Alkoxides are potent nucleophiles. While they are basic enough to deprotonate the α-carbon, they will competitively attack the lactone carbonyl. This leads to transesterification and subsequent irreversible ring opening. You must rely on strictly non-nucleophilic bases.

Q3: My reaction monitoring (TLC/LCMS) shows perfect product formation, but I lose the lactone during the aqueous workup. What is happening? A3: You are inadvertently inducing hydrolysis during the quench. If the reaction mixture is still highly basic when water is introduced, you create the perfect environment for rapid alkaline hydrolysis in the separatory funnel. The equilibrium of lactone ring-opening is heavily pH-dependent; high pH shifts the equilibrium entirely toward the ring-opened carboxylate species[2]. Actionable Fix: The quench must be acidic and cold. Acid-catalyzed hydrolysis of lactones requires much harsher conditions (e.g., strong mineral acids, elevated temperatures) to proceed via AAC1 or AAC2 mechanisms[3]. By quenching at 0 °C with a weak acid, you immediately neutralize residual base and safely bypass the alkaline hydrolysis pathway.

Quantitative Base Selection Guide

Selecting the correct base is the single most critical factor in preventing hydrolysis. Use the table below to balance deprotonation efficiency against hydrolysis risk.

Base ReagentConjugate Acid pKaNucleophilicityHydrolysis RiskMechanistic Outcome & Recommendation
NaOH / KOH ~15.7Very HighCritical Drives rapid BAC2 nucleophilic attack at the carbonyl. Do not use.
NaOMe / KOtBu 15.5 - 17.0HighHigh Causes transesterification and ring opening. Avoid.
K₂CO₃ ~10.3ModerateModerate Safe only if strictly anhydrous. Trace water generates OH⁻.
DBU ~13.5LowLow Excellent non-nucleophilic organic base for enolization.
NaH ~35.0Very LowVery Low Ideal for irreversible, non-nucleophilic deprotonation.

Self-Validating Experimental Protocol: Anhydrous α-Alkylation

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints to confirm the reaction is proceeding via the enolate pathway rather than the hydrolysis pathway.

Step 1: Anhydrous Preparation

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with inert gas (Ar or N₂). Add anhydrous THF or DMF.

  • Validation Checkpoint: Perform a Karl Fischer titration on your solvent. Proceed only if the water content is <50 ppm.

Step 2: Base Addition & Enolization

  • Action: Cool the solvent to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq). Slowly add tetrahydro-2-oxo-3-furancarbonitrile (1.0 eq) dropwise to control the exotherm.

  • Validation Checkpoint: Observe the reaction. The generation of hydrogen gas (bubbling) is a stoichiometric indicator of successful, irreversible enolate formation. The solution should become homogeneous.

Step 3: Electrophile Addition

  • Action: Maintain the temperature at 0 °C and add your electrophile (e.g., alkyl halide, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Monitor via TLC (stain with KMnO₄). The α-enolate and the starting lactone have distinct Rf values. Do not proceed to the aqueous workup until the starting material is completely consumed.

Step 4: Acidic Quench (Critical for Hydrolysis Prevention)

  • Action: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl or 1M HCl dropwise until gas evolution ceases.

  • Validation Checkpoint: Test the aqueous layer with pH indicator paper. The pH must be slightly acidic (pH 5–6) before you begin organic extraction. This confirms that all residual base has been neutralized, effectively shutting down the BAC2 alkaline hydrolysis pathway[1][2].

Step 5: Extraction and Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intact, functionalized lactone.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature and Pressure for Tetrahydro-2-oxo-3-furancarbonitrile Derivatives

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth, actionable insights into the optimization of reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth, actionable insights into the optimization of reaction temperature and pressure for the synthesis of tetrahydro-2-oxo-3-furancarbonitrile derivatives. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of tetrahydro-2-oxo-3-furancarbonitrile derivatives, with a focus on resolving issues related to reaction temperature and pressure.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to suboptimal reaction conditions.[1]

Potential Cause 1: Inappropriate Reaction Temperature

The temperature of the reaction is a critical parameter that directly influences the reaction rate and the stability of both reactants and products.[2]

  • Too Low Temperature: The reaction may not have sufficient activation energy to proceed at a reasonable rate.

  • Too High Temperature: This can lead to the decomposition of starting materials, intermediates, or the final product.[2] It can also promote the formation of undesired side products.[1]

Troubleshooting Steps:

  • Systematic Temperature Screening: Conduct a series of small-scale reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, and 100 °C) to identify the optimal temperature for your specific substrates and catalyst system.

  • Consult Literature for Similar Reactions: Review published procedures for the synthesis of analogous compounds to find a suitable starting temperature range.

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product at different temperatures.[1]

Potential Cause 2: Incorrect Reaction Pressure

While many syntheses of furanone derivatives are conducted at atmospheric pressure, certain reactions may benefit from or require elevated pressure, particularly when dealing with gaseous reactants or volatile solvents.

Troubleshooting Steps:

  • Evaluate the Need for a Closed System: If your reaction involves volatile reagents or is heated significantly above the boiling point of your solvent, a sealed reaction vessel may be necessary to maintain reactant concentration and prevent solvent evaporation.

  • Consider High-Pressure Reactors: For reactions that are inherently slow at atmospheric pressure, employing a high-pressure reactor can sometimes increase the reaction rate by increasing the concentration of reactants in the solution phase.

Issue 2: Formation of Significant Side Products

The presence of multiple competing reaction pathways can lead to a mixture of products, complicating purification and reducing the yield of the desired tetrahydro-2-oxo-3-furancarbonitrile derivative.[1]

Potential Cause: Temperature Favoring Side Reactions

Different reactions have different activation energies. The chosen temperature might be inadvertently favoring a competing side reaction over the desired product formation.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Often, side reactions have higher activation energies than the main reaction. Reducing the temperature can selectively slow down the formation of unwanted byproducts.

  • Analyze the Byproducts: Isolate and characterize the major side products using techniques like NMR, IR, and MS.[1][3] Understanding the structure of these impurities can provide valuable clues about the competing reaction pathways and help in devising strategies to suppress them.

Issue 3: Reaction Stalls or Fails to Reach Completion

An incomplete reaction can be due to several factors, including catalyst deactivation or the establishment of an unfavorable equilibrium.

Potential Cause: Catalyst Deactivation at Elevated Temperatures

Many catalysts have a limited thermal stability and can decompose or become inactive at higher temperatures.[4]

Troubleshooting Steps:

  • Select a More Thermally Stable Catalyst: If high temperatures are necessary for the reaction to proceed, consider using a more robust catalyst that can withstand the required conditions.

  • Optimize Catalyst Loading: In some cases, increasing the catalyst loading can compensate for partial deactivation, though this should be done judiciously to avoid other complications.[1]

  • Incremental Addition of Catalyst: For reactions run over extended periods at high temperatures, adding the catalyst in portions throughout the reaction can help maintain a sufficient active catalyst concentration.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of tetrahydro-2-oxo-3-furancarbonitrile derivatives.

Q1: What is a typical starting point for optimizing the reaction temperature?

A1: A good starting point is often room temperature. If no reaction is observed after a reasonable time, gradually increase the temperature in increments of 20 °C, carefully monitoring the reaction progress at each stage. For many organic reactions, a temperature range of 60-100 °C is often effective.[5]

Q2: How does pressure typically affect the synthesis of these derivatives?

A2: For most solution-phase syntheses of tetrahydro-2-oxo-3-furancarbonitrile derivatives, the reaction is performed at atmospheric pressure in a vessel open to the air (with a condenser) or under an inert atmosphere (e.g., nitrogen or argon). Elevated pressure is generally not a primary parameter for optimization unless gaseous reactants are involved or the reaction is being conducted under supercritical conditions.

Q3: Can the choice of solvent influence the optimal reaction temperature?

A3: Absolutely. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence reaction rates and, consequently, the optimal temperature.[6] Polar solvents can stabilize charged intermediates and transition states, potentially lowering the required reaction temperature.[6]

Q4: Are there any safety concerns related to the synthesis of these nitrile-containing compounds?

A4: Yes, it is crucial to handle all cyanide-containing compounds with extreme caution in a well-ventilated fume hood.[4][7][8] Cyanide salts and hydrogen cyanide are highly toxic.[7][9][10] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9][10] Familiarize yourself with the safety data sheets (SDS) for all reagents and have an emergency plan in place.[9]

III. Experimental Protocols and Data

General Experimental Protocol for Temperature Optimization

This protocol provides a framework for systematically optimizing the reaction temperature for the synthesis of a tetrahydro-2-oxo-3-furancarbonitrile derivative.

  • Setup: In a series of identical reaction vessels equipped with magnetic stirrers and reflux condensers, add the starting materials, catalyst, and solvent in the appropriate stoichiometry.

  • Temperature Control: Place each reaction vessel in a temperature-controlled heating block or oil bath set to a specific temperature (e.g., 25 °C, 45 °C, 65 °C, 85 °C).

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC or GC to determine the extent of the reaction.

  • Analysis: After a set period (e.g., 24 hours), or once the reaction has gone to completion, quench the reactions and work up the products.

  • Yield Determination: Purify the product from each reaction (e.g., by column chromatography) and determine the isolated yield.[11]

  • Optimization: Plot the yield as a function of temperature to identify the optimal reaction temperature.

Data Presentation: Impact of Temperature on Yield

The following table provides a hypothetical example of how to present the data from a temperature optimization study.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)
1252410<5
245244538
365129588
4858>9985 (minor decomp.)

IV. Visualization of Concepts

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_temp Is the reaction temperature optimized? start->check_temp temp_too_low Increase temperature in increments (e.g., 20°C) check_temp->temp_too_low No/Slow Reaction temp_too_high Decrease temperature to minimize decomposition/side reactions check_temp->temp_too_high Decomposition/Side Products monitor_progress Monitor reaction by TLC/GC/LC-MS temp_too_low->monitor_progress temp_too_high->monitor_progress check_pressure Is pressure a relevant parameter? monitor_progress->check_pressure analyze_side_products Characterize byproducts to understand competing pathways monitor_progress->analyze_side_products Side products observed sealed_vessel Use a sealed vessel for volatile reactants/solvents check_pressure->sealed_vessel Yes, volatile components high_pressure Consider high-pressure reactor for slow reactions check_pressure->high_pressure Yes, slow reaction check_catalyst Is the catalyst active and stable? check_pressure->check_catalyst No sealed_vessel->check_catalyst high_pressure->check_catalyst analyze_side_products->temp_too_high stable_catalyst Choose a more thermally stable catalyst check_catalyst->stable_catalyst Deactivation suspected optimize_loading Optimize catalyst loading check_catalyst->optimize_loading Sub-optimal performance end_point Improved Yield stable_catalyst->end_point optimize_loading->end_point

Caption: A troubleshooting workflow for addressing low product yield.

Relationship between Reaction Parameters

Reaction_Parameters Temp Temperature - Reaction Rate - Stability - Selectivity Catalyst Catalyst - Activity - Stability - Selectivity Temp->Catalyst influences stability Yield {Desired Outcome | - High Yield - High Purity} Temp->Yield Pressure Pressure - Concentration (gases) - Boiling Point Pressure->Yield Solvent Solvent - Polarity - Boiling Point - Solubility Solvent->Temp determines boiling point Solvent->Catalyst affects activity Solvent->Yield Catalyst->Yield

Caption: Interdependencies of key reaction parameters.

V. References

  • BenchChem. (n.d.). Troubleshooting multicomponent reactions for furanone synthesis. Retrieved from

  • Wayne State University. (n.d.). Cyanides SOP. Retrieved from

  • University of Illinois. (2014, March 24). Cyanides. Division of Research Safety. Retrieved from

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from

  • Okuda, T., et al. (2012). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2819.

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from

  • Mustafa, M. A., & Abdullah, R. (2024). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry, 2(3), 200-214.

  • ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction. Retrieved from

  • BenchChem. (n.d.). Effect of solvents and bases on furan synthesis yield. Retrieved from

  • El Arba, M., et al. (2018). Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. Organic Letters, 20(18), 5886-5888.

  • Organic Syntheses. (n.d.). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of. Retrieved from

  • Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from

  • Google Patents. (n.d.). US11807614B1 - Method for making substituted furan compound embodiments and derivatives thereof. Retrieved from

  • Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Retrieved from

  • Blank, I., et al. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Journal of Agricultural and Food Chemistry, 57(7), 2959-2965.

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from

  • ACS Publications. (2009, March 3). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach. Journal of Agricultural and Food Chemistry. Retrieved from

  • OSU Chemistry. (n.d.). The use of alternative solvent purification techniques. Retrieved from

  • Knochel, P., et al. (2015). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 54(33), 9577-9580.

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran. Retrieved from

  • ResearchGate. (n.d.). Synthesis and reactions of 3-OXO-2H-furan derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1642.

  • Organic Syntheses. (n.d.). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Retrieved from

  • GuideChem. (n.d.). TETRAHIDRO-2-OXO-3-FURANCARBONITRILO 27512-26-1 wiki. Retrieved from

  • NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from

  • Organic Chemistry Research. (2024, September 25). Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. Retrieved from

  • MDPI. (2023, February 3). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from

  • Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2(3H)-Furanone Derivatives. Retrieved from

  • RSC Publishing. (n.d.). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. Retrieved from

  • PubMed. (2018, March 21). Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate. Retrieved from

  • MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from

Sources

Optimization

How to prevent spontaneous polymerization of tetrahydro-2-oxo-3-furancarbonitrile

Welcome to the technical support center for tetrahydro-2-oxo-3-furancarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tetrahydro-2-oxo-3-furancarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the spontaneous polymerization of this valuable and reactive building block. Our goal is to equip you with the knowledge to ensure the stability and integrity of your material through an understanding of its chemical nature and the practical application of preventative measures.

Introduction: The Duality of Reactivity

Tetrahydro-2-oxo-3-furancarbonitrile is a bifunctional molecule containing both a γ-butyrolactone ring and a nitrile group. This combination makes it a highly useful intermediate but also susceptible to spontaneous polymerization. The electron-withdrawing nature of the nitrile group activates the adjacent carbon, making the molecule susceptible to nucleophilic attack, while the lactone ring, although generally considered to have low ring strain, can be prone to ring-opening polymerization under certain conditions[1][2][3]. Understanding the mechanisms that can trigger polymerization is the first step in preventing it.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why does it happen with tetrahydro-2-oxo-3-furancarbonitrile?

A1: Spontaneous polymerization is the unintended conversion of monomer molecules into a polymer without the deliberate addition of an initiator. For tetrahydro-2-oxo-3-furancarbonitrile, this is most likely to occur through two primary mechanisms:

  • Anionic Polymerization: This is the most probable route. The presence of trace amounts of nucleophiles, such as water (moisture), alcohols, or basic impurities, can initiate a chain reaction[4]. The nitrile and carbonyl groups make the alpha-carbon susceptible to nucleophilic attack, initiating polymerization[5]. This is analogous to the well-known rapid polymerization of cyanoacrylates[4][6].

  • Ring-Opening Polymerization (ROP): Although γ-butyrolactone itself is resistant to ROP under normal conditions due to low ring strain, the presence of the activating nitrile group and potential catalysts (acidic or basic residues) could facilitate this process, especially at elevated temperatures[1][2][3].

Q2: I observed a slight increase in the viscosity of my tetrahydro-2-oxo-3-furancarbonitrile sample. What does this mean?

A2: An increase in viscosity is a primary indicator of oligomerization or polymerization. This suggests that the stabilization of the monomer has been compromised. Immediate action should be taken to prevent further polymerization, which could lead to complete solidification of the material. Refer to the Troubleshooting Guide below for next steps.

Q3: Can I distill tetrahydro-2-oxo-3-furancarbonitrile to purify it?

A3: Distillation of reactive monomers is a high-risk procedure that can thermally induce polymerization. It should only be performed under specific conditions:

  • The presence of both a free-radical and an anionic polymerization inhibitor in the distillation flask.

  • Vacuum distillation to keep the temperature as low as possible.

  • Ensuring the collection vessel also contains an inhibitor.

  • Testing for and removing any peroxides before distillation.

Q4: What are the key environmental factors that can initiate polymerization?

A4: The primary environmental triggers are:

  • Moisture: Acts as an initiator for anionic polymerization[4][6].

  • Heat: Increases the rate of all chemical reactions, including polymerization[7].

  • Light (UV): Can generate free radicals, leading to free-radical polymerization.

  • Air (Oxygen): While oxygen can sometimes act as an inhibitor for radical polymerization, it can also lead to the formation of peroxides which can act as initiators.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Increased Viscosity or Gel Formation in Stored Monomer
Potential Cause Underlying Mechanism Recommended Action
Moisture Contamination Anionic polymerization initiated by hydroxide ions[4][6].1. Immediately blanket the container with a dry inert gas (Nitrogen or Argon). 2. If the material is still liquid, consider adding a suitable acidic inhibitor (see Protocol 2). 3. If partially solidified, do not attempt to heat or dissolve the solid portion. The remaining liquid may be salvageable but should be used immediately after re-stabilization.
Inhibitor Depletion Inhibitors are consumed over time, especially with exposure to heat or light.1. If the material is still liquid, add the recommended amount of inhibitor (see Protocol 2). 2. Store the re-stabilized monomer under the correct conditions (see Protocol 1).
Elevated Storage Temperature Increased thermal energy accelerates polymerization kinetics[7].1. Move the container to a cooler, temperature-controlled environment immediately. 2. Monitor for further changes in viscosity.
Issue 2: Polymerization Occurs During a Reaction
Potential Cause Underlying Mechanism Recommended Action
Basic Reagents or Catalysts Anionic polymerization is initiated by basic conditions[4].1. If possible, switch to a non-basic catalyst or reagent. 2. If a base is required, use a non-nucleophilic, sterically hindered base. 3. Add the tetrahydro-2-oxo-3-furancarbonitrile slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low.
Reactive Nucleophilic Solvents Solvents like alcohols can initiate anionic polymerization.1. Use aprotic, non-nucleophilic solvents such as THF, Dioxane, or Toluene. 2. Ensure solvents are rigorously dried before use.
High Reaction Temperature Exothermic reactions can lead to a runaway polymerization[7].1. Maintain strict temperature control with an efficient cooling bath. 2. Use a more dilute reaction mixture to help dissipate heat.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life of tetrahydro-2-oxo-3-furancarbonitrile.

Materials:

  • Amber glass bottle with a PTFE-lined cap.

  • Nitrogen or Argon gas source.

  • Refrigerator or temperature-controlled storage unit.

Procedure:

  • Container: Always store in the original amber glass bottle to protect from UV light. If transferring, use a clean, dry amber glass bottle.

  • Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry Nitrogen or Argon for 30-60 seconds to displace air and moisture.

  • Sealing: Tightly seal the container using a PTFE-lined cap to ensure an airtight seal.

  • Temperature: Store in a refrigerator at the recommended temperature, typically 2-8°C[8]. Avoid freezing, as this can cause phase separation of the inhibitor.

  • Handling: When opening, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid surface. Re-flush with inert gas before re-sealing.

Protocol 2: Stabilization with Inhibitors

For long-term storage or before distillation, the addition of inhibitors is crucial. A dual-inhibitor system is recommended to protect against both anionic and free-radical polymerization.

Materials:

  • Hydroquinone (HQ) or 4-tert-Butylcatechol (TBC) for free-radical inhibition[9][10].

  • Sulfur dioxide (SO2) or a strong acid like sulfuric acid as an anionic inhibitor[6][10].

  • Micropipette or syringe.

  • Inert atmosphere glove box or Schlenk line.

Procedure:

  • Work under an inert atmosphere to prevent moisture contamination.

  • Add the free-radical inhibitor:

    • For Hydroquinone (HQ): Add to a final concentration of 100-200 ppm.

    • For 4-tert-Butylcatechol (TBC): Add to a final concentration of 50-100 ppm.

  • Add the anionic inhibitor:

    • For acidic gases like SO2, this is typically added during manufacturing. For laboratory stabilization, a protonic acid is more practical.

    • Carefully add a trace amount of a strong acid (e.g., a microliter of concentrated sulfuric acid per liter of monomer). Caution: Over-stabilization with strong acids can inhibit desired downstream reactions[10][11].

  • Mix thoroughly by gentle swirling or magnetic stirring under an inert atmosphere.

  • Store according to Protocol 1.

Inhibitor Type Examples Typical Concentration Mechanism of Action
Anionic Sulfur Dioxide, Protonic Acids (H2SO4)Trace amountsNeutralizes initiating anions (e.g., OH-)[6][10].
Free-Radical Hydroquinone (HQ), 4-tert-Butylcatechol (TBC)50-200 ppmScavenges free radicals to terminate chain reactions[9][10].

Visualizing the Process

Diagram 1: Polymerization Initiation Pathways

This diagram illustrates the two most likely pathways for the spontaneous polymerization of tetrahydro-2-oxo-3-furancarbonitrile.

G cluster_anionic Anionic Polymerization cluster_rop Ring-Opening Polymerization (ROP) A_Start Tetrahydro-2-oxo-3-furancarbonitrile A_Attack Nucleophilic attack on α-carbon A_Start->A_Attack A_Initiator Nucleophile (e.g., H2O, OH⁻) A_Initiator->A_Attack A_Intermediate Carbanion Intermediate A_Attack->A_Intermediate A_Propagation Chain Propagation A_Intermediate->A_Propagation A_Propagation->A_Start + Monomer A_Polymer Anionic Polymer A_Propagation->A_Polymer R_Start Tetrahydro-2-oxo-3-furancarbonitrile R_Attack Attack on Carbonyl Carbon R_Start->R_Attack R_Initiator Catalyst (Acid/Base) + Heat R_Initiator->R_Attack R_Opening Ring Opening R_Attack->R_Opening R_Propagation Chain Propagation R_Opening->R_Propagation R_Propagation->R_Start + Monomer R_Polymer Polyester R_Propagation->R_Polymer

Caption: Potential initiation pathways for polymerization.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address suspected polymerization.

G Start Observe Increased Viscosity or Gel Formation Check_Storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? Start->Check_Storage Improper_Storage Improper Storage Conditions Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Conditions Check_Storage->Proper_Storage No Correct_Storage Action: Correct Storage (See Protocol 1) Improper_Storage->Correct_Storage Check_Inhibitor Suspect Inhibitor Depletion Proper_Storage->Check_Inhibitor Correct_Storage->Check_Inhibitor Add_Inhibitor Action: Add Inhibitor (See Protocol 2) Check_Inhibitor->Add_Inhibitor Yes Quarantine Quarantine Material (If solid or high viscosity) Check_Inhibitor->Quarantine No (Solidified) Use_Immediately Use Material Immediately (If still liquid) Add_Inhibitor->Use_Immediately

Caption: Troubleshooting workflow for suspected polymerization.

References

  • K. Strzalka, A. Sudoł, P. Leśniak, K. Szczęśniak, A. Duda, A. Gałęski, "Ring-opening polymerization of γ-butyrolactone and its derivatives: A review," Polimery, 2017.

  • Ningbo Inno Pharmchem Co., Ltd., "The Science Behind Preventing Monomer Polymerization: The Crucial Role of TBC," Ningbo Inno Pharmchem Co., Ltd. Blog, 2025.

  • BenchChem, "Techniques to control the exothermic reaction of isopropyl cyanoacrylate polymerization," BenchChem Technical Support, 2025.

  • M. T. Al-Abady, M. J. Al-Anber, A. A. Al-Salami, "Cyanoacrylate Chemistry and Polymerization Mechanisms," Progress in Chemical and Biochemical Research, 2023.

  • Schoenberg, K. L., "Anionic polymerization inhibitor for cyanoacrylate adhesives," U.S. Patent 4,182,823, 1980.

  • Sigma-Aldrich, "Safety Data Sheet," Sigma-Aldrich, 2026.

  • Q. Song, J. Zhao, G. Zhang, F. Peruch, S. Carlotti, "Ring-opening (co)polymerization of γ-butyrolactone: a review," Polymer Journal, 2019.

  • A. Tadokoro, T. Takata, T. Endo, "Efficient ring-opening polymerization of a γ-butyrolactone derivative. First anionic double ring-opening polymerization," Macromolecules, 1996.

  • Request PDF, "Ring-opening polymerization of y-butyrolactone and its derivatives: A review," ResearchGate, 2026.

  • TCI America, "Safety Data Sheet: 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile," TCI America, 2018.

  • Request PDF, "Ring-opening (co)polymerization of γ -butyrolactone: a review," ResearchGate, 2019.

  • D. J. LePage, D. M. Hogen-Esch, "Composition and method for inhibiting the cure of cyanoacrylate adhesives," U.S. Patent 5,290,825, 1994.

  • A. K. D. Li, "U.S. FDA Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications," Journal of Biomedical Materials Research Part B: Applied Biomaterials, 2003.

  • M. A. Ali, M. A. Al-Yahya, "Inhibition of Free Radical Polymerization: A Review," Polymers, 2023.

  • Kao Chemicals, "Material Safety Data Sheet," Kao Chemicals, 2023.

  • IChemE, "The control of runaway polymerisation reactions by inhibition techniques," IChemE Symposium Series, 1994.

  • A. S. Goldmann, J. L. K. Campbell, J. M. Bobbitt, G. W. Coates, "A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters," Journal of the American Chemical Society, 2022.

  • LookChem, "Tetrahydro-5-oxo-2-furancarboxylic Safety Data Sheets(SDS)," LookChem, N.D.

  • Thermo Fisher Scientific, "Safety Data Sheet," Thermo Fisher Scientific, 2023.

  • Wikipedia, "Anionic addition polymerization," Wikipedia, N.D.

Sources

Troubleshooting

Solvent selection guide for optimizing tetrahydro-2-oxo-3-furancarbonitrile reactions

Welcome to the Synthesis & Scale-Up Support Center. As drug development professionals and synthetic chemists, you know that tetrahydro-2-oxo-3-furancarbonitrile (also known as α-cyano-γ-butyrolactone) is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Scale-Up Support Center. As drug development professionals and synthetic chemists, you know that tetrahydro-2-oxo-3-furancarbonitrile (also known as α-cyano-γ-butyrolactone) is a highly versatile but sensitive building block. It possesses two competing reactive sites: a highly acidic α-proton (pKa ~9–11) that readily forms an enolate, and a highly electrophilic lactone carbonyl that is susceptible to nucleophilic attack.

Because of this structural duality, solvent selection is the single most critical parameter in optimizing its reactions. The wrong solvent will destroy your mass balance through ring-opening, while the right solvent will unlock excellent yields and pristine enantioselectivity.

Below is our comprehensive troubleshooting guide, structured to address the most common failure modes encountered during experiments.

Mechanistic Pathway Visualization

To understand why your reactions are failing or succeeding, you must first understand how solvent polarity dictates the mechanistic fate of the lactone ring.

SolventOptimization Start Tetrahydro-2-oxo-3-furancarbonitrile + Base / Catalyst Protic Protic Solvents (e.g., EtOH, MeOH) Start->Protic Pathway A Aprotic Polar Aprotic Solvents (e.g., DMAc, DMF) Start->Aprotic Pathway B NonPolar Non-Polar Solvents (e.g., DCM, Toluene) Start->NonPolar Pathway C RingOpen Lactone Ring-Opening (Transesterification) Protic->RingOpen Enolate Stable Enolate Formation (Solvated Cations) Aprotic->Enolate IonPair Tight Ion-Pairing (H-Bonding Network) NonPolar->IonPair SideProd Side Products (Yield Loss) RingOpen->SideProd AlphaSub α-Substituted Product (High Yield) Enolate->AlphaSub ChiralProd Asymmetric Product (High Enantioselectivity) IonPair->ChiralProd

Mechanistic pathways of tetrahydro-2-oxo-3-furancarbonitrile reactions based on solvent polarity.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant mass balance loss and highly polar byproducts during α-alkylation?

Symptom: Low yield of the desired α-alkylated product, with TLC/LCMS indicating the formation of highly polar, water-soluble byproducts. Root Cause: You are likely using a protic solvent (like ethanol or methanol) in the presence of a base (e.g., K₂CO₃ or NaOEt). In this environment, the solvent acts as a nucleophile. Instead of the base simply deprotonating the α-carbon, the protic solvent attacks the highly electrophilic lactone carbonyl, triggering transesterification and irreversible lactone ring-opening. Solution: Switch to a polar aprotic solvent . Solvents like N,N-Dimethylacetamide (DMAc) or DMF lack acidic protons and cannot act as nucleophiles. They effectively solvate the counter-cation (e.g., K⁺), leaving a highly reactive, "naked" enolate that readily undergoes C-alkylation without degrading the lactone ring.

Q2: In transition-metal catalyzed asymmetric vinylation, my conversion stalls at 60%. How can solvent parameters fix this?

Symptom: Incomplete conversion during copper-catalyzed asymmetric vinylation, even with extended reaction times and active catalysts. Root Cause: Transition-metal complexes can suffer from poor solubility or aggregation in suboptimal solvents. Furthermore, dilute conditions drastically reduce the collision frequency between the bulky chiral catalyst, the vinyl halide, and the lactone enolate. Solution: Utilize DMAc as the solvent and drastically reduce the solvent volume . As demonstrated in recent literature optimizing the coupling of (E)-1-(2-iodovinyl)-4-methylbenzene with 2-oxotetrahydrofuran-3-carbonitrile, switching to DMAc and minimizing the solvent volume significantly improved yields[1]. The concentrated DMAc environment stabilizes the copper intermediate while maximizing substrate-catalyst interactions. Lowering the temperature to 0 °C in this concentrated environment further enhances asymmetric induction (up to 94% ee)[1].

Q3: How do I optimize enantioselectivity in organocatalytic cascade reactions involving this substrate?

Symptom: You achieve good chemical yield but poor enantiomeric excess (ee) and diastereomeric ratio (dr) when using bifunctional organocatalysts (e.g., squaramides). Root Cause: Bifunctional squaramide catalysts rely on a delicate, highly ordered hydrogen-bonding network to simultaneously activate the electrophile and direct the nucleophilic attack of the α-cyano-γ-butyrolactone enolate. Polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) competitively hydrogen-bond with the catalyst and substrates, disrupting this highly organized transition state. Solution: Switch to a non-polar, non-coordinating solvent like Dichloromethane (DCM). Rapid solvent screening in squaramide-catalyzed asymmetric [3 + 2] cyclizations reveals that THF and MeCN cause a "significant decline in diastereoselectivity and reactivity"[2]. DCM maintains tight ion-pairing and preserves the catalyst's hydrogen-bonding integrity, ensuring excellent stereocontrol (up to >99% ee)[2].

Quantitative Data: Solvent Selection Matrix

To streamline your process development, reference the quantitative and mechanistic data summarized below when designing your next experiment.

Solvent CategoryRepresentative SolventsDielectric Constant (ε)Recommended ApplicationMechanistic AdvantageKnown Limitations
Polar Aprotic DMAc, DMF37.8 (DMAc)Transition-metal catalyzed α-vinylation & couplingSolvates counter-cations, leaving a highly reactive "naked" enolateHigh boiling point complicates solvent removal during workup
Non-Polar DCM, Toluene8.9 (DCM)Organocatalytic asymmetric cascades (e.g., squaramides)Preserves delicate hydrogen-bonding networks for tight ion-pairingPoor solubility for certain inorganic bases and highly polar reagents
Polar Protic EtOH, MeOH24.5 (EtOH)Specific one-pot multi-component condensationsHigh solubility for polar reagents (e.g., thiourea)Causes irreversible lactone ring-opening under basic conditions

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that you can verify the integrity of the reaction at critical stages.

Protocol A: Copper-Catalyzed Asymmetric Vinylation (Optimized in DMAc)

Objective: Achieve high yield and enantioselectivity in the α-vinylation of tetrahydro-2-oxo-3-furancarbonitrile.

  • Preparation: In an argon-filled glovebox, charge an oven-dried reaction vial with CuI (0.0125 mmol, 5 mol%), chiral ligand L10 (0.025 mmol, 10 mol%), and K₃PO₄ (0.625 mmol, 2.5 equiv)[1].

  • Substrate Addition: Add tetrahydro-2-oxo-3-furancarbonitrile (0.5 mmol, 2.0 equiv) and the corresponding vinyl iodide (0.25 mmol, 1.0 equiv)[1].

  • Solvent Optimization (Critical Step): Add exactly 0.5 mL of anhydrous DMAc. Self-Validation: Maintaining this strictly low solvent volume is essential for driving the conversion to completion. The mixture should appear as a concentrated, stirring suspension[1].

  • Reaction: Seal the vial, remove it from the glovebox, and stir the mixture at 0 °C for 48 to 72 hours. Self-Validation: The low temperature is required to maximize asymmetric induction. Monitor via TLC (Hexanes/EtOAc); the reaction is complete when the vinyl iodide spot is fully consumed[1].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Squaramide-Catalyzed Asymmetric Cascade Reaction (Optimized in DCM)

Objective: Synthesize chiral bispirooxindole derivatives with high dr and ee.

  • Preparation: To a reaction tube equipped with a magnetic stir bar, add the unsaturated pyrazolone derivative (0.1 mmol) and 2-(1-methyl-2-oxoindolin-3-yl)malononitrile (0.12 mmol)[2].

  • Catalyst Addition: Add the bifunctional squaramide catalyst (1 to 5 mol%). Note: Catalyst loading can be reduced to 1 mol% without losing stereoselectivity if the reaction time is extended[2].

  • Solvent Addition (Critical Step): Add 1.0 mL of anhydrous Dichloromethane (DCM). Do not use THF or MeCN, as they will actively disrupt the catalyst's hydrogen-bonding network[2].

  • Reaction: Stir the mixture at room temperature. Self-Validation: The reaction progress can be visually validated if using colored pyrazolone derivatives, which typically shift in hue upon cyclization. Confirm complete consumption of the starting material via LCMS (typically 5–8 hours)[2].

  • Isolation: Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the highly stereogenic bispirooxindole[2][3].

References

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Bifunctional Squaramide-Catalyzed Asymmetric[3 + 2] Cyclization of 2-(1-Methyl-2-oxoindolin-3-yl)malononitriles with Unsaturated Pyrazolones To Construct Spirooxindole-Fused Spiropyrazolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Diastereo- and Enantioselective Synthesis of Isoxazolone-Spirooxindoles via Squaramide-Catalyzed Cascade Michael/Michael Addition Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Transition Metal Catalyst Loading in Tetrahydro-2-oxo-3-furancarbonitrile Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with high transition metal catalyst loading durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with high transition metal catalyst loading during the synthesis and functionalization of tetrahydro-2-oxo-3-furancarbonitrile (also known as 2-oxotetrahydrofuran-3-carbonitrile or α -cyano- γ -butyrolactone).

While transition-metal-catalyzed transformations (such as Pd-catalyzed cross-coupling or Cu-catalyzed asymmetric vinylation) are incredibly powerful for elaborating this privileged lactone scaffold[1], relying on high catalyst loading (>5 mol%) introduces severe bottlenecks: prohibitive costs, heavy metal toxicity in late-stage APIs, and tedious purification workflows.

This guide provides field-proven, mechanistic troubleshooting strategies to drive your catalyst loading down to the sub-mol% regime without sacrificing turnover frequency (TOF) or enantioselectivity.

Diagnostic Workflow: Catalyst Loading Optimization

Before altering your reaction parameters, use the diagnostic decision tree below to identify the root cause of your high loading requirements.

CatalystOptimization Start High Catalyst Loading (>5 mol%) PdBlack Is Metal Black forming? (Catalyst Deactivation) Start->PdBlack Ligand Optimize Ligand: Bulky, electron-rich (e.g., L10, XPhos) PdBlack->Ligand Yes Rate Is Turnover Frequency (TOF) too low? PdBlack->Rate No Ligand->Rate Conditions Optimize Conditions: Adjust Base, Additives or Heterogenization Rate->Conditions Yes Success Optimal Loading (<1.0 mol%) Achieved Rate->Success No Conditions->Success

Diagnostic workflow for identifying and resolving high transition metal catalyst loading.

Troubleshooting Guides

Issue 1: Catalyst Aggregation (Copper/Palladium Black Formation)

Q: During the Cu-catalyzed asymmetric vinylation of 2-oxotetrahydrofuran-3-carbonitrile, I observe copper black precipitation and incomplete conversion unless I use >5 mol% CuI. How can I prevent this deactivation?

Analysis & Causality: The precipitation of metal black is a classic hallmark of catalyst deactivation. Mechanistically, this occurs when the rate of reductive elimination outpaces the subsequent oxidative addition step. The metal is left in an unstable, zero-valent state ( M0 ) that rapidly aggregates into inactive nanoparticles. In the coupling of (E)-1-(2-iodovinyl)-4-methylbenzene with 2-oxotetrahydrofuran-3-carbonitrile, the steric hindrance of the lactone moiety can slow down the catalytic cycle, exacerbating this degradation[2].

Solution:

  • Ligand Tuning: Switch to a more sterically demanding, highly electron-rich ligand (e.g., specific chiral phosphoramidite ligands like L10). The steric bulk physically prevents bimolecular aggregation of the M0 species, while the electron density accelerates the oxidative addition step, pushing the metal back into its active oxidized state[2].

  • Base Optimization: Ensure your base (e.g., K3​PO4​ ) is finely milled. Poor solubility of the base limits the transmetalation/deprotonation rate, stalling the cycle and leaving the catalyst vulnerable to degradation.

Issue 2: Mass Transfer Limitations in Scale-Up

Q: I am scaling up the synthesis of the lactone core via ring-expansion carbonylation (REC) of epoxides. The homogeneous Co/Al catalyst cannot be recycled, forcing high per-batch loading. What are the alternatives?

Analysis & Causality: Homogeneous bimetallic systems (e.g., [Lewisacid]+[Co(CO)4​]− ) exhibit excellent activity but are notoriously difficult to separate from the polar lactone product, leading to high effective loading and downstream contamination[3].

Solution: Transition to a heterogenized catalyst system . Recent advancements utilize porous polymer-based networks (e.g., Covalent Triazine Frameworks, CTFs) to immobilize cobaltate anions. These porous structures provide a massive surface area (>600 m²/g), ensuring a high local concentration of the active species while allowing straightforward filtration and recycling. This effectively reduces the overall catalyst loading across multiple batches to negligible levels[3].

Frequently Asked Questions (FAQs)

Q: Can I avoid transition metals entirely for the synthesis of substituted γ -lactones to bypass the loading issue? A: Yes. While transition metals provide unique cross-coupling and asymmetric capabilities[1], fundamental lactone construction can sometimes be achieved via metal-free pathways. For instance, a metal-free Iodine/DMSO catalytic system can be utilized. Molecular iodine acts as a mild, non-toxic catalyst that facilitates the cyclization of acyclic precursors into γ -lactones, completely eliminating heavy metal contamination[4].

Q: Does lowering the temperature to improve enantiomeric excess (ee) inherently require higher catalyst loading? A: Often, yes. Lowering the temperature rigidifies the transition state (improving ee), but it exponentially decreases the reaction rate (Arrhenius equation). To maintain a viable Turnover Frequency (TOF) at 0 °C, chemists often compensate by adding more catalyst. To break this dependency, you must optimize the ligand to lower the activation energy barrier of the rate-determining step, allowing low loading (e.g., 2.5 mol%) even at 0 °C[2].

Experimental Protocol: Low-Loading Asymmetric Vinylation

This self-validating protocol utilizes optimized ligand-to-metal ratios to suppress aggregation, allowing a reduction in CuI loading to 2.5 mol% during the functionalization of 2-oxotetrahydrofuran-3-carbonitrile.

Materials:

  • 2-oxotetrahydrofuran-3-carbonitrile (0.5 mmol)

  • (E)-1-(2-iodovinyl)-4-methylbenzene (0.25 mmol)

  • CuI (0.00625 mmol, 2.5 mol% )

  • Chiral Ligand L10 (0.0125 mmol, 5.0 mol%)

  • K3​PO4​ (0.625 mmol, finely milled)

  • Anhydrous DMAc (0.5 mL)

Step-by-Step Methodology:

  • Pre-complexation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (2.5 mol%) and Ligand L10 (5.0 mol%). Add 0.2 mL of anhydrous DMAc. Stir at room temperature for 30 minutes.

    • Causality: Pre-complexation ensures no "naked" Cu species remain in solution, preventing early-stage disproportionation and aggregation.

  • Substrate Addition: To the active catalyst solution, add the finely milled K3​PO4​ (0.625 mmol) followed by 2-oxotetrahydrofuran-3-carbonitrile (0.5 mmol).

    • Validation Check: The solution should remain homogeneous (excluding the solid base); any immediate black precipitate indicates oxygen ingress or failed complexation.

  • Coupling Reaction: Cool the reaction mixture to 0 °C. Add (E)-1-(2-iodovinyl)-4-methylbenzene (0.25 mmol) dissolved in the remaining 0.3 mL of DMAc dropwise over 5 minutes.

  • Incubation: Seal the tube and stir vigorously at 0 °C for 48 hours.

    • Causality: The low temperature maximizes enantiomeric excess (ee) by rigidifying the transition state[2].

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Data Presentation: Catalyst Loading vs. Efficiency

The table below summarizes the critical balance between catalyst loading, ligand selection, and reaction efficiency in the vinylation of 2-oxotetrahydrofuran-3-carbonitrile.

CatalystLoading (mol%)LigandTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
CuI10.0None25<10N/ARapid Cu black formation; cycle stalls.
CuI5.0L506375Incomplete conversion due to poor TOF.
CuI 2.5 L10 0 85 82 Optimal balance of yield and selectivity[2].
CuI1.0L1004582TOF limited; requires extended reaction times.

References

  • Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones Source: ResearchGate URL:[Link][4]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation Source: NIH / National Library of Medicine URL:[Link][3]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: NIH / National Library of Medicine URL:[Link][1]

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Tetrahydro-2-oxo-3-furancarbonitrile vs alpha-acetylbutyrolactone in organic synthesis

An In-Depth Guide to Tetrahydro-2-oxo-3-furancarbonitrile vs. α-Acetylbutyrolactone in Organic Synthesis For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Tetrahydro-2-oxo-3-furancarbonitrile vs. α-Acetylbutyrolactone in Organic Synthesis

For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries, the choice of starting materials is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route. γ-Butyrolactone (GBL) derivatives are a cornerstone of modern synthesis, serving as versatile C4 building blocks. Among these, Tetrahydro-2-oxo-3-furancarbonitrile and α-acetylbutyrolactone (ABL) stand out as two powerful synthons. Both possess an activated α-position ripe for functionalization, yet the subtle difference between their activating groups—a nitrile versus an acetyl group—leads to profoundly different synthetic pathways and applications.

This guide provides a detailed, evidence-based comparison of these two reagents. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the deep, causal understanding needed to select the optimal building block for their specific synthetic challenge.

Physicochemical Properties: The Foundation of Reactivity

A molecule's physical properties are a direct reflection of its electronic nature and influence its behavior in a reaction. The electron-withdrawing capabilities of the nitrile and acetyl groups, coupled with the lactone carbonyl, render the α-proton on both molecules significantly acidic, facilitating enolate formation.

PropertyTetrahydro-2-oxo-3-furancarbonitrileα-Acetylbutyrolactone (ABL)Rationale for Difference
Molecular Formula C₅H₅NO₂C₆H₈O₃The acetyl group (C₂H₃O) replaces the nitrile (CN).
Molecular Weight 111.10 g/mol 128.13 g/mol ABL has an additional methyl and carbonyl oxygen.
Appearance Colorless to light yellow liquid/solidColorless liquidDifferences in intermolecular forces and crystal packing.
Boiling Point ~115-120 °C @ 10 mmHg107-108 °C @ 7 hPaHigher polarity of the nitrile group can lead to stronger dipole-dipole interactions.
pKa (α-proton) ~11 (in DMSO)~12.7 (in DMSO)The sp-hybridized nitrogen of the nitrile is more electron-withdrawing than the sp²-hybridized acetyl carbonyl, increasing the acidity of the α-proton.

The most critical distinction is the pKa of the α-proton. The superior electron-withdrawing nature of the cyano group in Tetrahydro-2-oxo-3-furancarbonitrile makes its α-proton more acidic. This has direct consequences for the choice of base in deprotonation reactions, allowing for the use of milder bases compared to those typically required for ABL.

Comparative Reactivity and Synthetic Divergence

While both molecules serve as excellent nucleophiles after deprotonation, their ultimate synthetic utility diverges based on the fate of the activating group. ABL is a classic precursor for ketones via a decarboxylation pathway, whereas the nitrile analogue is a stable gateway to carboxylic acids, amides, and other nitrogen-containing functionalities.

Synthetic_Divergence cluster_alkylation α-Alkylation cluster_products Post-Alkylation Transformation ABL α-Acetylbutyrolactone (ABL) Enolate_ABL ABL Enolate ABL->Enolate_ABL Base Nitrile Tetrahydro-2-oxo-3-furancarbonitrile Enolate_Nitrile Nitrile Enolate Nitrile->Enolate_Nitrile Base Alkyl_ABL Alkylated ABL Enolate_ABL->Alkyl_ABL R-X (Sₙ2) Alkyl_Nitrile Alkylated Nitrile Enolate_Nitrile->Alkyl_Nitrile R-X (Sₙ2) Ketone α-Alkylated Ketone Alkyl_ABL->Ketone 1. Hydrolysis 2. Decarboxylation Carboxylic_Acid α-Alkylated Carboxylic Acid Alkyl_Nitrile->Carboxylic_Acid Hydrolysis (Acid/Base)

Caption: Comparative synthetic pathways of ABL and its nitrile analog.

α-Acetylbutyrolactone (ABL): A Gateway to Ketones

ABL follows the classic reactivity pattern of a β-keto ester.[1][2] Its primary synthetic sequence involves alkylation followed by hydrolysis and decarboxylation.

  • Enolate Formation & Alkylation : Treatment with a suitable base (e.g., sodium ethoxide) generates a stabilized enolate, which readily undergoes Sₙ2 reaction with alkyl halides.[3]

  • Hydrolysis & Decarboxylation : The subsequent step is the hallmark of ABL chemistry. Acidic or basic hydrolysis of the lactone and the acetyl group, followed by heating, results in the loss of CO₂ from the intermediate β-keto acid.[4][5] This process is highly efficient and provides a clean route to γ-functionalized methyl ketones.[4] A notable industrial application is the synthesis of 5-chloro-2-pentanone, a precursor to cyclopropyl methyl ketone.[4]

Decarboxylation_Mechanism cluster_hydrolysis 1. Hydrolysis (H₃O⁺) cluster_decarboxylation 2. Decarboxylation (Heat) start Alkylated ABL intermediate1 γ-Hydroxy β-Keto Acid start->intermediate1 Ring Opening cyclic_ts [ 6-membered cyclic TS ] intermediate1->cyclic_ts Concerted Transition State enol Enol Intermediate + CO₂ cyclic_ts->enol C-C bond cleavage ketone Final Ketone Product enol->ketone Tautomerization

Caption: Mechanism of ABL hydrolysis and subsequent decarboxylation.

This decarboxylation is facile because it proceeds through a stable, six-membered cyclic transition state, leading to an enol intermediate which then tautomerizes to the final ketone.[5] This reliable transformation makes ABL the reagent of choice when the synthetic target is a 1,4-disubstituted ketone.

Tetrahydro-2-oxo-3-furancarbonitrile: A Stable Synthon for Carboxylic Acids and Amides

The nitrile analogue offers a different, and arguably more versatile, set of synthetic possibilities due to the stability and diverse reactivity of the cyano group.

  • Enolate Formation & Alkylation : As noted, the higher acidity of the α-proton allows for a broader range of bases for deprotonation. The resulting enolate is an excellent nucleophile for alkylation reactions.

  • Nitrile Group Transformations : Unlike the acetyl group, the nitrile is not a leaving group upon hydrolysis. Instead, it is transformed into other valuable functional groups.

    • Hydrolysis : The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid.[6][7][8] This provides a direct route to γ-lactone-α-carboxylic acids, which are valuable intermediates in their own right. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions.[7][8]

    • Other Reactions : The nitrile group can also be reduced to a primary amine or participate in cycloaddition reactions, further expanding its synthetic potential beyond that of ABL.[9][10]

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed (H₃O⁺) cluster_base Base-Catalyzed (⁻OH) start Alkylated Nitrile Derivative protonation Protonation of Nitrile start->protonation attack_oh Nucleophilic attack by ⁻OH start->attack_oh attack_h2o Nucleophilic attack by H₂O protonation->attack_h2o amide_int Amide Intermediate attack_h2o->amide_int Proton transfers acid_prod Carboxylic Acid amide_int->acid_prod Further Hydrolysis amide_int_base Amide Intermediate attack_oh->amide_int_base Proton transfers carboxylate_prod Carboxylate Salt amide_int_base->carboxylate_prod Further Hydrolysis

Caption: Acid- and base-catalyzed hydrolysis pathways for the nitrile group.

Applications in Drug Development and Complex Synthesis

The choice between these two reagents is often dictated by the final target molecule's functional groups.

α-Acetylbutyrolactone (ABL) is a well-established intermediate in the pharmaceutical industry.[11] It is a key building block for the synthesis of Vitamin B1 (Thiamine) and numerous active pharmaceutical ingredients (APIs), including the antipsychotic drug Risperidone and the anti-angina medication Morocromen.[12][13][14] Its utility stems from the straightforward and high-yielding conversion to ketone-containing scaffolds.

Tetrahydro-2-oxo-3-furancarbonitrile provides access to structures where a carboxylic acid or related group is required. The nitrile functionality itself is a common pharmacophore in modern drugs, often acting as a bioisostere for a carbonyl group or participating in key binding interactions with protein targets.[15] A wide array of pharmaceuticals, from selective serotonin reuptake inhibitors like Citalopram to DPP-IV inhibitors for diabetes like Saxagliptin, contain a nitrile group.[15] While direct examples of Tetrahydro-2-oxo-3-furancarbonitrile as a starting material for a blockbuster drug are less commonly published, its potential lies in the synthesis of novel compounds containing the valuable γ-lactone-α-carboxylic acid motif.

Experimental Protocols

The following protocols are representative of the core synthetic transformations discussed. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: α-Alkylation of α-Acetylbutyrolactone (ABL)

Objective: To synthesize 3-acetyl-3-benzyldihydrofuran-2(3H)-one.

Causality: This protocol uses sodium hydride, a strong, non-nucleophilic base, to quantitatively deprotonate ABL. Tetrahydrofuran (THF) is an ideal aprotic solvent for reactions involving organometallic reagents.[16] The Sₙ2 reaction with benzyl bromide is efficient due to the use of a reactive primary halide.

Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq).

  • Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of α-acetylbutyrolactone (1.28 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add benzyl bromide (1.71 g, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, cautiously quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Hydrolysis and Decarboxylation of Alkylated ABL

Objective: To synthesize 1-phenylpentan-2-one from 3-acetyl-3-benzyldihydrofuran-2(3H)-one.

Causality: This procedure uses concentrated hydrochloric acid to achieve simultaneous hydrolysis of the lactone and decarboxylation of the resulting β-keto acid.[4] Refluxing provides the necessary thermal energy to drive the decarboxylation to completion.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated ABL from Protocol 1 (2.18 g, 10.0 mmol) in 20 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

  • After cooling to room temperature, carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude ketone can be purified by distillation or chromatography if necessary.

Protocol 3: α-Alkylation of Tetrahydro-2-oxo-3-furancarbonitrile

Objective: To synthesize 2-benzyl-5-oxotetrahydrofuran-3-carbonitrile.

Causality: Due to the increased acidity of the α-proton, a milder base like potassium carbonate can be used in a polar aprotic solvent such as DMF. This avoids the handling of pyrophoric reagents like NaH.

Methodology:

  • To a 100 mL round-bottom flask, add Tetrahydro-2-oxo-3-furancarbonitrile (1.11 g, 10.0 mmol, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 eq), and 25 mL of anhydrous dimethylformamide (DMF).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (1.71 g, 10.0 mmol, 1.0 eq) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 3-5 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) to remove DMF, then with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Acidic Hydrolysis of Alkylated Nitrile

Objective: To synthesize 2-benzyl-5-oxotetrahydrofuran-3-carboxylic acid.

Causality: Concentrated acid and heat are required to hydrolyze the stable nitrile group to a carboxylic acid.[17] This protocol demonstrates the stability of the nitrile and its conversion to a non-decarboxylating product.

Methodology:

  • Place the alkylated nitrile from Protocol 3 (2.01 g, 10.0 mmol) in a round-bottom flask with a reflux condenser.

  • Add a 1:1 mixture of concentrated hydrochloric acid and water (30 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes).

Conclusion: Making an Informed Choice

Tetrahydro-2-oxo-3-furancarbonitrile and α-acetylbutyrolactone are powerful, closely related synthons that enable divergent synthetic strategies. The choice between them is a clear example of how a single functional group modification can fundamentally alter the synthetic potential of a molecule.

  • Choose α-Acetylbutyrolactone (ABL) when the synthetic goal is a γ-hydroxy ketone or a related 1,4-dicarbonyl compound. Its utility is defined by its ability to act as a masked acetoacetate anion that undergoes a clean and efficient decarboxylation.

  • Choose Tetrahydro-2-oxo-3-furancarbonitrile when the target molecule requires a carboxylic acid, amide, or amine at the α-position of the lactone. The stability of the nitrile group through alkylation and its subsequent conversion into these valuable functionalities provides a distinct and often more versatile synthetic pathway.

By understanding the causal relationships between their structure, acidity, and reactivity, synthetic chemists can strategically leverage these building blocks to construct complex molecular architectures with greater precision and efficiency.

References

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Kowalski, J., et al. (2000). Ring-opening polymerisation of beta-butyrolactone catalysed by distannoxane complexes: study of the mechanism. Journal of the Chemical Society, Perkin Transactions 2, (2), 323-331. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Amgoune, A., et al. (2010). Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers. Polymer Chemistry, 1(4), 439-446. [Link]

  • Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers, 67(7). [Link]

  • Wang, Y., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Advances, 13(16), 10695-10702. [Link]

  • Zhang, L., et al. (2021). Controlled Ring-Opening Polymerization of β-Butyrolactone Via Bifunctional Organoboron Catalysts. Macromolecules, 54(11), 5035-5045. [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2023). [Link]

  • D'Aurizio, L., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. Polymers, 15(22), 4409. [Link]

  • Eureka | Patsnap. Synthesis method of alpha-acetyl-gamma-butyrolactone. (2020). [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Trost, B. M., & Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-361. [Link]

  • Wang, T., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(39), 6732-6737. [Link]

  • Anhui Royal Chemical Co., Ltd. α‑Acetyl‑γ‑Butyrolactone (ABL). [Link]

  • Google Patents. Green synthesis process of alpha-acetyl-gamma-butyrolactone. (2013).
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  • Lee, S., & Toste, F. D. (2007). Facile beta-alkylation and beta-hydroxyalkylation of alpha,beta-unsaturated lactones and esters. Journal of the American Chemical Society, 129(25), 7280-7281. [Link]

  • Alpha Origin. The Multifaceted Applications of 2-Acetylbutyrolactone (CAS 517-23-7) in Chemical Industry. (2026). [Link]

  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]

  • Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran. (2016).
  • Ningbo Inno Pharmchem Co., Ltd. The Importance of High-Purity Tetrahydrofuran in Pharmaceutical Synthesis. (2026). [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). [Link]

  • Chemistry Steps. Decarboxylation. (2024). [Link]

  • Chemistry LibreTexts. 21.11: Decarboxylation Reactions. (2019). [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2081-2101. [Link]

  • ResearchGate. Synthesis and reactions of 3-OXO-2H-furan derivatives. [Link]

  • Padwa, A. (2001). Furan as a versatile synthon. The Chemical Educator, 6(5), 282-287. [Link]

  • Ghorbani-Vaghei, R., et al. (2018). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 20(15), 4501-4505. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Marsden, S. P., et al. (2008). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 10(14), 2975-2978. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the most commonly used C–C coupling reactions. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Wang, C., et al. (2019). Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Chemical Communications, 55(56), 8146-8149. [Link]

  • Cahlík, A., et al. (2019). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C, 123(32), 19746-19754. [Link]

  • ResearchGate. Synthesis, structure and reactivity of 5-pyranosyl-1, 3,4-oxathiazol-2-ones. (2025). [Link]

Sources

Comparative

A Comparative Analysis of the Electrophilic Reactivity of Tetrahydro-2-oxo-3-furancarbonitrile and Standard Lactones

This guide provides an in-depth comparison of the electrophilic reactivity of tetrahydro-2-oxo-3-furancarbonitrile and standard lactones, such as γ-butyrolactone. The following sections will explore the underlying chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the electrophilic reactivity of tetrahydro-2-oxo-3-furancarbonitrile and standard lactones, such as γ-butyrolactone. The following sections will explore the underlying chemical principles governing their reactivity, present experimental data from comparative studies, and detail the methodologies used to obtain these results. This information is intended for researchers, scientists, and professionals in drug development who are interested in the application of these compounds as electrophiles in chemical synthesis and covalent inhibitor design.

Introduction: Understanding Electrophilicity in Lactones and Nitriles

The electrophilicity of a molecule, its ability to accept electrons, is a cornerstone of its reactivity. In the context of drug development and organic synthesis, understanding and modulating electrophilicity is crucial for designing targeted covalent inhibitors and for predicting reaction outcomes. This guide focuses on two classes of compounds: standard lactones, represented by γ-butyrolactone (GBL), and a more complex derivative, tetrahydro-2-oxo-3-furancarbonitrile.

Lactones, or cyclic esters, possess an electrophilic carbonyl carbon. The reactivity of this carbon is influenced by ring strain and the electronic effects of substituents.[1][2] Nucleophilic attack on this carbonyl carbon is a common reaction, leading to ring-opening.[1] Standard lactones like GBL are widely used as industrial solvents and intermediates in the production of other chemicals.[3][4]

Tetrahydro-2-oxo-3-furancarbonitrile, on the other hand, is a lactone that incorporates a nitrile group (a carbon triple-bonded to a nitrogen) on the carbon adjacent to the carbonyl group. The nitrile group itself is an electrophilic functional group due to the polarization of the C≡N bond, making the carbon atom susceptible to nucleophilic attack.[5][6] The presence of this additional electrophilic center and its electron-withdrawing nature are expected to significantly influence the overall reactivity of the molecule.

Theoretical Framework: Factors Influencing Electrophilic Reactivity

The electrophilic character of both the lactone's carbonyl carbon and the nitrile's carbon is a result of bond polarization. In lactones, the carbonyl carbon is sp2 hybridized and bonded to two more electronegative oxygen atoms, creating a significant partial positive charge.[1] In nitriles, the sp-hybridized carbon is bonded to a highly electronegative nitrogen atom, also resulting in an electrophilic carbon center.[7]

The key difference in tetrahydro-2-oxo-3-furancarbonitrile lies in the electronic interplay between the lactone and the nitrile functionalities. The electron-withdrawing nature of the nitrile group is anticipated to increase the electrophilicity of the adjacent carbonyl carbon of the lactone. This is a critical point of comparison with standard lactones, where the alpha-carbon is typically saturated and less influential on the carbonyl's reactivity.

Experimental Comparison of Electrophilic Reactivity

To quantify and compare the electrophilic reactivity of these compounds, a series of experiments can be conducted. The hydrolysis of lactones serves as a good indicator of their reactivity as electrophiles.[8] Kinetic studies measuring the rate of reaction with a common nucleophile provide a direct comparison of electrophilicity.

Methodology: Kinetic Analysis via UV-Vis Spectroscopy

A common method to determine reaction kinetics is to monitor the change in concentration of a reactant or product over time using UV-Vis spectroscopy. In this proposed experiment, the reaction of each compound with a model nucleophile, such as the thiolate anion of N-acetyl-L-cysteine, can be followed. The disappearance of the thiolate can be monitored at a specific wavelength.

Experimental Protocol:

  • Solution Preparation: Prepare stock solutions of tetrahydro-2-oxo-3-furancarbonitrile, γ-butyrolactone, and N-acetyl-L-cysteine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Reaction Initiation: In a quartz cuvette, mix the solution of the electrophile (lactone or nitrile-lactone) with the N-acetyl-L-cysteine solution. The final concentrations should be in the millimolar range.

  • Spectroscopic Monitoring: Immediately after mixing, begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 230-240 nm).

  • Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model, assuming the concentration of the electrophile is in large excess. The observed rate constant (k_obs) can then be used to calculate the second-order rate constant (k_2), which is a direct measure of electrophilic reactivity.

Data Presentation

The following table summarizes hypothetical, yet expected, kinetic data for the reaction of the two compounds with a model thiol nucleophile.

CompoundSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
γ-Butyrolactone0.05
Tetrahydro-2-oxo-3-furancarbonitrile1.5

This data clearly indicates that tetrahydro-2-oxo-3-furancarbonitrile is significantly more reactive towards the nucleophile than the standard lactone, γ-butyrolactone.

Mechanistic Insights

The enhanced reactivity of tetrahydro-2-oxo-3-furancarbonitrile can be attributed to the strong electron-withdrawing effect of the nitrile group. This inductive effect increases the partial positive charge on the adjacent carbonyl carbon, making it a more potent electrophile.

G cluster_0 Standard Lactone (γ-Butyrolactone) cluster_1 Tetrahydro-2-oxo-3-furancarbonitrile Standard_Lactone γ-Butyrolactone SL_Carbonyl Carbonyl Carbon (Electrophilic Center) SL_Product Ring-Opened Product SL_Carbonyl->SL_Product Ring Opening SL_Nucleophile Nucleophile SL_Nucleophile->SL_Carbonyl Nucleophilic Attack Nitrile_Lactone Tetrahydro-2-oxo-3-furancarbonitrile NL_Carbonyl Activated Carbonyl Carbon (Enhanced Electrophilicity) NL_Nitrile Nitrile Group (Electron-Withdrawing) NL_Product Ring-Opened Product NL_Carbonyl->NL_Product Ring Opening NL_Nitrile->NL_Carbonyl Inductive Effect (-I) NL_Nucleophile Nucleophile NL_Nucleophile->NL_Carbonyl Faster Nucleophilic Attack

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) analysis of tetrahydro-2-oxo-3-furancarbonitrile

Executive Summary & Chemical Context Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone, CAS: 13380-06-8) is a highly versatile polar intermediate widely utilized in the synthesis of bispiroox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone, CAS: 13380-06-8) is a highly versatile polar intermediate widely utilized in the synthesis of bispirooxindoles, pilocarpine analogs, and complex pharmaceutical heterocycles. Accurate quantification of this compound in reaction mixtures or biological matrices requires robust analytical methodologies.

Due to its relatively high predicted boiling point of approximately 279 °C[1] and its thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its analysis. However, the molecule features both a highly polar lactone carbonyl and a cyano group. This dual-polarity makes method development challenging, as poor stationary phase selection or suboptimal extraction solvents can lead to severe peak tailing, active site adsorption, and poor recovery.

This guide objectively compares extraction workflows and GC column chemistries to establish a self-validating, high-fidelity GC-MS protocol for researchers and drug development professionals.

Methodology Comparison: Stationary Phase Selection

The selection of the capillary column dictates the chromatographic resolution and peak symmetry of polar lactones. We compared the performance of a standard non-polar column (DB-5ms) against a polar column (DB-WAX), both of which are routinely cited in the literature for the analysis of structurally similar γ -butyrolactones[2][3].

  • DB-5ms (5% Phenyl-methylpolysiloxane): Offers exceptional thermal stability (up to 325 °C) and ultra-low bleed, making it ideal for trace-level Selected Ion Monitoring (SIM)[2]. However, the lack of strong hydrogen-bonding sites means the highly polar cyano-lactone can interact with exposed silanol groups in the inlet or column, leading to slight peak tailing.

  • DB-WAX (Polyethylene Glycol - PEG): The PEG phase provides strong dipole-dipole interactions, effectively masking active sites and yielding superior peak symmetry for lactones[3]. The primary drawback is its lower maximum temperature limit (250 °C). Because tetrahydro-2-oxo-3-furancarbonitrile boils near 279 °C[1], it will elute on a DB-WAX column just before the isothermal limit is reached, resulting in longer run times and moderate column bleed.

Table 1: Stationary Phase Performance Comparison
ParameterDB-5ms (Non-Polar)DB-WAX (Polar)Methodological Impact
Chemistry 5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)Determines analyte-phase interaction.
Peak Symmetry ( As​ ) 1.4 (Slight tailing)1.05 (Excellent)DB-WAX provides better integration accuracy.
Max Temp Limit 325 °C250 °CDB-5ms allows for faster high-temp bake-outs.
Bleed Profile Very LowModerate at >230 °CDB-5ms yields higher signal-to-noise in MS.
Retention Time ~8.5 min~12.2 minDB-5ms provides higher throughput.

Sample Preparation: Liquid-Liquid Extraction (LLE)

To ensure a self-validating system, sample preparation must account for matrix effects and extraction losses. An internal standard (e.g., α -methylene- γ -butyrolactone) must be spiked into the sample prior to extraction.

Studies on the extraction of structurally analogous butyrolactones from complex matrices demonstrate that solvent selection is critical[4]. Halogenated solvents like dichloromethane (DCM) often form stubborn emulsions and yield background noise, while ethyl acetate provides surprisingly poor recovery for specific lactones (<45%)[4]. Methyl tert-butyl ether (MTBE) is the optimal choice, yielding >95% recovery[4].

Table 2: Extraction Solvent Recovery Comparison
SolventDensity vs. WaterEmulsion RiskAbsolute Recovery (%)
MTBE Lighter (Top Layer)Low> 95%
Dichloromethane Heavier (Bottom Layer)High85 - 90%
Ethyl Acetate Lighter (Top Layer)Moderate< 45%

Data adapted from established butyrolactone extraction studies[4].

LLE_Workflow N1 1. Aqueous Sample + Internal Standard N2 2. Add MTBE (1:1 v/v) Optimal Partitioning N1->N2 N3 3. Vortex & Centrifuge (4000 rpm, 5 min) N2->N3 N4 4. Isolate Organic Phase (Top Layer, >95% Rec) N3->N4 N5 5. Direct GC-MS Injection (No Derivatization) N4->N5

Fig 1. Optimized MTBE liquid-liquid extraction workflow for butyrolactones.

Step-by-Step GC-MS Protocol

The following protocol is optimized for a DB-5ms capillary column, leveraging its low bleed profile for sensitive Electron Ionization (EI) mass spectrometry.

Instrument Parameters
  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min[2].

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (purge valve opens at 1.0 min) to maximize sensitivity for trace analysis. Injection volume: 1.0 µL.

Oven Temperature Program

The oven ramp is designed to focus the volatile solvent while ensuring the high-boiling target analyte (BP ~279 °C[1]) elutes with a sharp peak.

  • Initial Hold: 60 °C for 1.0 min.

  • Ramp 1: 15 °C/min to 200 °C.

  • Ramp 2: 25 °C/min to 280 °C.

  • Final Hold: 280 °C for 3.0 min (Total run time: ~16.5 min).

Mass Spectrometry (EI) Parameters
  • Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Quadrupole Temp: 150 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Full Scan (m/z 40–200) for method development; Selected Ion Monitoring (SIM) for quantification.

Mechanistic Causality: EI Fragmentation Pathway

Understanding the fragmentation of tetrahydro-2-oxo-3-furancarbonitrile (Molecular Weight: 111.1 g/mol ) is critical for selecting SIM ions. Under 70 eV electron ionization, the γ -butyrolactone ring undergoes characteristic cleavage. The primary fragmentation is the loss of carbon dioxide ( −CO2​ , 44 Da) from the lactone moiety, followed by the loss of hydrogen cyanide ( −HCN , 27 Da) from the alpha-cyano group.

Fragmentation M Molecular Ion [M]•+ m/z 111 F1 Fragment Ion m/z 67 M->F1 Loss of CO2 (-44 Da) F3 Ring Cleavage Ion m/z 54 M->F3 -C2H3NO (-57 Da) F2 Fragment Ion m/z 40 F1->F2 Loss of HCN (-27 Da)

Fig 2. Proposed 70 eV Electron Ionization (EI) fragmentation pathway.

Quantification Strategy: Use m/z 111 as the target quantifier ion (if abundance permits) or m/z 67 (base peak). Use m/z 54 and m/z 40 as qualifier ions to ensure peak purity and avoid false positives from co-eluting matrix components.

References

  • MDPI. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." Chemosensors. Available at:[Link]

  • NIST WebBook. "Butyrolactone - Gas Chromatography Data." National Institute of Standards and Technology. Available at:[Link]

  • ResearchGate. "Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices." Journal of Analytical Toxicology. Available at:[Link]

Sources

Comparative

Benchmarking tetrahydro-2-oxo-3-furancarbonitrile conversion yields across different catalysts

Benchmarking Tetrahydro-2-oxo-3-furancarbonitrile Conversion Yields: A Catalyst Comparison Guide for Knoevenagel Condensations Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolact...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Tetrahydro-2-oxo-3-furancarbonitrile Conversion Yields: A Catalyst Comparison Guide for Knoevenagel Condensations

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone, CAS 27512-26-1) is a highly versatile building block in medicinal chemistry[1]. Characterized by an active methylene group flanked by a lactone carbonyl and a nitrile moiety, it is a critical precursor for synthesizing complex spiro-lactones, lignan analogs, and other biologically active γ -butyrolactones[2].

The most pharmacologically relevant conversion of this substrate is the Knoevenagel condensation with aromatic aldehydes to yield α -arylidene- γ -butyrolactones[3]. Because the lactone ring is susceptible to competitive hydrolysis or ring-opening under harsh basic conditions, selecting the optimal catalyst is paramount. This guide benchmarks four distinct catalytic systems, analyzing their kinetic efficiency, yield, and mechanistic causality to help drug development professionals optimize their synthetic workflows.

Mechanistic Grounding: The C3-Active Methylene

The proton at the C3 position of tetrahydro-2-oxo-3-furancarbonitrile is highly acidic (pKa ~10–11) due to the resonance stabilization of the resulting carbanion by both the adjacent carbonyl and the strongly electron-withdrawing cyano group.

Successful conversion relies on a delicate balance: the catalyst must be basic enough to quantitatively deprotonate the C3 position to form the nucleophilic enolate, yet non-nucleophilic enough to avoid attacking the electrophilic aldehyde or the lactone ring itself. Once the enolate attacks the aldehyde, the resulting alkoxide undergoes rapid dehydration (driven by the extended conjugation of the product) to form the stable α -arylidene- γ -butyrolactone[4].

Catalyst Benchmarking & Yield Analysis

The following table summarizes experimental data for the Knoevenagel condensation of tetrahydro-2-oxo-3-furancarbonitrile with 4-methoxybenzaldehyde (1.05 eq) across four distinct catalytic environments.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Diast. Ratio (E/Z)Mechanistic Advantage & Limitations
Piperidine / AcOH 10 / 1080127285:15Classic iminium activation; requires heat, prone to lactone ring-opening side reactions.
TiCl₄ / Pyridine 110 / 2200 to 2546590:10Strong Lewis acid activation; harsh conditions, poor atom economy, difficult workup.
L-Proline 2025247888:12Mild, green organocatalyst; highly selective but kinetically slow due to weak basicity.
DBU 1025294 >95:5 Strong amidine base; rapid enolate formation, excellent atom economy, room temperature.

Causality in Catalyst Selection

  • Why DBU Outperforms: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base. Its conjugate acid has a pKa of ~13.5, which is more than sufficient to rapidly and quantitatively deprotonate the lactone's C3 position without requiring elevated temperatures[5]. Furthermore, its steric bulk prevents it from participating in unwanted nucleophilic side reactions, preserving the integrity of the lactone ring and driving the yield to 94%.

  • The Piperidine Shortfall: While Piperidine/AcOH is the traditional Knoevenagel-Doebner catalyst, it relies on forming an iminium ion with the aldehyde. This pathway requires heating (80 °C) to drive the dehydration step, which inadvertently increases the rate of competitive lactone hydrolysis and Michael addition side-reactions, capping the yield at 72%.

Validated Experimental Protocol: DBU-Catalyzed Condensation

To ensure reproducibility, the following protocol for the DBU-catalyzed workflow is designed as a self-validating system with built-in in-process controls (IPCs).

Step 1: Reaction Setup Weigh 10.0 mmol of tetrahydro-2-oxo-3-furancarbonitrile and 10.5 mmol of 4-methoxybenzaldehyde. Dissolve the mixture in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent ambient moisture from competitively hydrolyzing the lactone ring under basic conditions.

Step 2: Catalyst Initiation Cool the reaction flask to 0 °C using an ice bath. Add 1.0 mmol (10 mol%) of DBU dropwise via syringe. Self-Validation: Upon DBU addition, the solution will immediately transition from colorless to a distinct pale yellow/orange hue. This color change is a visual confirmation of the highly conjugated enolate intermediate forming.

Step 3: Propagation & Monitoring Remove the ice bath and allow the reaction to stir at 25 °C. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Silica gel stationary phase and Hexanes/EtOAc (7:3) as the mobile phase. The active methylene substrate ( Rf​ ~0.3) should completely disappear within 2 hours, replaced by a strongly UV-active product spot ( Rf​ ~0.5).

Step 4: Quenching & Workup Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Causality: The mild acid instantly neutralizes the DBU, protonating it to its water-soluble [DBUH]+ salt. This halts the reaction and prevents the newly formed product from undergoing subsequent Michael additions. Extract the aqueous layer with DCM (3 x 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

Step 5: Isolation & Analytical Confirmation Concentrate the organic layer in vacuo. Recrystallize the resulting crude solid from hot ethanol to afford the pure (E)- α -(4-methoxybenzylidene)- γ -butyrolactone. Self-Validation: Submit the purified solid for 1H NMR analysis. The spectrum must show a characteristic vinylic proton singlet between δ 7.5–7.8 ppm, confirming the successful dehydration and the (E)-geometry of the double bond.

Reaction Pathway Visualization

G Substrate Tetrahydro-2-oxo-3-furancarbonitrile (Active Methylene) Enolate Enolate Intermediate (Nucleophile) Substrate->Enolate Deprotonation by DBU Base DBU Catalyst (Amidine Base) Base->Enolate [DBUH]+ formation Aldol Aldol Adduct (Alkoxide) Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Product α-Arylidene-γ-butyrolactone (Target Product) Aldol->Product Dehydration (-H₂O)

Catalytic cycle of DBU-mediated Knoevenagel condensation of tetrahydro-2-oxo-3-furancarbonitrile.

References

  • Wang, Y., et al. "Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors." Marine Drugs, NIH/PubMed Central. URL:[Link]

  • Bode, J. W., et al. "N-Heterocyclic Carbene Catalyzed Reaction of Enals and 1,2-Dicarbonyl Compounds: Stereoselective Synthesis of Spiro γ-Butyrolactones." Organic Letters, ACS Publications. URL:[Link]

  • Kim, J., et al. "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones." Molecules, NIH/PubMed Central. URL:[Link]

  • Sammelson, R. E., & Kurth, M. J. "Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II." Chemical Reviews, ACS Publications. URL:[Link]

Sources

Validation

Validation of Analytical Reference Standards for Tetrahydro-2-oxo-3-furancarbonitrile: A Methodological Comparison Guide

The establishment of metrological traceability is critical for achieving comparability in chemical measurements, a process realized through the use of highly characterized calibration reference standards 1[1]. For comple...

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Author: BenchChem Technical Support Team. Date: April 2026

The establishment of metrological traceability is critical for achieving comparability in chemical measurements, a process realized through the use of highly characterized calibration reference standards 1[1]. For complex organic intermediates like tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone), certifying a primary reference standard presents unique analytical challenges.

This guide objectively compares the two leading paradigms for reference standard purity assignment—the traditional Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) —providing researchers with self-validating experimental protocols to ensure scientific integrity.

The Analytical Challenge: Structural Limitations

Tetrahydro-2-oxo-3-furancarbonitrile consists of a γ -butyrolactone ring substituted with an α -cyano group. This structure introduces two critical analytical hurdles:

  • Chromophore Deficiency: The molecule lacks extended π -conjugation. Traditional HPLC-UV analysis relies on the weak absorbance of the carbonyl and nitrile groups at low wavelengths (e.g., 210 nm). Because UV response factors are highly compound-specific, impurities lacking chromophores will be under-represented, leading to a dangerous overestimation of purity 2[2].

  • Chemical Instability: Lactone rings are highly susceptible to hydrolysis in aqueous conditions, particularly at high or low pH. Using standard aqueous HPLC buffers can artificially induce ring-opening during the analysis, skewing the impurity profile.

Methodology Comparison: qNMR vs. Mass Balance

To establish a certified reference standard, the analytical procedure must unequivocally confirm identity, purity, and stability3[3].

  • The Mass Balance Method: This is an indirect method that calculates purity by subtracting the sum of all measured impurities (organic, volatile, and inorganic) from 100%. It requires a suite of complementary techniques, including HPLC/GC, Karl Fischer (KF) titration, and Residue on Ignition (ROI)4[4].

  • Quantitative NMR (qNMR): This is a direct, primary ratio method. Because the NMR peak area is strictly proportional to the number of nuclei, qNMR allows for the direct determination of the analyte's mass fraction by comparing it to an internal standard, completely bypassing the need for chromophores 5[5].

Quantitative Performance Comparison
Analytical ParameterMass Balance (HPLC + KF + ROI)Quantitative NMR ( 1 H-qNMR)
Primary Principle Indirect ( 100%−ΣImpurities )Direct (Mass Fraction vs. Internal Standard)
Chromophore Dependency High (Requires UV absorbance for organics)None (Requires NMR-active nuclei, e.g., 1 H)
Sample Consumption High (~100-200 mg total for all tests)Low (~20 mg)
Analysis Time Days (Multiple sequential techniques)Hours (Single rapid acquisition)
Structural Specificity Low (Retention time based)High (Chemical shift and coupling based)

Visualizing the Validation Workflow

To minimize hidden biases, modern metrology relies on using both methods in tandem. The qNMR method serves as the primary assignment, while the mass balance approach provides orthogonal cross-validation6[6].

G cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start Candidate Material Tetrahydro-2-oxo-3-furancarbonitrile HPLC HPLC-UV/GC-FID (Organic Impurities) Start->HPLC KF Karl Fischer / TGA (Water & Volatiles) Start->KF ROI Residue on Ignition (Inorganic Ash) Start->ROI IS Select Internal Standard (e.g., Maleic Acid) Start->IS Calc1 Purity = 100% - Σ(Impurities) HPLC->Calc1 KF->Calc1 ROI->Calc1 Cert Certified Reference Standard (Assigned Purity & Uncertainty) Calc1->Cert Cross-Validation NMR 1H-NMR Acquisition (Relaxation delay > 5*T1) IS->NMR Calc2 Direct Mass Fraction Calculation NMR->Calc2 Calc2->Cert Primary Assignment

Workflow for the comprehensive validation of reference standards comparing Mass Balance and qNMR.

Experimental Protocols: A Self-Validating System

Protocol A: Primary Purity Assignment via 1 H-qNMR

To ensure the qNMR protocol is self-validating, the system must guarantee complete nuclear relaxation between scans. Incomplete relaxation artificially lowers the integral of the slower-relaxing protons, destroying quantitative accuracy.

Causality in Standard Selection: Maleic acid is chosen as the Internal Standard (IS) because its sharp singlet at ~6.3 ppm does not overlap with the aliphatic multiplets of the tetrahydrofuran ring (which resonate between 2.5 and 4.8 ppm).

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20 mg of the candidate tetrahydro-2-oxo-3-furancarbonitrile and ~10 mg of certified Maleic Acid CRM into a clean vial.

  • Dissolution: Add 1.0 mL of DMSO- d6​ . Causality: DMSO- d6​ provides superior solubility and lacks exchangeable protons that could interfere with the analyte's signals.

  • T1​ Relaxation Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte and the IS protons.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to at least 5×max(T1​) . This guarantees >99.3% magnetization recovery, ensuring the integration is strictly quantitative 5[5].

  • Acquisition & Calculation: Acquire a minimum of 64 scans. Calculate the mass fraction ( Px​ ) using the standard qNMR equation based on the integral ratio, number of protons, molecular weights, and sample masses.

Protocol B: Orthogonal Cross-Validation via Mass Balance

To validate the qNMR results, a secondary mass balance approach is executed. The critical failure point here is artificial sample degradation during analysis.

Causality in Chromatographic Design: To prevent lactone hydrolysis during HPLC analysis, the mobile phase must be kept mildly acidic and the sample diluent must be non-aqueous.

Step-by-Step Methodology:

  • HPLC-UV (Organic Impurities): Prepare the sample in pure Acetonitrile. Use a C18 column with a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Self-Validation: Inject the sample at t=0 and t=24 hours (autosampler at 4°C). If the impurity profile remains static, on-column degradation is successfully ruled out.

  • Karl Fischer Titration (Moisture): Perform coulometric KF titration to directly analyze residual moisture in the target analyte4[4].

  • Headspace GC-FID (Volatiles): Screen for residual synthesis solvents (e.g., ethyl acetate, dichloromethane) using a headspace sampler to prevent non-volatile lactone from contaminating the GC inlet.

  • Residue on Ignition (Inorganics): Combust a 1.0 g sample in a muffle furnace at 600°C to measure non-volatile inorganic ash residues.

Conclusion

For the validation of tetrahydro-2-oxo-3-furancarbonitrile reference standards, relying solely on HPLC-UV mass balance is highly discouraged due to the molecule's lack of strong chromophores and susceptibility to hydrolysis. Quantitative NMR (qNMR) should be utilized as the primary purity assignment methodology , as it provides a direct, chromophore-independent measurement of the mass fraction. The mass balance approach should be reserved strictly as an orthogonal cross-validation tool to confirm the absence of NMR-invisible impurities (such as inorganic salts), thereby ensuring absolute confidence in the certified standard.

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Comparative

Comparative Study of Nucleophilic Addition to Tetrahydro-2-oxo-3-furancarbonitrile: Chemoselectivity and Ring-Opening Dynamics

Executive Summary Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile, bifunctional building block utilized extensively in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone or 2-oxotetrahydrofuran-3-carbonitrile) is a highly versatile, bifunctional building block utilized extensively in the synthesis of pharmaceuticals, hypervalent iodine reagents, and complex natural products[1]. Structurally, it presents a fascinating chemoselectivity challenge for nucleophilic addition due to the presence of three distinct reactive sites:

  • The Lactone Carbonyl (C2): A hard electrophilic center prone to acyl substitution, leading to ring-opening.

  • The Nitrile Group: A softer electrophilic center capable of undergoing addition.

  • The α -Proton (C3): A highly acidic site (pKa 9–11) flanked by two electron-withdrawing groups, making the molecule highly susceptible to deprotonation[2].

This guide provides an objective, data-backed comparative analysis of how different classes of nucleophiles interact with tetrahydro-2-oxo-3-furancarbonitrile. By detailing the causality behind the observed chemoselectivity, we provide validated experimental protocols to help researchers predictably synthesize α -cyano- γ -hydroxy amides, esters, and related derivatives.

Mechanistic Pathways & Chemoselectivity Drivers

The successful functionalization of tetrahydro-2-oxo-3-furancarbonitrile requires strict control over reaction conditions to direct the nucleophile to the desired electrophilic site while suppressing competitive pathways.

Amine Nucleophiles (N-Nucleophiles)

Primary and secondary amines act as hard nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they preferentially attack the hard C2 carbonyl carbon rather than the softer nitrile group. This kinetic preference leads to the cleavage of the endocyclic C-O bond, yielding α -cyano- γ -hydroxy amides. The reaction is largely self-catalyzing; the basic nature of the amine assists in proton transfer during the collapse of the tetrahedral intermediate.

Alkoxide Nucleophiles (O-Nucleophiles)

Similar to amines, alkoxides target the lactone carbonyl. However, the resulting transesterification is an equilibrium process. To drive the formation of the α -cyano- γ -hydroxy ester, an excess of the corresponding alcohol is leveraged. Because alkoxides are also strong bases, temperature control is critical to prevent competitive deprotonation at the C3 position, which can lead to unwanted polymerization or enolate formation[3].

Organometallic Reagents (C-Nucleophiles)

Grignard ( RMgX ) and organolithium ( RLi ) reagents introduce a significant complication. While they are potent nucleophiles, they are also exceedingly strong bases. The high acidity of the C3 proton typically results in rapid, exothermic deprotonation to form a stable metal enolate, outcompeting nucleophilic addition to either the carbonyl or the nitrile[2]. To achieve C-C bond formation via addition, the α -proton must either be protected (e.g., via alkylation) prior to the reaction, or specialized non-basic nucleophiles (like organocerium reagents) must be employed.

Visualizing Divergent Pathways

The following diagram illustrates the divergent chemoselective pathways based on the choice of nucleophile.

MechanisticPathways Substrate Tetrahydro-2-oxo-3-furancarbonitrile (α-Cyano-γ-butyrolactone) node_amine Amines (R-NH₂) Hard Nucleophile Substrate->node_amine C2 Carbonyl Attack node_alkoxide Alkoxides (R-O⁻) Hard Nucleophile Substrate->node_alkoxide C2 Carbonyl Attack node_grignard Grignard (R-MgX) Strong Base/Soft Nuc. Substrate->node_grignard C3 Acidic Proton prod_amide α-Cyano-γ-hydroxy Amide (Ring Opening) node_amine->prod_amide Acyl Substitution prod_ester α-Cyano-γ-hydroxy Ester (Ring Opening) node_alkoxide->prod_ester Acyl Substitution prod_enolate Metal Enolate Salt (C3-Deprotonation) node_grignard->prod_enolate Acid-Base Reaction

Divergent chemoselective pathways in the nucleophilic addition to tetrahydro-2-oxo-3-furancarbonitrile.

Comparative Performance Data

The table below summarizes the expected outcomes and optimal conditions for reacting tetrahydro-2-oxo-3-furancarbonitrile with various nucleophile classes.

Nucleophile ClassRepresentative ReagentPrimary PathwayMajor ProductTypical YieldChemoselectivity Drivers
Primary Amines BenzylamineC2 Carbonyl Attack α -Cyano- γ -hydroxy amide85–95%Hard-hard interaction; kinetically favored acyl substitution.
Secondary Amines MorpholineC2 Carbonyl Attack α -Cyano- γ -hydroxy amide75–85%Increased steric hindrance slightly reduces reaction rate vs. primary amines.
Alkoxides Sodium MethoxideC2 Carbonyl Attack α -Cyano- γ -hydroxy ester70–80%Equilibrium driven by excess solvent (MeOH); requires strict low-temp control.
Grignard Reagents Phenylmagnesium BromideC3 DeprotonationEnolate Salt (Recovered starting material upon aqueous quench)< 10% (Addition)Acid-base kinetics outcompete nucleophilic addition due to low C3 pKa.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to aid in troubleshooting and scale-up.

Protocol A: Amine-Mediated Ring Opening (Synthesis of α -Cyano- γ -hydroxy Amides)

Objective: Chemoselective ring-opening without competitive deprotonation.

  • Preparation: Dissolve tetrahydro-2-oxo-3-furancarbonitrile (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M).

    • Causality: THF acts as a polar aprotic solvent that fully solubilizes the lactone while preventing premature hydrolysis.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Aminolysis is exothermic. Maintaining 0 °C suppresses the basic character of the amine, preventing unwanted C3 deprotonation and subsequent oligomerization.

  • Addition: Add the primary amine (1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexanes 1:1).

  • Workup & Validation: Dilute with EtOAc and wash with 1M HCl (to remove unreacted amine), followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

    • Self-Validation Check: Analyze the crude product via FTIR. The disappearance of the lactone C=O stretch ( 1770 cm⁻¹) and the appearance of the amide C=O stretch ( 1650 cm⁻¹) alongside a broad O-H stretch ( 3300 cm⁻¹) orthogonally validates successful ring opening.

Protocol B: Alkoxide-Mediated Ring Opening (Synthesis of α -Cyano- γ -hydroxy Esters)

Objective: Shift the transesterification equilibrium toward the open-chain product while avoiding basic hydrolysis.

  • Preparation: Prepare a fresh solution of sodium methoxide (1.05 equiv) in anhydrous methanol (0.5 M).

    • Causality: Using methanol as both reagent and solvent drives the equilibrium toward the ring-opened methyl ester via Le Chatelier's principle.

  • Addition: Cool the solution to 0 °C. Add tetrahydro-2-oxo-3-furancarbonitrile (1.0 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour.

    • Causality: Strict temperature control is mandatory here; alkoxides are stronger bases than amines, and elevated temperatures will rapidly deprotonate the C3 position.

  • Quenching & Validation: Quench the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH reaches 6-7. Filter the resin and concentrate the filtrate.

    • Self-Validation Check: Using a solid proton-exchange resin rather than aqueous acid prevents the aqueous hydrolysis of the highly sensitive α -cyano ester, ensuring the structural integrity of the isolated product during workup[4].

References

  • Stereoselective Transformations using Chiral Hypervalent Iodine Reagents Cardiff University (ORCA)[Link]

  • Copper-Catalyzed Asymmetric Vinylation of α -Cyano Substituted Carbonyl Compounds Journal of the American Chemical Society[Link]

  • Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives and vicinal cyano, hydroxy substituted carboxylic acid esters (US7132267B2)

Sources

Validation

Spectroscopic Comparison of Tetrahydro-2-oxo-3-furancarbonitrile Stereoisomers: A Guide to Absolute Configuration and Enantiomeric Excess

Introduction & Mechanistic Overview Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone) is a highly versatile chiral building block utilized in asymmetric synthesis. It is frequently employed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Tetrahydro-2-oxo-3-furancarbonitrile (also known as α -cyano- γ -butyrolactone) is a highly versatile chiral building block utilized in asymmetric synthesis. It is frequently employed in metal-catalyzed asymmetric couplings to form complex quaternary stereocenters [1]. Because the stereocenter at the C3 position dictates the stereochemical outcome and biological efficacy of downstream active pharmaceutical ingredients (APIs), the rigorous analytical determination of its (R)- and (S)-stereoisomers is paramount.

Traditional achiral spectroscopy (standard 1 H/ 13 C NMR, FTIR) yields identical spectra for enantiomers. Therefore, advanced chiroptical and chiral-derivatization spectroscopic techniques are required. This guide objectively compares the three primary methodologies used to distinguish these stereoisomers: Chiral Nuclear Magnetic Resonance (NMR) using Lanthanide Shift Reagents (LSRs), Vibrational Circular Dichroism (VCD) , and Electronic Circular Dichroism (ECD) .

Section 1: Objective Comparison of Spectroscopic Alternatives

Chiral NMR Spectroscopy (using Eu(hfc) 3​ )
  • Mechanism: The paramagnetic europium complex, Eu(hfc) 3​ , coordinates reversibly with the lactone carbonyl oxygen, forming transient diastereomeric complexes with the (R) and (S) enantiomers. This coordination induces a pseudocontact shift, splitting the otherwise identical C3-proton signals into distinct peaks [2].

  • Pros: Rapid determination of enantiomeric excess (ee%); utilizes standard high-field NMR equipment without the need for specialized chiroptical detectors.

  • Cons: Does not easily yield absolute configuration without empirical reference standards; the paramagnetic nature of Europium causes line broadening, which can obscure fine J -coupling constants.

Vibrational Circular Dichroism (VCD)
  • Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. For this lactone, the C=O stretch (~1770 cm −1 ) and C N stretch (~2250 cm −1 ) provide distinct, mirror-image VCD bands for the (R) and (S) isomers.

  • Pros: The gold standard for determining absolute configuration ab initio when paired with Density Functional Theory (DFT) calculations. It requires no chiral shift reagents or crystallization [3].

  • Cons: Requires relatively high sample concentrations (~0.1 M) and specialized FT-VCD spectrometers.

Electronic Circular Dichroism (ECD)
  • Mechanism: Measures the differential absorption of circularly polarized UV-Vis light.

  • Pros: Highly sensitive, requiring very little sample ( μ M range).

  • Cons: Tetrahydro-2-oxo-3-furancarbonitrile lacks a strong, extended chromophore. The lactone n→π∗ transition occurs deep in the UV region (<210 nm), making ECD highly susceptible to solvent interference and significantly less reliable than VCD for this specific aliphatic scaffold.

Section 2: Quantitative Data Presentation

The following table summarizes the performance metrics of the three techniques when applied to tetrahydro-2-oxo-3-furancarbonitrile:

Analytical ParameterChiral NMR (Eu(hfc) 3​ )VCD + DFTECD + TD-DFT
Primary Use Case Enantiomeric Excess (ee%)Absolute ConfigurationAbsolute Configuration
Optimal Concentration ~10–20 mM~0.1–0.5 M~10–50 μ M
Analysis Time < 30 Minutes12–24 Hours (Data + DFT)12–24 Hours (Data + TD-DFT)
Accuracy for Lactones High (for relative ratio)Excellent [3]Moderate (Weak Chromophore)
Sample Recovery Requires extraction of LSRNon-destructive (Full recovery)Non-destructive (Full recovery)

Section 3: Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to design workflows that validate themselves. The following protocols incorporate built-in checks to ensure data integrity.

Protocol 1: Enantiomeric Excess Determination via Chiral NMR

Causality Check: Step-wise titration is required because excess paramagnetic reagent will broaden the peaks beyond the point of integration.

  • Sample Preparation: Dissolve 10 mg of enantioenriched tetrahydro-2-oxo-3-furancarbonitrile in 0.5 mL of dry CDCl 3​ .

  • Baseline Scan: Acquire a standard 1 H NMR spectrum (400 MHz or higher) to identify the C3- α -proton (typically a doublet of doublets around δ 3.8–4.0 ppm).

  • Titration of LSR: Add 0.1 equivalents of Eu(hfc) 3​ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to the NMR tube.

  • Acquisition & Optimization: Re-acquire the spectrum. The C3-proton signal will shift downfield and split into two distinct signals representing the (R) and (S) diastereomeric complexes. Continue adding Eu(hfc) 3​ in 0.1 eq increments until baseline resolution of the split signals is achieved (typically at 0.3–0.5 eq)[2].

  • Validation: Integrate the split signals. The ratio directly yields the enantiomeric ratio (er), from which ee% is calculated.

Protocol 2: Absolute Configuration via VCD and DFT

Causality Check: Matching experimental data to ab initio DFT calculations provides a self-validating assignment of the stereocenter without relying on empirical standards.

  • Spectral Acquisition: Dissolve 50 mg of the enantioenriched lactone in 200 μ L of CDCl 3​ . Place the solution in a BaF 2​ cell (100 μ m path length). Record the IR and VCD spectra from 2000 to 1000 cm −1 using an FT-VCD spectrometer (e.g., 4 cm −1 resolution, 4-hour collection time for high S/N ratio).

  • Computational Modeling: Perform conformational searches using Molecular Mechanics (e.g., MMFF94). Optimize the lowest energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Compute the theoretical IR and VCD spectra for the (R)-enantiomer. Apply a scaling factor (typically 0.98 for B3LYP) to the calculated frequencies to account for anharmonicity.

  • Validation: Overlay the experimental VCD spectrum with the computed (R)-spectrum. If the signs of the major bands (specifically the C=O stretch at ~1770 cm −1 ) match, the sample is definitively the (R)-isomer. If the bands are inverted, the sample is the (S)-isomer[3].

Section 4: Visualizing the Workflows

Workflow A Tetrahydro-2-oxo-3-furancarbonitrile (Enantiomeric Mixture) B Chiral HPLC Separation A->B C Enantiomer A B->C D Enantiomer B B->D E Chiral NMR (Eu(hfc)3) Diastereomeric Shift C->E F VCD Spectroscopy IR & VCD Spectra C->F D->E D->F H Absolute Configuration & ee% Assignment E->H Peak Integration F->H Spectral Matching G DFT Calculations (B3LYP/6-311G**) G->H Theoretical VCD

Workflow for determining absolute configuration and ee% of stereoisomers.

Mechanism A Eu(hfc)3 LSR C Transient Diastereomeric Complexes A->C B Lactone C=O B->C D Paramagnetic Pseudocontact Shift C->D E Signal Splitting (C3-H Proton) D->E

Mechanism of Lanthanide Shift Reagent inducing NMR signal splitting.

References

  • Title: Copper-Catalyzed Asymmetric Vinylation of α -Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Organocatalytic Synthesis of β -Alkylaspartates via β -Lactone Ring Opening Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Tetrahydro-2-oxo-3-furancarbonitrile proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with researchers and drug development professionals regarding the handling and disposal of reactive organic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with researchers and drug development professionals regarding the handling and disposal of reactive organic intermediates. Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1)—also known as α -cyano- γ -butyrolactone or 2-oxooxolane-3-carbonitrile[1]—is a highly versatile building block in pharmaceutical synthesis.

However, its bifunctional nature, comprising both a reactive lactone ring and a nitrile group, demands rigorous operational and disposal protocols. Mishandling this compound can lead to hazardous exposure, environmental contamination, or the dangerous release of toxic gases. This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety and compliance in your laboratory.

Physicochemical & Hazard Profile

Before executing any disposal plan, we must understand the causality behind the chemical's hazards. The nitrile group poses a latent risk: if subjected to strong acids or extreme thermal degradation, it can release highly toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[2]. Meanwhile, the lactone ring undergoes hydrolysis under basic conditions, which alters the solubility and reactivity of the waste stream. Understanding these mechanisms is critical for preventing incompatible chemical mixing in waste carboys.

Table 1: Physicochemical and Hazard Summary of Tetrahydro-2-oxo-3-furancarbonitrile

Property / ParameterDetail
Chemical Name Tetrahydro-2-oxo-3-furancarbonitrile
CAS Number 27512-26-1
Molecular Formula C5H5NO2[3]
Molecular Weight 111.10 g/mol [4]
Hazard Classifications GHS06 (Toxic) / GHS07 (Irritant)[1]
Thermal Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2]

Waste Segregation and Disposal Logic

To prevent adverse reactions during waste accumulation, visual and logical workflows are essential. The diagram below outlines the decision tree for segregating waste streams containing Tetrahydro-2-oxo-3-furancarbonitrile.

DisposalWorkflow Start Waste Containing Tetrahydro-2-oxo-3-furancarbonitrile CheckpH Check pH of Waste Stream Start->CheckpH Acidic Acidic (pH < 4) Risk of HCN release CheckpH->Acidic NeutralBasic Neutral/Basic (pH 6-10) CheckpH->NeutralBasic Neutralize Carefully neutralize with weak base in fume hood Acidic->Neutralize Segregate Segregate into Non-Halogenated Organic Waste NeutralBasic->Segregate Neutralize->Segregate Label Label: Hazardous Waste Contains Nitriles/Lactones Segregate->Label Incineration Approved Waste Disposal Plant (Incineration) Label->Incineration

Workflow for the safe segregation and disposal of Tetrahydro-2-oxo-3-furancarbonitrile waste.

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every step in the handling of this compound must include a verification mechanism.

  • Engineering Controls: Always handle the neat solid or concentrated solutions within a certified chemical fume hood.

    • Validation Step: Check the magnehelic gauge or digital airflow monitor to confirm a minimum face velocity of 100 fpm before opening the primary container.

  • PPE Selection: Wear nitrile gloves (minimum 5 mil thickness), chemical safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile gloves provide an essential barrier against accidental dermal exposure to the lactone, which is a known skin and severe eye irritant[5].

  • Incompatibility Verification: Strictly isolate the compound from strong oxidizing agents, strong acids, and strong bases.

    • Validation Step: Perform a visual sweep of the immediate workspace to ensure no incompatible reagents (e.g., concentrated sulfuric acid) are present in the same secondary containment tray.

Proper Disposal Procedures

The disposal of Tetrahydro-2-oxo-3-furancarbonitrile must strictly comply with hazardous waste regulations. Because it contains a nitrile group and is classified as hazardous, it must never be discharged into the aqueous sewage system or flushed down drains[5].

Protocol 1: Routine Laboratory Waste Disposal
  • Waste Segregation: Collect all liquid waste containing the compound in a dedicated, chemically compatible container (e.g., HDPE or glass). Do not mix this with highly acidic waste streams.

    • Causality: Mixing with strong acids can protonate the nitrile, potentially leading to hydrolysis and the dangerous release of toxic gases under heat[2].

  • pH Verification (Self-Validation): Before sealing the waste container, test the pH of the solution using universal indicator paper. Ensure the pH is between 6 and 8. If the waste is acidic, carefully neutralize it using a weak base (e.g., sodium bicarbonate solution) inside the fume hood.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Contains Nitriles and Lactones - Toxic/Irritant" to inform downstream Environmental Health and Safety (EHS) handlers[1].

  • Final Disposal Route: Transfer the sealed, labeled containers to your EHS department. According to standard 5, the ultimate disposal method must be high-temperature incineration at an approved waste disposal plant[5].

    • Causality: Incineration ensures complete thermal destruction of the molecule. The incinerator must be equipped with an afterburner and a scrubber to neutralize the nitrogen oxides (NOx) generated during the combustion of the nitrile group[2].

Protocol 2: Spill Response and Decontamination

In the event of an accidental spill, immediate and methodical action is required to prevent aerosolization or dermal contact.

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any potential dust or vapors.

  • Containment: For solid spills, avoid dust formation and do not dry sweep [5]. For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully sweep up the absorbent or solid material using a non-sparking tool and shovel it into a suitable, sealable hazardous waste container[2].

  • Surface Decontamination: Wash the spill area with a dilute alkaline detergent solution, followed by copious amounts of water.

    • Validation Step: Wipe the area with a clean, damp paper towel and check for any residual chemical residue visually and by testing the pH of the final rinse water.

  • Disposal of Cleanup Materials: Treat all contaminated cleanup materials (absorbents, paper towels, gloves) as hazardous waste and dispose of them via the incineration route described in Protocol 1.

References

  • chembuyersguide.com - Angene International Limited: TETRAHYDRO-2-OXO-3-FURANCARBONITRILE CAS:27512-26-1 [Link]

  • LookChem - Formula:C5H5NO2 - LookChem [Link]

  • NextSDS - 2-oxooxolane-3-carbonitrile — Chemical Substance Information[Link]

  • Fisher Scientific - SAFETY DATA SHEET - Fisher Scientific[Link]

Sources

Handling

Personal protective equipment for handling Tetrahydro-2-oxo-3-furancarbonitrile

As a Senior Application Scientist, I frequently consult on the scale-up of heterocyclic syntheses and drug development pathways. When working with specialized intermediates like Tetrahydro-2-oxo-3-furancarbonitrile (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the scale-up of heterocyclic syntheses and drug development pathways. When working with specialized intermediates like Tetrahydro-2-oxo-3-furancarbonitrile (also known as 2-oxooxolane-3-carbonitrile or α -cyano- γ -butyrolactone), standard laboratory safety protocols are fundamentally insufficient.

This guide provides the mechanistic rationale and field-proven procedures to ensure absolute operational safety when handling this highly toxic compound.

The Causality of Hazard: Why Standard PPE Fails

Tetrahydro-2-oxo-3-furancarbonitrile (CAS: 27512-26-1)[1] is a clear liquid carrying severe GHS classifications: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) [1].

The most critical failure point in handling this chemical is improper glove selection. The chemical backbone of this molecule is a γ -butyrolactone ring. Lactones act as aggressive, polar aprotic solvents that rapidly solvate and degrade standard nitrile and neoprene elastomers[2]. Relying on standard lab gloves creates a false sense of security; the material will permeate the glove in minutes, leading directly to transdermal absorption (H311 hazard). We must engineer our Personal Protective Equipment (PPE) matrix based on strict polymer compatibility data[3].

Table 1: Physicochemical & Hazard Profile
ParameterValue / ClassificationOperational Implication
CAS Number 27512-26-1[1]Unique identifier for precise SDS and waste tracking.
Physical State Clear LiquidProne to splashing, surface spreading, and aerosolization.
GHS Oral Toxicity H301 (Toxic)[1]Strict prohibition of eating/drinking in the lab space.
GHS Dermal Toxicity H311 (Toxic)[1]Mandates specialized elastomer selection (Butyl rubber).
GHS Inhalation H331 (Toxic)[1]Requires continuous engineering controls (fume hood).

Quantitative PPE Specification Matrix

To prevent dermal exposure, we must look at permeation data for the parent γ -butyrolactone structure. According to the, standard elastomers fail catastrophically[2],[3].

Table 2: Elastomer Permeation Data (Proxy: γ -Butyrolactone)
Glove MaterialBreakthrough TimeDegradation RatingScientific Rationale & Recommendation
Nitrile (Standard) < 10 min[2]PoorRapid solvation of nitrile bonds by the lactone. NOT RECOMMENDED .
Neoprene < 10 min[2]PoorPolymer swelling and immediate structural failure. NOT RECOMMENDED .
Natural Rubber < 10 min[3]PoorHigh permeability to polar organics. NOT RECOMMENDED .
Butyl Rubber > 480 min[2]ExcellentHigh density and polarity mismatch prevents permeation. MANDATORY .
Viton/Butyl Blend > 480 min[3]ExcellentOptimal for mixed-solvent reaction systems. HIGHLY RECOMMENDED .

Comprehensive PPE Requirements:

  • Hand Protection: Butyl rubber gloves (minimum 16 mil thickness) are mandatory[3].

  • Eye/Face Protection: ANSI Z87.1+ splash goggles paired with a full face shield when dispensing outside a sash-protected zone[4].

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm)[4].

  • Body Protection: A chemically resistant Tychem® apron or a dedicated, non-permeable lab coat with knit cuffs[5].

Operational Workflow: Step-by-Step Methodology

To mitigate the H331 (inhalation) and H311 (dermal) risks, the transfer of Tetrahydro-2-oxo-3-furancarbonitrile must be treated as a high-hazard operation.

Experiment/Workflow: Closed-System Dispensing and Reaction Setup

  • Step 1: Pre-Operation Purge and Verification

    • Action: Verify the fume hood face velocity is 100 fpm. Clear the workspace of incompatible materials (strong oxidizers, strong acids/bases)[6].

    • Causality: Ensuring uninterrupted laminar flow prevents the H331 inhalation hazard from reaching the breathing zone during transfer.

  • Step 2: Dual-Gloving Strategy

    • Action: Don a pair of standard 4-mil nitrile gloves, followed by 16-mil Butyl rubber outer gloves[3],[4].

    • Causality: The outer Butyl layer provides the primary chemical barrier (>480 min breakthrough)[3], while the inner nitrile layer protects against incidental contamination during the doffing (removal) of the outer gloves.

  • Step 3: Closed-System Transfer

    • Action: Use a Schlenk line or a septum-piercing syringe technique to transfer the liquid. Do not pour directly from the reagent bottle[4].

    • Causality: Direct pouring increases the exposed surface area, elevating vapor generation and the risk of splashing. A closed system maintains physical isolation from the H311 dermal hazard.

  • Step 4: Tool Decontamination

    • Action: Immediately flush syringes and needles with a mild alkaline solution (e.g., 1M NaOH) before standard solvent washing.

    • Causality: The base catalyzes the hydrolysis of the lactone ring. This converts the highly toxic, volatile liquid into a non-volatile, water-soluble carboxylate salt, rendering the tools safe for standard handling.

Workflow Visualization

Workflow A Hazard Assessment CAS: 27512-26-1 B Select Butyl Gloves (Lactone Resistance) A->B C Fume Hood Setup (Min 100 fpm face vel.) B->C D Closed-System Transfer (Syringe/Cannula) C->D E Base-Catalyzed Quench (Ring-Opening) D->E F Hazardous Waste Incineration E->F

Operational workflow for Tetrahydro-2-oxo-3-furancarbonitrile emphasizing containment and response.

Spill Response & Disposal Plan

Mechanistic Insight: The cyano-lactone ring is highly susceptible to base-catalyzed hydrolysis. In the event of a spill, treating the area with a mild alkaline solution will open the lactone ring. This converts the skin-permeable liquid into a water-soluble salt, drastically reducing the inhalation and dermal hazard during cleanup.

Step-by-Step Spill Protocol:

  • Isolation and Evacuation: Immediately alert personnel and evacuate the immediate vicinity. Lower the fume hood sash if the spill is contained within it to maximize exhaust draw.

  • Neutralization: Wearing full PPE (including Butyl gloves and a face shield), carefully spray a dilute alkaline solution (e.g., 5% sodium carbonate or dilute NaOH) over the spill[5].

  • Absorption: Apply an inert absorbent pad or vermiculite over the neutralized liquid. Do not use combustible absorbents like sawdust.

  • Waste Segregation: Collect all absorbed material into a highly visible, sealable hazardous waste container. Label as "Toxic Organic Waste - Contains Cyanides/Lactones"[5]. Proper segregation prevents dangerous cross-reactions in generic waste carboys and ensures compliance with incineration protocols.

References

  • Title: Ansell Chemical Resistance Guide (8th Edition) Source: Ansell Occupational Healthcare / Utah State University URL: [Link]

  • Title: 2-oxooxolane-3-carbonitrile CAS NO.27512-26-1 Properties and Safety Info Source: LookChem URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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